molecular formula C9H10INO2 B556541 H-Phe(4-I)-OH CAS No. 62561-75-5

H-Phe(4-I)-OH

Katalognummer: B556541
CAS-Nummer: 62561-75-5
Molekulargewicht: 291.09 g/mol
InChI-Schlüssel: PZNQZSRPDOEBMS-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-iodo-D-phenylalanine is the D-enantiomer of 4-iodophenylalanine. It is an enantiomer of a 4-iodo-L-phenylalanine.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-2-amino-3-(4-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNQZSRPDOEBMS-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62561-75-5
Record name 4-Iodo-D-phenylalanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04713
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 62561-75-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

H-Phe(4-I)-OH: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 4-Iodo-L-phenylalanine (H-Phe(4-I)-OH). This unnatural amino acid is a critical building block in various research and development applications, particularly in peptide synthesis and the development of therapeutic agents.

Core Chemical Properties

This compound, a derivative of the essential amino acid L-phenylalanine, is distinguished by the presence of an iodine atom at the para position of the phenyl ring. This modification imparts unique chemical properties that are leveraged in various scientific disciplines.

PropertyValueCitation(s)
CAS Number 24250-85-9[1][2][3][4]
Molecular Formula C₉H₁₀INO₂[1][2][3][4]
Molecular Weight 291.09 g/mol [1]
IUPAC Name (2S)-2-amino-3-(4-iodophenyl)propanoic acid[2]
Appearance White to off-white solid/powder[1][3]
Melting Point ~240°C (literature)[3]
Solubility Partly miscible with water. Soluble in DMSO (4.65 mg/mL with sonication and pH adjustment to 6 with 1 M HCl).[1][3]
Optical Rotation [α]D20 = -6.5 ± 2º (c=2 in 80% AcOH)[3]
Purity ≥98% (HPLC, Chiral)[3]

Chemical Structure

The structure of this compound is fundamental to its function, providing a scaffold for further chemical modifications and incorporation into larger molecules.

IdentifierStringCitation(s)
SMILES C1=CC(=CC=C1C--INVALID-LINK--N)I[2]
InChI InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1[2]
InChIKey PZNQZSRPDOEBMS-QMMMGPOBSA-N[2]

Experimental Protocols

The following sections detail common experimental procedures involving this compound.

Synthesis of N-Boc-4-iodo-L-phenylalanine

A common procedure for the protection of the amino group of this compound involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O). This is a crucial step for its use in peptide synthesis.

Materials:

Procedure:

  • Dissolve (S)-4-iodo-L-phenylalanine in a mixture of 1,4-dioxane and water.[5]

  • Add sodium hydroxide to the solution, which should lead to the solution becoming clear.[5]

  • Cool the reaction mixture to 0-10°C.[5]

  • Add di-tert-butyl dicarbonate to the cooled solution.[5]

  • Allow the reaction to proceed, with the temperature naturally rising to around 30°C, and stir at room temperature for approximately 8 hours.[6]

  • The resulting crude product, (S)-N-Boc-4-iodo-L-phenylalanine, can be dried. Purity can be assessed by HPLC.[5]

Analytical Characterization

The identity and purity of this compound and its derivatives are typically confirmed using a combination of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to determine the enantiomeric purity, ensuring the presence of the desired L-enantiomer.[3] Reversed-phase HPLC is also a common method for purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. For example, the ¹H NMR spectrum of (S)-N-Boc-4-iodo-L-phenylalanine in DMSO-d₆ shows characteristic peaks for the aromatic protons, the alpha-hydrogen, the beta-hydrogens, and the Boc protecting group.[5]

  • Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the compound.[3]

Applications in Research and Development

This compound serves as a versatile building block in several areas of chemical and biological research.

Peptide Synthesis

The primary application of this compound is in peptide synthesis. The iodine atom can be used as a handle for further chemical modifications through cross-coupling reactions such as Suzuki and Heck couplings.[7] This allows for the site-specific introduction of various functionalities into peptides. The amino acid is often used in its N-protected form, such as Fmoc-Phe(4-I)-OH or Boc-Phe(4-I)-OH, for solid-phase peptide synthesis.[8]

Synthesis of L-BPA for Boron Neutron Capture Therapy (BNCT)

This compound is a key precursor in the synthesis of 4-borono-L-phenylalanine (L-BPA), a drug used in Boron Neutron Capture Therapy (BNCT) for cancer.[9] The synthesis involves a palladium-catalyzed cross-coupling reaction to replace the iodine atom with a boronic ester group.[9]

Synthesis_of_L_BPA HPhe4IOH This compound N_Protected N-Protected Phe(4-I)-OH HPhe4IOH->N_Protected Amino Group Protection Coupling_Reaction Palladium-Catalyzed Cross-Coupling (with pinacolborane) N_Protected->Coupling_Reaction Boronated_Intermediate N-Protected 4-Borono-L-phenylalanine derivative Coupling_Reaction->Boronated_Intermediate Deprotection Deprotection Boronated_Intermediate->Deprotection LBPA L-BPA Deprotection->LBPA

Caption: Synthetic pathway from this compound to L-BPA.

Biological Activity

Research has shown that 4-iodo-L-phenylalanine can inhibit protein synthesis in cancer cells.[3] It is suggested that it may interfere with the translation process by binding to the ribosome.[3] This property makes it a compound of interest in the development of novel anti-cancer therapies.

The following diagram illustrates a simplified workflow for investigating the protein synthesis inhibition activity of this compound.

Protein_Synthesis_Inhibition_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cancer_Cells Cancer Cell Line Treatment Incubate with This compound Cancer_Cells->Treatment Protein_Labeling Metabolic Labeling (e.g., with ³⁵S-methionine) Treatment->Protein_Labeling Quantification Quantify Protein Synthesis (e.g., scintillation counting or western blot) Protein_Labeling->Quantification Result Decreased Protein Synthesis Quantification->Result

Caption: Experimental workflow for assessing protein synthesis inhibition.

References

A Technical Guide to 4-Iodo-L-phenylalanine: Properties, Applications, and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Iodo-L-phenylalanine, a versatile unnatural amino acid with significant applications in biochemical research, drug development, and synthetic chemistry. This document details its physicochemical properties, outlines key experimental protocols for its use, and visualizes relevant biological and chemical processes.

Core Properties of 4-Iodo-L-phenylalanine

4-Iodo-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine, where an iodine atom is substituted at the fourth position (para position) of the phenyl ring. This modification introduces unique properties that make it a valuable tool in various scientific disciplines.

PropertyValueCitations
CAS Number 24250-85-9[1][2][3][4]
Molecular Weight 291.09 g/mol [1][3]
Molecular Formula C₉H₁₀INO₂[2][3][4]
Synonyms p-Iodo-L-phenylalanine, (S)-2-Amino-3-(4-iodophenyl)propanoic acid[2][3]
Appearance White to off-white powder[2][3]
Purity ≥98%[2][3]
Storage Temperature -20°C to 8°C[2][3]
Melting Point Approximately 240 °C[2]
Optical Rotation [α]D²⁰ = -6.5 ± 2º (c=2 in 80% AcOH)[2]

Key Applications in Research and Development

4-Iodo-L-phenylalanine is utilized in a range of applications, primarily leveraging the unique properties of the iodine atom. It serves as a heavy atom for X-ray crystallography, a reactive handle for chemical modifications, and a component of radiolabeled compounds for medical imaging and therapy.

Site-Specific Incorporation into Proteins

A significant application of 4-Iodo-L-phenylalanine is its site-specific incorporation into proteins. This technique allows for the introduction of a unique chemical handle at a defined position within a protein's structure, enabling a variety of downstream applications. The iodine atom can be used as an anomalous scatterer to facilitate protein structure determination by X-ray crystallography.[5] Furthermore, it serves as a reactive site for post-translational modifications, such as the introduction of fluorescent dyes or polyethylene (B3416737) glycol (PEG) chains, through reactions like the Suzuki-Miyaura coupling.[6]

Drug Development and Medical Imaging

Radiolabeled versions of 4-Iodo-L-phenylalanine, particularly with Iodine-123 and Iodine-131, are explored as agents for both the diagnosis and treatment of various cancers, including pancreatic cancer and glioma.[3][7] The rationale behind this application is the increased uptake of amino acids by tumor cells compared to healthy tissues.[3] As a diagnostic tool, [¹²³I]iodo-L-phenylalanine allows for tumor imaging via single-photon emission computed tomography (SPECT).[3] In a therapeutic context, [¹³¹I]iodo-L-phenylalanine delivers targeted radiation to cancer cells, a modality known as endoradiotherapy.[7]

Synthetic Chemistry

In synthetic organic chemistry, 4-Iodo-L-phenylalanine is a valuable building block. The carbon-iodine bond is a key functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[6][8] This allows for the synthesis of complex peptides and other molecules containing biaryl linkages, which are of interest in drug discovery and materials science.[8]

Experimental Protocols

This section provides an overview of key experimental methodologies involving 4-Iodo-L-phenylalanine.

Site-Specific Incorporation of 4-Iodo-L-phenylalanine into Proteins via Amber Codon Suppression

This protocol describes a general method for incorporating 4-Iodo-L-phenylalanine into a target protein at a specific site in an E. coli cell-free translation system using an amber (UAG) stop codon.[5]

Materials:

  • E. coli cell-free translation system

  • Plasmid DNA encoding the target protein with a UAG codon at the desired incorporation site

  • 4-Iodo-L-phenylalanine

  • Engineered aminoacyl-tRNA synthetase (aaRS) specific for 4-Iodo-L-phenylalanine

  • Suppressor tRNA with a CUA anticodon (tRNACUA)

  • Other necessary components for in vitro protein synthesis (amino acids, energy source, etc.)

Methodology:

  • Preparation of the Translation System: The E. coli cell-free translation system is prepared according to standard protocols.

  • Addition of Components: The plasmid DNA encoding the target protein, the engineered aaRS, the suppressor tRNACUA, and 4-Iodo-L-phenylalanine are added to the cell-free system. All other canonical amino acids (except tyrosine, if the synthetase is evolved from TyrRS) are also included.

  • In Vitro Translation: The reaction mixture is incubated at the optimal temperature (typically 37°C) to allow for protein synthesis. During translation, when the ribosome encounters the UAG codon, the acylated tRNACUA carrying 4-Iodo-L-phenylalanine is incorporated into the growing polypeptide chain.

  • Purification and Analysis: The synthesized protein is purified using standard chromatography techniques. The successful incorporation of 4-Iodo-L-phenylalanine can be confirmed by mass spectrometry.

Radiosynthesis of 4-[¹³¹I]Iodo-L-phenylalanine

This protocol outlines the preparation of carrier-added 4-[¹³¹I]Iodo-L-phenylalanine for therapeutic applications.[7]

Materials:

  • Sodium [¹³¹I]iodide

  • 4-Iodo-L-phenylalanine (non-radioactive)

  • 0.05 N NaOH

  • Aqueous Na₂S₂O₅

  • 0.1 M H₃PO₄

  • 30% HCl

  • L-ascorbic acid

  • Aqueous Cu(II) sulfate (B86663)

  • Reaction vial (e.g., 5-mL conical Reactivial)

  • Nitrogen gas stream

  • Heating apparatus (e.g., heating block at 90°C)

Methodology:

  • Preparation of the Reaction Mixture: A mixture of sodium [¹³¹I]iodide in 0.05 N NaOH and aqueous Na₂S₂O₅ is evaporated to dryness in a reaction vial under a stream of nitrogen at 90°C.

  • Addition of Reagents: To the dried residue, a solution of 4-iodo-L-phenylalanine in 0.1 M H₃PO₄, 30% HCl, L-ascorbic acid, and aqueous Cu(II) sulfate are added.

  • Reaction and Purification: The reaction proceeds to facilitate the isotopic exchange of non-radioactive iodine with ¹³¹I. The resulting 4-[¹³¹I]Iodo-L-phenylalanine is then purified.

  • Formulation for Injection: Immediately before administration, the purified solution is buffered and diluted with 0.9% NaCl to yield an isotonic and injectable radiopharmaceutical.[7]

Suzuki-Miyaura Cross-Coupling of 4-Iodo-L-phenylalanine Peptides

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a peptide containing 4-Iodo-L-phenylalanine with an arylboronic acid on a solid support.[8]

Materials:

  • Resin-bound peptide containing a 4-Iodo-L-phenylalanine residue

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., Na₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., a mixture of DMF/water or dioxane/water)

  • Inert atmosphere (e.g., nitrogen or argon)

Methodology:

  • Resin Swelling: The resin-bound peptide is swelled in the reaction solvent.

  • Reaction Setup: The arylboronic acid, palladium catalyst, and base are added to the swollen resin under an inert atmosphere.

  • Reaction: The reaction mixture is heated (conventional heating or microwave irradiation) until the reaction is complete, as monitored by a suitable method (e.g., HPLC analysis of a cleaved test sample).

  • Washing: The resin is thoroughly washed with the reaction solvent and other appropriate solvents to remove excess reagents and byproducts.

  • Cleavage and Purification: The modified peptide is cleaved from the solid support using a suitable cleavage cocktail. The crude peptide is then purified by preparative HPLC.

Visualizations of Key Processes

The following diagrams illustrate the core concepts and workflows described in this guide.

protein_incorporation cluster_inputs Inputs cluster_process In Vitro Translation cluster_output Output 4_Iodo_L_Phe 4-Iodo-L-phenylalanine Acylation tRNA Acylation 4_Iodo_L_Phe->Acylation Engineered_aaRS Engineered aaRS Engineered_aaRS->Acylation Suppressor_tRNA Suppressor tRNA(CUA) Suppressor_tRNA->Acylation Target_Gene Target Gene (with UAG codon) Translation Ribosomal Translation Target_Gene->Translation Acylation->Translation Charged tRNA Modified_Protein Protein with 4-Iodo-L-phenylalanine Translation->Modified_Protein

Caption: Workflow for site-specific incorporation of 4-Iodo-L-phenylalanine.

suzuki_coupling Start Peptide with 4-Iodo-L-phenylalanine Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Aryl_Boronic_Acid Aryl Boronic Acid (R-B(OH)₂) Aryl_Boronic_Acid->Reaction Product Biaryl-linked Peptide Reaction->Product Pd Catalyst, Base

Caption: Suzuki-Miyaura cross-coupling with 4-Iodo-L-phenylalanine.

radiopharmaceutical_application Radiolabeling Radiolabeling of 4-Iodo-L-phenylalanine (e.g., with ¹²³I or ¹³¹I) Administration Intravenous Administration to Patient Radiolabeling->Administration Uptake Preferential Uptake by Tumor Cells Administration->Uptake Imaging Diagnostic Imaging (SPECT with ¹²³I) Uptake->Imaging Therapy Targeted Radiotherapy (with ¹³¹I) Uptake->Therapy

Caption: Application of radiolabeled 4-Iodo-L-phenylalanine in oncology.

References

A Deep Dive into the Solubility of H-Phe(4-I)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 4-Iodo-L-phenylalanine (H-Phe(4-I)-OH), a critical unnatural amino acid in drug development and protein engineering. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document collates available solubility data, details experimental methodologies for its determination, and presents key workflows involving this compound.

Core Topic: Solubility of this compound

4-Iodo-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine. Its unique properties, stemming from the introduction of an iodine atom to the phenyl ring, make it a valuable tool for various biochemical applications, including its use as a precursor in the synthesis of other compounds and for incorporation into proteins to facilitate structural studies.[1] Understanding its solubility in a range of solvents is paramount for its effective use in laboratory and industrial settings.

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents, reflecting its chemical nature as an amino acid with a large, hydrophobic side chain. While comprehensive quantitative data remains somewhat sparse in publicly available literature, the following table summarizes the known qualitative and quantitative solubility information.

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)4.65 mg/mL (15.97 mM)Determined using an ultrasonic bath and pH adjustment to 6 with 1 M HCl. The hygroscopic nature of DMSO can affect solubility.
WaterPredicted: 0.274 mg/mLGenerally described as "partly miscible" or "slightly soluble".[2][3][4]
ChloroformSolubleQualitative observation.[2]
DichloromethaneSolubleQualitative observation.[2]
Ethyl AcetateSolubleQualitative observation.[2]
AcetoneSolubleQualitative observation.[2]

It is important to note that the solubility of amino acids can be influenced by factors such as temperature, pH, and the presence of other solutes.[5]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible experimental outcomes. The following are detailed methodologies for key experiments related to solubility assessment.

Gravimetric Method for Solubility Determination

The gravimetric method is a fundamental and accurate technique for determining the solubility of a compound in a specific solvent.[6][7]

Principle: A saturated solution of the compound is prepared at a constant temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus and Materials:

  • This compound

  • Solvent of interest

  • Thermostatically controlled shaker or water bath

  • Volumetric flasks and pipettes

  • Analytical balance

  • Evaporating dish

  • Filtration apparatus (e.g., syringe filters)

  • Oven

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Agitate the mixture in a thermostatically controlled shaker or water bath at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a precise volume of the supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature.

  • Filter the withdrawn solution to remove any suspended solid particles.

  • Transfer the clear filtrate to a pre-weighed evaporating dish.

  • Evaporate the solvent in an oven at a temperature below the decomposition point of this compound until a constant weight of the dried solid is achieved.

  • Calculate the solubility in terms of mass per unit volume (e.g., g/L or mg/mL).

UV-Visible Spectroscopy for Solubility Determination

UV-Vis spectroscopy can be an effective method for determining solubility, particularly for compounds that absorb ultraviolet or visible light.[8][9]

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a standard calibration curve.

Apparatus and Materials:

  • This compound

  • Solvent of interest

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Filtration apparatus

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-3).

  • Measurement: Withdraw a sample of the clear supernatant, filter it, and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

  • Measure the absorbance of the diluted sample at λmax.

  • Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

Visualizing Key Processes

To further elucidate the utility of this compound, the following diagrams illustrate its synthesis and its application in protein engineering.

G General Synthesis Workflow for this compound cluster_start Starting Material cluster_iodination Iodination cluster_protection Protection (Optional) cluster_purification Purification cluster_product Final Product L-Phenylalanine L-Phenylalanine Iodination Reagents Iodination Reagents L-Phenylalanine->Iodination Reagents Mix with Reaction Reaction Iodination Reagents->Reaction Initiate Purification Purification Reaction->Purification Protection Group Protection Group Reaction->Protection Group Optional Step Protecting Group Protecting Group Protection Reaction Protection Reaction Protection Reaction->Purification This compound This compound Purification->this compound Protection Group->Protection Reaction

Caption: General Synthesis Workflow for this compound

This compound is a cornerstone of unnatural amino acid incorporation, a powerful technique in protein engineering. This process allows for the site-specific insertion of amino acids with novel functionalities into proteins.[10][11][12]

G Workflow for Site-Specific Incorporation of this compound cluster_components Engineered Cellular Machinery cluster_process Cellular Processes cluster_input Input cluster_output Output Orthogonal tRNA Synthetase Orthogonal tRNA Synthetase Charging Charging Orthogonal tRNA Synthetase->Charging Catalyzes Orthogonal tRNA Orthogonal tRNA Orthogonal tRNA->Charging Charged by Synthetase Target Gene with Amber Codon Target Gene with Amber Codon Transcription Transcription Target Gene with Amber Codon->Transcription Transcribed to mRNA Translation Translation Transcription->Translation mRNA template Charging->Translation Delivers this compound Protein with this compound Protein with this compound Translation->Protein with this compound This compound This compound This compound->Orthogonal tRNA Synthetase Substrate for

Caption: Workflow for Site-Specific Incorporation of this compound

This technical guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate experimental design and execution, ultimately advancing research and development in the life sciences.

References

A Technical Guide to H-Phe(4-I)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: H-Phe(4-I)-OH, also known as 4-Iodo-L-phenylalanine, is a non-canonical amino acid that has garnered significant interest in the fields of protein engineering, structural biology, and targeted therapeutics. Its unique properties, stemming from the presence of an iodine atom on the phenyl ring, allow for novel applications that are not possible with the 20 canonical amino acids. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its primary applications, and visualizations of the key biological and experimental workflows in which it is involved. This document is intended for researchers, scientists, and drug development professionals who are considering the use of this powerful molecular tool.

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of commercial suppliers. The quality and purity of the compound can vary between suppliers, so it is crucial to select a source that meets the specific requirements of the intended application. Below is a summary of the key quantitative data from several prominent suppliers.

SupplierPurityCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Optical Rotation [α]D
MedChemExpress 99.77%24250-85-9291.09Not specifiedNot specified
Thermo Scientific 95%24250-85-9291.09Not specifiedNot specified
Sigma-Aldrich ≥98.0% (TLC)24250-85-9291.09255-256Not specified
Aapptec Lot-specific24250-85-9291.1Not specifiedNot specified
Biosynth ≥98% (HPLC, Chiral)24250-85-9291.10~240-6.5 ± 2º (c=2 in 80% AcOH)
Chem-Impex ≥ 98% (HPLC)24250-85-9291.1~ 240-6.5 ± 2º (c=2 in 80% AcOH)

Core Applications and Experimental Protocols

The primary applications of this compound revolve around its site-specific incorporation into proteins and its use as a precursor for radiolabeled therapeutics.

Site-Specific Incorporation of this compound into Proteins

The genetic code can be expanded to include unnatural amino acids like this compound. This is typically achieved by repurposing a stop codon (e.g., the amber codon UAG or the opal codon UGA) to encode the unnatural amino acid. This process requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and does not cross-react with the host cell's translational machinery.

This protocol outlines the general steps for incorporating this compound into a target protein at a specific site in E. coli.

  • Plasmid Preparation:

    • Obtain or create a plasmid encoding the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

    • Obtain a second plasmid, such as pEVOL or pSUPAR, that expresses an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA) that is specific for this compound.

  • Transformation:

    • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the target protein plasmid and the pEVOL/pSUPAR plasmid.

    • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin (B1664943) and chloramphenicol).

    • Incubate overnight at 37°C.

  • Protein Expression:

    • Inoculate a single colony into 20 mL of LB medium containing the selective antibiotics and grow overnight at 37°C with shaking.

    • The next day, inoculate the starter culture into 1 L of fresh LB medium with the same antibiotics.

    • Add this compound to the culture medium to a final concentration of 1-2 mM.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding 1 mM isopropyl-β-D-thiogalactopyranoside (IPTG) and 0.02% L-arabinose (to induce the expression of the aaRS/tRNA pair from the pEVOL plasmid).

    • Continue to incubate the culture overnight at 30°C with shaking.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Purify the target protein from the supernatant using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography) based on the properties of the protein and any purification tags.

Cell-free protein synthesis (CFPS) systems offer an alternative for incorporating unnatural amino acids, especially for toxic proteins.[1][2] This protocol describes the use of an E. coli S30 extract-based system.

  • Preparation of S30 Extract:

    • Grow an E. coli strain (e.g., BL21(DE3)) to the mid-log phase (OD600 ≈ 3.0-4.5).

    • Harvest the cells by centrifugation and wash them three times with S30 buffer A (10 mM Tris-acetate pH 8.2, 14 mM Mg(OAc)2, 60 mM KOAc, 1 mM DTT).[3]

    • Resuspend the washed cells in S30 buffer B (S30 buffer A with 1 mM DTT) and lyse them using a French press or bead beating.[4]

    • Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.[3][5]

    • Incubate the supernatant with a pre-incubation buffer at 37°C for 80 minutes to degrade endogenous mRNA and DNA.[3][5]

    • Dialyze the extract against S30 buffer B to remove small molecules. The resulting S30 extract can be stored at -80°C.[3][5]

  • Cell-Free Protein Synthesis Reaction:

    • Set up the reaction mixture (typically 15-50 µL) containing the following components:

      • S30 extract (25-30% of the final volume)

      • Energy source (e.g., ATP, GTP, creatine (B1669601) phosphate, and creatine kinase)

      • 20 canonical amino acids

      • This compound (1-2 mM)

      • The orthogonal tRNA/aaRS pair specific for this compound

      • The DNA template (plasmid or linear PCR product) encoding the target protein with the amber codon

      • Appropriate buffers and salts (e.g., Hepes-KOH, potassium glutamate, ammonium (B1175870) acetate, magnesium acetate).[5]

    • Incubate the reaction at 30-37°C for 2-4 hours.

  • Analysis and Purification:

    • Analyze the protein expression by SDS-PAGE and Western blotting.

    • Purify the expressed protein using appropriate chromatography methods.

Radiolabeling of this compound for Targeted Radiotherapy

The iodine atom in this compound can be replaced with a radioactive isotope, such as 131I, to create a radiopharmaceutical for targeted cancer therapy.[6] 4-[131I]iodo-L-phenylalanine ([131I]IPA) has shown promise in treating gliomas due to its uptake by the L-type amino acid transporter 1 (LAT1), which is overexpressed in these cancer cells.[6]

This protocol is a brief overview of the radiosynthesis of [131I]IPA.

  • Reaction Setup:

    • To a reaction vial, add sodium [131I]iodide in 0.05 N NaOH and an aqueous solution of Na2S2O5.

    • Evaporate the mixture to dryness under a stream of nitrogen at 90°C.

  • Radiolabeling Reaction:

    • Add a solution of this compound in 0.1 M H3PO4, 30% HCl, L-ascorbic acid, and aqueous Cu(II) sulfate (B86663) to the dried residue.

    • Heat the reaction mixture for 60 minutes at 165°C.

  • Purification:

    • After cooling, dilute the reaction mixture with water.

    • Purify the [131I]IPA using high-performance liquid chromatography (HPLC).

    • The final product should be buffered to a physiological pH and sterile-filtered before use.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the key processes described in this guide.

Unnatural_Amino_Acid_Incorporation cluster_plasmids Plasmid Engineering cluster_ecoli E. coli Host Cell cluster_purification Downstream Processing pTarget Target Gene Plasmid (with TAG codon) Transformation Co-transformation pTarget->Transformation pEvol pEVOL Plasmid (Orthogonal aaRS/tRNA) pEvol->Transformation Growth Cell Growth & Induction Transformation->Growth Select colonies Translation Protein Translation Growth->Translation Add IPTG, Arabinose, & this compound Harvest Cell Harvest & Lysis Translation->Harvest Purify Protein Purification Harvest->Purify FinalProduct Purified Protein with This compound Purify->FinalProduct

Caption: Experimental workflow for the in vivo site-specific incorporation of this compound into a target protein in E. coli.

LAT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Glioma Cell) IPA 4-[131I]iodo-L-phenylalanine ([131I]IPA) LAT1 LAT1 Transporter IPA->LAT1 Uptake Glutamine_out Glutamine IPA_in [131I]IPA LAT1->IPA_in Leucine_in Leucine LAT1->Leucine_in Radiation Beta Radiation Emission IPA_in->Radiation mTORC1 mTORC1 Activation Leucine_in->mTORC1 Stimulates Glutamine_in Glutamine Glutamine_in->LAT1 Efflux (Antiport) Downstream Increased Protein Synthesis & Cell Proliferation mTORC1->Downstream Promotes DNA_Damage DNA Damage & Cell Death Radiation->DNA_Damage

Caption: Signaling pathway of [131I]IPA uptake and its effects in glioma cells via the LAT1 transporter.

References

A Technical Guide to the Safe Handling and Application of H-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data, handling precautions, and primary research applications for H-Phe(4-I)-OH (4-Iodo-L-phenylalanine), an unnatural amino acid integral to advanced protein engineering and structural biology.

Section 1: Chemical and Physical Properties

This compound is a derivative of the essential amino acid L-phenylalanine. The introduction of an iodine atom to the phenyl ring provides unique properties that are leveraged in various biochemical and research applications.

PropertyDataCitation(s)
Chemical Name (S)-2-amino-3-(4-iodophenyl)propanoic acid; 4-Iodo-L-phenylalanine[1][2]
CAS Number 24250-85-9[2][3][4]
Molecular Formula C₉H₁₀INO₂[2][3][4]
Molecular Weight 291.09 g/mol [2][3][4]
Appearance White to off-white powder/solid[2][3]
Melting Point ~240 °C[5]
Solubility Partly miscible with water.[5][6]
Storage Temperature Recommended long-term at 4°C or -20°C, protected from light.[2][3]

Section 2: Safety and Hazard Information

There is some discrepancy among suppliers regarding the formal hazard classification of this compound. While some safety data sheets (SDS) indicate no known OSHA hazards, others classify it as a hazardous substance requiring careful handling.[6][7][8] Given this, a conservative approach is recommended, treating the compound with due caution at all times.

Potential Health Effects: [6][7]

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation. Open cuts or abraded skin should not be exposed.

  • Eye Contact: May cause eye irritation.

  • Ingestion: May be harmful if swallowed.

  • Chronic Effects: There is limited evidence that skin contact may cause a sensitization reaction in some individuals.[6] Cumulative effects may occur after repeated or long-term exposure.[6]

Toxicological Data: Quantitative toxicological data such as LD50 or LC50 values are not available in the reviewed literature.[6][9] The chemical, physical, and toxicological properties have not been thoroughly investigated.

Section 3: Handling and Precautionary Measures

Adherence to standard laboratory safety protocols is essential when working with this compound. The following diagram outlines the logical workflow for safe handling from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation & Handling cluster_exp Experimental Use cluster_cleanup Cleanup & Disposal receipt Receive Compound Verify Label & SDS storage Store at 4°C or -20°C Protect from Light receipt->storage Inspect Container ppe Don Personal Protective Equipment (PPE) storage->ppe Before Use weighing Weigh in Ventilated Area (Fume Hood/Enclosure) ppe->weighing Ensure Safety dissolution Dissolve in Appropriate Solvent weighing->dissolution experiment Conduct Experiment (e.g., Protein Expression) dissolution->experiment decontamination Decontaminate Glassware & Work Surfaces experiment->decontamination Post-Experiment waste Collect Waste in Labeled Containers decontamination->waste disposal Dispose of Waste via Licensed Disposal Company waste->disposal Follow Institutional & Local Regulations

Caption: Logical workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)

A standard PPE ensemble should be worn at all times when handling this compound.

PPE ItemSpecificationCitation(s)
Eye Protection Chemical safety goggles or glasses approved under NIOSH or EN 166 standards.[2][8][10]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[2][6][10]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved dust respirator is recommended.[6][8]
Skin and Body Protection Laboratory coat. Wear appropriate protective clothing to prevent skin exposure.[6][8]
Spill and Exposure Procedures

Spill Cleanup:

  • Evacuate the area and alert personnel.

  • Wear full PPE, including respiratory protection.

  • Avoid generating dust. Use dry clean-up procedures.

  • Sweep up the spilled solid and place it into a suitable, closed container for disposal.[8][10]

  • Prevent spillage from entering drains or water courses.[7]

First Aid Measures:

Exposure RouteFirst Aid ProtocolCitation(s)
Inhalation Move the person to fresh air. If breathing difficulties occur, seek medical attention.[7][10]
Skin Contact Immediately wash the affected area with soap and plenty of water.[7][9][10]
Eye Contact Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[7][8]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical attention.[9][10]

Section 4: Experimental Applications and Protocols

The primary application of this compound is as an unnatural amino acid for site-specific incorporation into proteins. The heavy iodine atom is particularly useful for X-ray crystallography to aid in structure determination via anomalous dispersion methods.[7] It also serves as a versatile chemical handle for post-translational modifications.[9]

Mechanism of Incorporation: Genetic Code Expansion

This compound is introduced into a protein's primary sequence during translation. This is typically achieved by repurposing a stop codon (e.g., the amber codon TAG or the opal codon UGA) to encode the unnatural amino acid.[3][7] This process requires an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound and does not cross-react with endogenous cellular components.

The following diagram illustrates the general workflow for incorporating this compound into a target protein in a host organism like E. coli.

IncorporationWorkflow cluster_genetic Genetic Engineering cluster_expression Protein Expression cluster_downstream Downstream Processing gene_mut Introduce Amber Codon (TAG) into Gene of Interest plasmid_construct Construct Plasmids for: 1. Target Gene 2. Orthogonal aaRS/tRNA Pair gene_mut->plasmid_construct transformation Transform E. coli with Plasmids plasmid_construct->transformation culture Grow Cells in Media Supplemented with this compound transformation->culture induction Induce Protein Expression culture->induction harvest Harvest Cells & Lyse induction->harvest purification Purify Target Protein (e.g., Chromatography) harvest->purification analysis Verify Incorporation (e.g., Mass Spectrometry) purification->analysis

Caption: General workflow for site-specific protein incorporation.
Sample Experimental Protocol Considerations

While specific protocols are highly dependent on the target protein and expression system, the following provides a generalized methodology based on published research.[3][11]

  • Preparation of Media: Prepare minimal or rich growth media (e.g., LB or M9). Prepare a stock solution of this compound. Note that solubility can be limited; some protocols dissolve similar compounds in dilute acidic or basic solutions before neutralization and addition to the buffered media.[5]

  • Cell Culture: Grow transformed E. coli cells containing the necessary plasmids to a specified optical density (e.g., OD₆₀₀ of 0.6-0.8).

  • Supplementation: Add this compound to the culture medium to a final concentration typically in the millimolar range (e.g., 1-10 mM).

  • Induction: Shortly after adding the unnatural amino acid, induce protein expression with an appropriate agent (e.g., IPTG).

  • Incubation: Continue to incubate the culture, often at a reduced temperature (e.g., 18-25 °C) for several hours to overnight, to allow for protein expression and proper folding.

  • Purification and Analysis: Harvest the cells by centrifugation, lyse them, and purify the target protein using standard chromatographic techniques. Confirm the successful incorporation of this compound via mass spectrometry, which will show a mass shift corresponding to the substitution.

This guide is intended for informational purposes for trained laboratory personnel. Always consult the most recent Safety Data Sheet from your supplier and adhere to all institutional and local safety regulations.

References

Applications of 4-Iodophenylalanine in Biochemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenylalanine (4-I-Phe) is a non-canonical amino acid that has emerged as a versatile tool in biochemistry and drug development. Its unique properties, stemming from the presence of a heavy iodine atom on the phenyl ring, enable a wide range of applications, from elucidating protein structure and function to developing novel therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of the core applications of 4-I-Phe, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate its integration into research and development workflows.

Core Applications of 4-Iodophenylalanine

The primary applications of 4-Iodophenylalanine in biochemistry can be categorized as follows:

  • Protein Engineering and Site-Specific Incorporation: Introducing 4-I-Phe at specific sites in a protein's sequence allows for the precise modification of its properties and the introduction of a unique bio-orthogonal handle.

  • Structural Biology (X-ray Crystallography): The heavy iodine atom serves as an excellent anomalous scatterer, facilitating phase determination in X-ray crystallography through single-wavelength anomalous dispersion (SAD).

  • Biomedical Imaging and Diagnostics: Radiolabeled 4-I-Phe, particularly with iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I), is a valuable tracer for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging, primarily in oncology.

  • Probing Protein-Protein Interactions: As a photo-crosslinkable amino acid analog, 4-I-Phe can be used to "capture" transient and stable protein-protein interactions upon UV irradiation.

  • Vibrational Spectroscopy (Infrared and Raman): The unique vibrational signature of the carbon-iodine bond can serve as a site-specific probe to investigate local protein environments and dynamics.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The introduction of 4-I-Phe can induce chemical shift perturbations, providing insights into protein structure, dynamics, and ligand binding.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data associated with the various applications of 4-Iodophenylalanine.

Table 1: Radiolabeled 4-Iodophenylalanine Uptake and Inhibition

RadiotracerCell LineUptake (% of input dose)Incubation Time (min)InhibitorIC50 (mM)Reference
[¹²⁵I]I-PheMCF-749.0 ± 0.760Phenylalanine1.3[1]
[¹²⁵I]I-PheMCF-749.0 ± 0.7604-Iodophenylalanine1.0[1]
[¹⁴C]PheMCF-755.9 ± 0.560Phenylalanine1.45[1]
[¹⁴C]PheMCF-755.9 ± 0.5604-Iodophenylalanine2.50[1]

Table 2: Radiosynthesis of 4-Iodophenylalanine Derivatives

MethodRadiochemical Yield (%)Reference
Two-step synthesis from tin precursor91.6 ± 2.7 (radioiodination), 83.7 ± 1.7 (deprotection)[1]
Single-step synthesis from tin precursor94.8 ± 3.4[1]
Isotopic radio-iodination88 ± 10[2]

Experimental Protocols

Site-Specific Incorporation of 4-Iodophenylalanine using Cell-Free Protein Synthesis

This protocol describes the incorporation of 4-I-Phe into a target protein at a specific site using an E. coli cell-free protein synthesis system. The method relies on the suppression of a nonsense codon (e.g., amber codon, TAG) by a cognate suppressor tRNA charged with 4-I-Phe.

Materials:

  • E. coli S30 cell extract

  • Plasmid DNA encoding the target protein with a TAG codon at the desired incorporation site

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS) specific for 4-I-Phe and its cognate suppressor tRNA (e.g., from Methanocaldococcus jannaschii)[3][4]

  • 4-Iodo-L-phenylalanine

  • Amino acids (excluding phenylalanine)

  • ATP, GTP, CTP, UTP

  • Energy regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)

  • Buffer components (e.g., HEPES, potassium glutamate, magnesium acetate)

  • T7 RNA polymerase

Procedure:

  • Preparation of the Cell-Free Reaction Mixture:

    • In a microcentrifuge tube on ice, combine the S30 extract, buffer components, amino acids (without phenylalanine), and the energy regenerating system.

    • Add the plasmid DNA for the target protein and the orthogonal aaRS/tRNA pair.

    • Add 4-Iodo-L-phenylalanine to a final concentration of 1-2 mM.

    • Add T7 RNA polymerase.

  • Protein Synthesis:

    • Incubate the reaction mixture at 30-37°C for 2-4 hours. The optimal time may need to be determined empirically to maximize yield and minimize misincorporation of natural amino acids.[5]

  • Purification of the 4-I-Phe Containing Protein:

    • If the target protein is tagged (e.g., with a His-tag), purify the protein using affinity chromatography (e.g., Ni-NTA).

  • Verification of Incorporation:

    • Confirm the incorporation of 4-I-Phe by mass spectrometry (e.g., ESI-MS) of the intact protein or by LC-MS/MS analysis of tryptic digests.[6] The mass of the protein will be increased by the difference in mass between phenylalanine and 4-Iodophenylalanine.

Heavy Atom Derivatization for X-ray Crystallography

This protocol outlines a general procedure for using 4-I-Phe as a heavy atom for SAD phasing. This can be achieved by either co-crystallizing the protein with 4-I-Phe or by soaking pre-existing crystals in a solution containing 4-I-Phe.

Materials:

  • Purified protein

  • 4-Iodo-L-phenylalanine

  • Crystallization reagents (buffers, precipitants, salts)

  • Cryoprotectant

  • X-ray diffraction equipment (in-house or synchrotron source)

Procedure for Co-crystallization:

  • Complex Formation:

    • Incubate the purified protein with a molar excess of 4-I-Phe (e.g., 5-10 fold) for several hours at 4°C to allow for binding. The optimal ratio and incubation time should be determined empirically.

  • Crystallization Screening:

    • Set up crystallization trials using standard vapor diffusion (hanging or sitting drop) or microbatch methods, mixing the protein-ligand complex with various crystallization screens.

  • Crystal Harvesting and Data Collection:

    • Harvest the crystals and flash-cool them in a cryoprotectant solution.

    • Collect a single-wavelength X-ray diffraction dataset at a wavelength where iodine exhibits significant anomalous scattering (e.g., Cu Kα radiation at 1.54 Å).[2][4]

Procedure for Soaking:

  • Crystal Growth:

    • Grow crystals of the native protein under optimal conditions.

  • Soaking:

    • Prepare a soaking solution containing the crystallization mother liquor supplemented with 1-10 mM 4-I-Phe. The concentration and soaking time (minutes to hours) should be optimized to achieve sufficient occupancy without damaging the crystal.

  • Crystal Harvesting and Data Collection:

    • Transfer the soaked crystal to a cryoprotectant solution and flash-cool.

    • Collect a single-wavelength anomalous diffraction dataset as described above.

Phase Determination:

  • Use the collected anomalous data to locate the iodine atoms and calculate the initial phases using SAD phasing software (e.g., SHELX, Phenix, SOLVE/RESOLVE).[3][7]

In Vitro Cell Uptake Assay with Radiolabeled 4-Iodophenylalanine

This protocol describes a method to quantify the uptake of radiolabeled 4-I-Phe (e.g., [¹²⁵I]I-Phe) in cultured cells, which is crucial for evaluating its potential as an imaging agent.

Materials:

  • Cultured cells (e.g., MCF-7 breast cancer cells)[1]

  • Radiolabeled 4-Iodophenylalanine (e.g., [¹²⁵I]I-Phe)

  • Cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS) or other suitable assay buffer

  • Unlabeled 4-Iodophenylalanine and Phenylalanine (for competition assays)

  • Scintillation counter and scintillation fluid

  • Cell lysis buffer (e.g., 0.5 M NaOH)

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate (e.g., 24-well) and allow them to adhere and grow to a desired confluency (typically 80-90%).

  • Uptake Assay:

    • Wash the cells twice with pre-warmed assay buffer.

    • Add the assay buffer containing a known concentration of radiolabeled 4-I-Phe to each well. For competition assays, also add varying concentrations of unlabeled 4-I-Phe or other potential inhibitors.

    • Incubate the plate at 37°C for a specific time period (e.g., 5, 15, 30, 60 minutes).

  • Termination of Uptake:

    • Aspirate the radioactive medium and quickly wash the cells three times with ice-cold assay buffer to stop the uptake.

  • Cell Lysis and Quantification:

    • Lyse the cells by adding cell lysis buffer to each well.

    • Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of the input dose taken up by the cells. For competition assays, determine the IC50 values of the inhibitors.

Mandatory Visualizations

Signaling Pathway: LAT1-Mediated Uptake of 4-Iodophenylalanine

LAT1_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4I_Phe_ext 4-Iodophenylalanine LAT1 LAT1 Transporter 4I_Phe_ext->LAT1 Binding 4I_Phe_int 4-Iodophenylalanine LAT1->4I_Phe_int Transport Imaging PET/SPECT Imaging 4I_Phe_int->Imaging Metabolism Protein Synthesis / Metabolism 4I_Phe_int->Metabolism

Caption: LAT1-mediated transport of 4-Iodophenylalanine into the cell.

Experimental Workflow: Site-Specific Incorporation of 4-I-Phe

Unnatural_Amino_Acid_Incorporation Start Start Orthogonal_System Orthogonal aaRS/tRNA Pair Start->Orthogonal_System 4I_Phe 4-Iodophenylalanine Start->4I_Phe Charging tRNA Charging Orthogonal_System->Charging 4I_Phe->Charging Cell_Free_System Cell-Free Synthesis System Charging->Cell_Free_System Translation In Vitro Translation Cell_Free_System->Translation Target_DNA Target DNA with TAG codon Target_DNA->Cell_Free_System Protein Protein with 4-I-Phe Translation->Protein Purification Purification Protein->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: Workflow for site-specific incorporation of 4-I-Phe.

Logical Relationship: Applications of 4-Iodophenylalanine

Applications_4IPhe cluster_applications Biochemical Applications 4IPhe 4-Iodophenylalanine Protein_Eng Protein Engineering 4IPhe->Protein_Eng Site-specific incorporation Struct_Bio Structural Biology (X-ray Crystallography) 4IPhe->Struct_Bio Heavy atom for phasing Imaging Biomedical Imaging (PET/SPECT) 4IPhe->Imaging Radiolabeling PPI Protein-Protein Interaction Studies 4IPhe->PPI Photocrosslinking Spectroscopy Spectroscopic Probing (IR, Raman, NMR) 4IPhe->Spectroscopy Vibrational/NMR probe

Caption: Overview of 4-Iodophenylalanine's biochemical applications.

Conclusion

4-Iodophenylalanine is a powerful and versatile tool with a growing number of applications in biochemistry and drug discovery. Its ability to be site-specifically incorporated into proteins opens up avenues for detailed structural and functional studies that are not possible with natural amino acids. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists looking to leverage the unique properties of 4-I-Phe in their work. As our understanding of protein engineering and chemical biology continues to expand, the utility of 4-Iodophenylalanine is poised to grow even further, promising new insights into complex biological systems and the development of next-generation diagnostics and therapeutics.

References

The Role of p-Iodo-L-phenylalanine in Unnatural Amino Acid Mutagenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in chemical biology and drug discovery, enabling the introduction of novel chemical functionalities to probe and engineer protein structure and function. Among the diverse array of UAAs, p-iodo-L-phenylalanine (H-Phe(4-I)-OH) has emerged as a particularly valuable tool. This technical guide provides an in-depth overview of the role of this compound in unnatural amino acid mutagenesis, detailing its applications, relevant experimental protocols, and quantitative data to support its use in research and development.

Core Applications of p-Iodo-L-phenylalanine

The unique properties of the iodine atom in p-iodo-L-phenylalanine make it a versatile probe for a range of biophysical and structural studies.

X-ray Crystallography

A primary application of incorporating p-iodo-L-phenylalanine is in X-ray crystallography to solve the phase problem. The iodine atom is an effective anomalous scatterer, particularly with in-house X-ray sources using copper anodes. This facilitates Single-wavelength Anomalous Dispersion (SAD) phasing, a technique used to determine the three-dimensional structure of proteins.[1] The incorporation of iodine can significantly simplify the process of structure determination compared to traditional methods like selenomethionine (B1662878) labeling.

Spectroscopic Probing of Protein Structure and Interactions

p-Iodo-L-phenylalanine also serves as a spectroscopic probe to investigate protein conformation and protein-protein interactions. Its presence can quench the intrinsic fluorescence of nearby tryptophan residues, and the degree of quenching can provide information about the proximity and orientation of the interacting residues. This approach is valuable for studying the binding interfaces of protein complexes.

Heavy Atom for Phasing in Structural Biology

The iodine atom in p-iodo-L-phenylalanine provides a strong anomalous signal that is useful for determining the phases in X-ray crystallography. This heavy atom can be incorporated at specific sites within a protein, aiding in the solution of its crystal structure.

Quantitative Data on p-Iodo-L-phenylalanine Incorporation and Properties

The efficiency of p-iodo-L-phenylalanine incorporation and its impact on protein properties are critical considerations for experimental design. The following tables summarize key quantitative data from the literature.

ParameterValueReference ProteinMethodCitation
Incorporation Efficiency 55%Green Fluorescent Protein (GFP)Cell-free expression[2]
HighRas proteinCell-free translation[3]
Protein Yield >500 µg/mLGreen Fluorescent Protein (GFP)Cell-free expression[2]
3.1 mg/LsfGFP-DOPAIn vivo (E. coli)[4]
Anomalous Scattering Signal (f") 6.8 electronsN/AX-ray diffraction at 1.54 Å[5]

Table 1: Incorporation Efficiency and Yield of Proteins Containing p-Iodo-L-phenylalanine.

PropertyDescriptionApplicationCitation
Fluorescence Quenching Efficiently quenches tryptophan fluorescence upon close proximity.Studying protein-protein interactions and conformational changes.
Anomalous Dispersion Strong anomalous signal from the iodine atom.SAD phasing in X-ray crystallography.[1][5]
Minimal Perturbation Incorporation often does not significantly alter protein structure.High-fidelity structural and functional studies.[1]

Table 2: Key Biophysical Properties of p-Iodo-L-phenylalanine.

Experimental Protocols

The successful incorporation of p-iodo-L-phenylalanine requires robust experimental protocols. This section details the key methodologies.

Site-Directed Mutagenesis to Introduce an Amber Codon

The site-specific incorporation of p-iodo-L-phenylalanine is achieved by introducing a unique codon at the desired position in the gene of interest, typically the amber stop codon (TAG).

Protocol:

  • Primer Design: Design forward and reverse primers (25-45 bases) containing the desired mutation (e.g., changing a phenylalanine codon TTC to a TAG codon). The mutation should be in the center of the primers with 10-15 bases of complementary sequence on each side. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction containing:

      • 5-50 ng of template plasmid DNA

      • 125 ng of each forward and reverse primer

      • 1 µL of dNTP mix

      • 5 µL of 10x reaction buffer

      • 1 µL of high-fidelity DNA polymerase (e.g., PfuTurbo)

      • ddH₂O to 50 µL

    • Perform PCR with the following cycling conditions:

      • Initial denaturation: 95°C for 1 minute.

      • 18 cycles of: 95°C for 50 seconds, 60°C for 50 seconds, and 68°C for 1 minute/kb of plasmid length.

      • Final extension: 68°C for 7 minutes.

  • Template Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells and select for colonies on appropriate antibiotic-containing media.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

In Vivo Incorporation of p-Iodo-L-phenylalanine in E. coli

This protocol describes the expression of a protein containing p-iodo-L-phenylalanine in E. coli using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid containing the gene of interest with an in-frame amber (TAG) codon.

  • A compatible plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA specific for p-iodo-L-phenylalanine (e.g., pEVOL-pIPF).

  • Luria-Bertani (LB) or 2xYT media.

  • Appropriate antibiotics.

  • p-Iodo-L-phenylalanine.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose for induction.

Protocol:

  • Co-transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the pEVOL-pIPF plasmid. Plate on LB agar (B569324) with the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB media with antibiotics and grow overnight at 37°C.

  • Expression Culture: Dilute the overnight culture 1:100 into a larger volume of 2xYT media containing antibiotics. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Add p-iodo-L-phenylalanine to a final concentration of 1 mM. Induce protein expression by adding IPTG (final concentration ~1 mM) and L-arabinose (final concentration ~0.02%).

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 20-30°C) for 12-16 hours.

  • Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods.

  • Protein Purification: Purify the protein of interest using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

  • Verification: Confirm the incorporation of p-iodo-L-phenylalanine by mass spectrometry.

Cell-Free Protein Synthesis (CFPS) for p-Iodo-L-phenylalanine Incorporation

CFPS offers an alternative to in vivo expression and can be advantageous for toxic proteins or for rapid screening.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the components of a commercial E. coli S30 cell-free expression kit according to the manufacturer's instructions.

  • Add Custom Components: To the reaction mixture, add:

    • Plasmid or linear DNA template encoding the gene of interest with a TAG codon (typically 5-10 ng/µL).

    • p-Iodo-L-phenylalanine to a final concentration of 1-2 mM.

    • The purified orthogonal aminoacyl-tRNA synthetase for p-iodo-L-phenylalanine.

    • The corresponding suppressor tRNA.

  • Incubation: Incubate the reaction at 30-37°C for 2-4 hours.

  • Analysis: Analyze the protein expression by SDS-PAGE and confirm incorporation by mass spectrometry.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and the logic behind experimental choices are crucial for understanding and implementing these advanced techniques.

General Workflow for Unnatural Amino Acid Mutagenesis

The following diagram illustrates the overall process of incorporating p-iodo-L-phenylalanine into a target protein.

Unnatural_Amino_Acid_Mutagenesis_Workflow cluster_gene_modification Gene Modification cluster_protein_expression Protein Expression cluster_analysis Analysis Site_Directed_Mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) Plasmid_Verification Plasmid Verification (Sequencing) Site_Directed_Mutagenesis->Plasmid_Verification Co_transformation Co-transformation of Plasmids (Target Gene + Orthogonal System) Plasmid_Verification->Co_transformation Cell_Culture_and_Induction Cell Culture & Induction (Add p-Iodo-L-phenylalanine) Co_transformation->Cell_Culture_and_Induction Protein_Purification Protein Purification Cell_Culture_and_Induction->Protein_Purification Mass_Spectrometry Mass Spectrometry (Verify Incorporation) Protein_Purification->Mass_Spectrometry Downstream_Application Downstream Application (e.g., X-ray Crystallography) Mass_Spectrometry->Downstream_Application

Caption: General workflow for site-specific incorporation of p-Iodo-L-phenylalanine.

Logic for Selecting p-Iodo-L-phenylalanine as a Probe

The choice of an unnatural amino acid is dictated by the specific research question. This diagram outlines the decision-making process that leads to the selection of p-iodo-L-phenylalanine.

UAA_Selection_Logic Start Define Research Goal Structural_Biology Structural Biology (X-ray) Start->Structural_Biology Protein_Interactions Protein-Protein Interactions Start->Protein_Interactions Enzyme_Mechanism Enzyme Mechanism Start->Enzyme_Mechanism Heavy_Atom_Phasing Need for Heavy Atom Phasing? Structural_Biology->Heavy_Atom_Phasing Fluorescence_Quenching Use Fluorescence Quenching? Protein_Interactions->Fluorescence_Quenching Introduce_New_Chemistry Introduce Novel Chemistry? Enzyme_Mechanism->Introduce_New_Chemistry Select_p_Iodo_Phe Select p-Iodo-L-phenylalanine Heavy_Atom_Phasing->Select_p_Iodo_Phe Yes Select_Other_UAA Select Other UAA (e.g., fluorescent, crosslinking) Heavy_Atom_Phasing->Select_Other_UAA No Fluorescence_Quenching->Select_p_Iodo_Phe Yes Fluorescence_Quenching->Select_Other_UAA No Introduce_New_Chemistry->Select_Other_UAA Yes GPCR_Signaling_Pathway_Probing cluster_cytoplasm Cytoplasm GPCR GPCR G_Protein G-Protein (α, β, γ) GPCR->G_Protein Probe_Site p-Iodo-Phe Incorporation Site GPCR->Probe_Site Effector Effector Enzyme G_Protein->Effector 3. Modulation G_Protein->Probe_Site Second_Messenger Second Messenger Effector->Second_Messenger 4. Production Downstream_Kinase Downstream Kinase Second_Messenger->Downstream_Kinase 5. Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response 6. Phosphorylation Cascade Ligand Ligand Ligand->GPCR 1. Binding

References

An In-depth Technical Guide to Iodinated Amino Acids in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of iodinated amino acids, covering their fundamental biochemistry, synthesis, and diverse applications in research and drug development. It is designed to be a practical resource, offering detailed experimental protocols and quantitative data to support laboratory work and advance scientific discovery.

Core Concepts: The Central Role of Iodinated Amino Acids in Thyroid Biology

Iodinated amino acids are fundamental to vertebrate life, primarily serving as the building blocks for thyroid hormones. The thyroid gland actively takes up iodide from the bloodstream and incorporates it into tyrosine residues within the thyroglobulin protein.[1] This process, known as iodination, is catalyzed by the enzyme thyroid peroxidase and results in the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT).[2] These iodinated tyrosine precursors are then coupled to form the thyroid hormones: thyroxine (T4), which contains four iodine atoms, and triiodothyronine (T3), which has three.[2] T3 is the more biologically active form of the hormone, and the conversion of T4 to T3 in peripheral tissues, catalyzed by deiodinase enzymes, is a critical regulatory step in thyroid hormone signaling.[3]

Data Presentation: Quantitative Properties of Iodinated Amino Acids

Quantitative understanding of the interactions and kinetics of iodinated amino acids is crucial for experimental design and data interpretation. The following tables summarize key quantitative data from the literature.

LigandThyroid Hormone Receptor (TR) IsoformBinding Affinity (Kd)Relative Binding Affinity vs. T3
L-Triiodothyronine (T3)Mixed nuclear receptors~ 0.2 nM-
L-Thyroxine (T4)Mixed nuclear receptors~ 2.0 nM~10-fold lower than T3
3,5-Diiodothyronine (3,5-T2)TRβ1Not explicitly quantified, but substantially lower than T3Up to 500-fold less potent in displacing [125I]-T3 than T3 (for the 3,5-T2 isomer)
3,3'-Diiodothyronine (3,3'-T2)TRβ1Not explicitly quantified, but substantially lower than T3-

Table 1: Comparative Binding Affinity of Thyroid Hormones to Nuclear Thyroid Hormone Receptors. Data is derived from in vitro studies, primarily using liver nuclear extracts, and represents a general affinity to a mix of TR isoforms.

EnzymeSubstrateApparent Michaelis Constant (Km)Maximum Velocity (Vmax)
Iodothyronine 5'-deiodinase (Type I)Reverse T3 (rT3)2.5 nM16 pmol/mg protein/h
Thyroxine (T4)0.63 nM0.58 pmol/mg protein/h
Iodothyronine 5'-deiodinase (Type I)Thyroxine (T4)~3 µM63 pmol of T3/min/mg of protein (at pH 6.5)
Reverse T3 (rT3)0.035 µM829 pmol of 3,3'-T2/min/mg of protein (at pH 8.0)

Table 2: Kinetic Parameters of Iodothyronine Deiodinases. Kinetic parameters can vary depending on the tissue source, pH, and assay conditions.[4][5]

Radioiodination MethodOxidizing AgentTypical Radiochemical Yield (RCY)Notes
Direct Electrophilic IodinationChloramine-T70-95%Can be harsh and may lead to oxidation of sensitive residues.
Iodogen>90%Milder than Chloramine-T, often resulting in less damage to peptides.
N-bromosuccinimide (NBS)~84%Effective for direct radioiodination.
Indirect via Prosthetic GroupN-succinimidyl-4-[125I]iodobenzoate ([125I]SIB)59-70%Allows for labeling of peptides without accessible tyrosine or histidine residues.
Isotope Exchange[125I]IClHighProtects the protein from potential damage by other oxidizing agents.

Table 3: Comparison of Common Radioiodination Methods for Peptides. RCY can be highly dependent on the specific peptide, reaction conditions, and purification methods.[5][6][7][8]

Signaling Pathways

The biological effects of iodinated amino acids are primarily mediated through the thyroid hormone signaling pathway. However, evidence for non-thyroidal signaling is also emerging.

Thyroid Hormone Synthesis and Secretion Pathway

The synthesis and release of thyroid hormones are tightly regulated by the hypothalamic-pituitary-thyroid (HPT) axis.

Thyroid_Hormone_Synthesis_Pathway cluster_thyroid Thyroid Follicular Cell Hypothalamus Hypothalamus TRH TRH Hypothalamus->TRH releases Anterior_Pituitary Anterior_Pituitary TSH TSH Anterior_Pituitary->TSH releases Thyroid_Gland Thyroid_Gland Thyroid_Hormones T3 & T4 Thyroid_Gland->Thyroid_Hormones produces & releases TRH->Anterior_Pituitary stimulates TSH->Thyroid_Gland stimulates Iodide_Uptake Iodide Uptake (NIS) TSH->Iodide_Uptake Thyroid_Hormones->Hypothalamus negative feedback Thyroid_Hormones->Anterior_Pituitary negative feedback Target_Tissues Target_Tissues Thyroid_Hormones->Target_Tissues act on Organification Iodination & Coupling (TPO) Iodide_Uptake->Organification Release Hormone Release Organification->Release

Caption: Regulation of thyroid hormone synthesis and secretion by the HPT axis.

Cellular Thyroid Hormone Signaling Pathway

Once in the bloodstream, thyroid hormones are transported into target cells where they exert their effects primarily through nuclear receptors.

Cellular_Thyroid_Signaling cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nuc Nucleus T4 T4 Deiodinase Deiodinase (D1/D2) T4->Deiodinase conversion T3 T3 TR Thyroid Receptor (TR) T3->TR Deiodinase->T3 Cell_Membrane Cytoplasm Nucleus TRE Thyroid Response Element (TRE) TR->TRE binds to RXR Retinoid X Receptor (RXR) RXR->TRE binds to Gene_Expression Altered Gene Expression TRE->Gene_Expression regulates

Caption: Genomic signaling pathway of thyroid hormones in a target cell.

Non-Thyroidal Signaling of Iodinated Amino Acids

Emerging research suggests that iodinated amino acids may have biological roles outside of the classical thyroid hormone axis.

Non_Thyroidal_Signaling MIT 3-Iodotyrosine (MIT) Tyr_Hydroxylase Tyrosine Hydroxylase MIT->Tyr_Hydroxylase inhibits DIT 3,5-Diiodotyrosine (DIT) Platelet_Aggregation Platelet Aggregation DIT->Platelet_Aggregation may influence Anticoagulant_Activity Anticoagulant Activity DIT->Anticoagulant_Activity may increase T2 3,5-Diiodothyronine (T2) Mitochondria Mitochondria T2->Mitochondria acts on Dopamine_Synthesis Dopamine Synthesis Tyr_Hydroxylase->Dopamine_Synthesis involved in Fatty_Acid_Oxidation Fatty Acid Oxidation Mitochondria->Fatty_Acid_Oxidation increases Energy_Metabolism Energy Metabolism Fatty_Acid_Oxidation->Energy_Metabolism contributes to

Caption: Potential non-thyroidal signaling roles of iodinated amino acids.

Experimental Protocols

This section provides detailed methodologies for key experiments involving iodinated amino acids.

Radioiodination of Peptides using the Iodogen Method

This protocol describes a common method for labeling peptides containing tyrosine residues with radioactive iodine.

Materials:

  • Peptide solution (1 mg/mL in 0.1 M phosphate (B84403) buffer, pH 7.4)

  • Iodogen-coated tubes (100 µg Iodogen per tube)

  • Na[¹²⁵I] solution (carrier-free, in 0.1 M NaOH)

  • 0.1 M Phosphate buffer, pH 7.4

  • Sodium metabisulfite (B1197395) solution (1 mg/mL in phosphate buffer)

  • Sephadex G-10 or equivalent size-exclusion chromatography column

  • Bovine serum albumin (BSA) solution (1% in phosphate buffer) for column pre-treatment

Procedure:

  • Equilibrate the Sephadex G-10 column with 0.1 M phosphate buffer, pH 7.4. To minimize non-specific binding, pre-treat the column by passing 1 mL of 1% BSA solution through it, followed by extensive washing with the phosphate buffer.

  • To an Iodogen-coated tube, add 50 µL of 0.1 M phosphate buffer, pH 7.4.

  • Add 1-5 µL of Na[¹²⁵I] solution (e.g., 0.1-0.5 mCi) to the Iodogen tube and mix gently. Allow the oxidation to proceed for 5 minutes at room temperature.

  • Add 10 µL of the peptide solution (10 µg) to the Iodogen tube containing the activated radioiodine.

  • Incubate the reaction mixture for 10-15 minutes at room temperature with occasional gentle mixing.

  • Quench the reaction by adding 100 µL of the sodium metabisulfite solution.

  • Load the entire reaction mixture onto the pre-equilibrated Sephadex G-10 column.

  • Elute the column with 0.1 M phosphate buffer, pH 7.4, and collect 0.5 mL fractions.

  • The radioiodinated peptide will elute in the void volume (typically fractions 3-5), while the unincorporated [¹²⁵I]iodide will be retained and elute later.

  • Measure the radioactivity of each fraction using a gamma counter to determine the elution profile and calculate the radiochemical yield.

  • Pool the fractions containing the purified radioiodinated peptide.

  • The radiochemical purity can be further assessed by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

In Vitro Deiodinase Activity Assay using the Sandell-Kolthoff Reaction

This non-radioactive method measures the iodide released from the deiodination of an iodothyronine substrate.[4][9][10][11][12]

Materials:

  • Tissue homogenate or microsomal fraction (e.g., from liver or kidney) as the enzyme source.

  • Phosphate buffer (100 mM, pH 7.2) containing 1 mM EDTA.

  • Dithiothreitol (DTT) solution (20 mM).

  • Substrate solution (e.g., 1 µM reverse T3 for Type 1 deiodinase) in buffer.

  • Propylthiouracil (PTU) solution (100 mM) as an inhibitor for control reactions.

  • Arsenious acid solution: 0.1 M NaAsO₂ in 0.5 M H₂SO₄.

  • Ceric ammonium (B1175870) sulfate (B86663) solution: 10 mM (NH₄)₄Ce(SO₄)₄ in 3.5 M H₂SO₄.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Prepare the reaction mixture in a 96-well plate. For each sample, add:

    • 50 µL of tissue homogenate (protein concentration adjusted appropriately).

    • 50 µL of phosphate buffer.

    • 25 µL of DTT solution.

  • For control wells (to measure non-enzymatic deiodination), add 5 µL of PTU solution. For test wells, add 5 µL of buffer.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the substrate solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding 50 µL of ice-cold 10% trichloroacetic acid (TCA).

  • Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.

  • Transfer 100 µL of the supernatant from each well to a new 96-well plate.

  • To each well of the new plate, add 50 µL of the arsenious acid solution.

  • Add 50 µL of the ceric ammonium sulfate solution to initiate the Sandell-Kolthoff reaction. The yellow color of the ceric ions will begin to fade as it is reduced in the presence of iodide.

  • Immediately measure the absorbance at 405 nm and then again after a fixed time interval (e.g., 15 minutes).

  • The change in absorbance is proportional to the amount of iodide released. A standard curve of known iodide concentrations should be run in parallel to quantify the results.

  • Calculate the deiodinase activity as the amount of iodide released per unit time per milligram of protein, subtracting the values from the PTU-inhibited controls.

Cellular Uptake Assay of Radioiodinated Amino Acids

This protocol outlines a method to measure the uptake of a radioiodinated amino acid into cultured cells.[13][14][15][16][17]

Materials:

  • Cultured cells (adherent or suspension).

  • Cell culture medium.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Radioiodinated amino acid (e.g., [¹²⁵I]T3).

  • Unlabeled amino acid for competition studies.

  • 24-well or 96-well cell culture plates.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Seed adherent cells in 24-well plates and allow them to attach and grow to a desired confluency. For suspension cells, they can be used directly.

  • On the day of the experiment, wash the cells twice with pre-warmed HBSS to remove any residual medium.

  • Add 450 µL of pre-warmed HBSS to each well.

  • For competition experiments, add 50 µL of a high concentration of the corresponding unlabeled amino acid to the appropriate wells. For total uptake, add 50 µL of HBSS.

  • Initiate the uptake by adding 50 µL of the radioiodinated amino acid solution (at the desired final concentration) to each well.

  • Incubate the plate at 37°C for a specified time course (e.g., 1, 5, 15, 30 minutes).

  • To stop the uptake, rapidly aspirate the medium and wash the cells three times with ice-cold HBSS.

  • Lyse the cells by adding 500 µL of 0.1 M NaOH with 1% SDS to each well and incubating for at least 30 minutes at room temperature.

  • Transfer the cell lysate from each well to a scintillation vial.

  • Add 4 mL of scintillation fluid to each vial and mix thoroughly.

  • Measure the radioactivity in each vial using a scintillation counter.

  • In parallel, determine the protein concentration of the cell lysates from a duplicate plate to normalize the uptake data (e.g., cpm/µg protein).

  • Specific uptake can be calculated by subtracting the uptake in the presence of excess unlabeled amino acid (non-specific uptake) from the total uptake.

Applications in Drug Development

Iodinated amino acids and their derivatives are valuable tools in various stages of drug discovery and development.

  • High-Throughput Screening (HTS): Radioiodinated ligands are frequently used in HTS assays to identify compounds that bind to a specific target receptor.[18][19][20][21] For example, a competitive binding assay can be established where a library of compounds is screened for their ability to displace a radioiodinated amino acid or peptide from its receptor. This allows for the rapid identification of potential lead compounds.

  • Pharmacophore Modeling and Drug Design: The iodine atom itself can be a key feature in a pharmacophore, the three-dimensional arrangement of functional groups necessary for biological activity.[22][23] The unique properties of iodine, such as its size, lipophilicity, and ability to form halogen bonds, can be exploited in the design of potent and selective inhibitors or agonists. For instance, the presence of iodine atoms is crucial for the high-affinity binding of thyroid hormones to their receptors.

  • Radiolabeled Tracers for Preclinical and Clinical Imaging: As discussed earlier, radioiodinated amino acids are widely used as tracers for PET and SPECT imaging. This application is critical in drug development for:

    • Target engagement studies: To confirm that a drug candidate reaches and interacts with its intended target in vivo.

    • Pharmacokinetic and biodistribution studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.

    • Patient stratification: To identify patients who are most likely to respond to a particular therapy based on the expression of the drug's target.

  • Therapeutic Agents: While less common, iodinated compounds themselves can be developed as therapeutic agents. For example, the beta-emitting properties of Iodine-131 can be harnessed for targeted radiotherapy of cancers that express specific receptors for an iodine-labeled molecule.

Conclusion

Iodinated amino acids represent a versatile and powerful class of molecules in biomedical research. From their fundamental role in endocrinology to their application as sophisticated tools in molecular imaging and drug discovery, their importance cannot be overstated. A thorough understanding of their synthesis, biochemical properties, and the experimental methodologies used to study them is essential for researchers, scientists, and drug development professionals seeking to leverage these unique compounds to advance our understanding of biology and develop new diagnostics and therapeutics.

References

An In-depth Technical Guide to the Stability and Storage of H-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for H-Phe(4-I)-OH (4-Iodo-L-phenylalanine). The information herein is intended to support researchers and drug development professionals in the proper handling, storage, and stability assessment of this important amino acid derivative.

Physicochemical Properties

This compound is a synthetic derivative of the essential amino acid L-phenylalanine. The introduction of an iodine atom at the para position of the phenyl ring imparts unique properties that make it a valuable tool in various research applications, including protein engineering and drug discovery.[1]

PropertyDescription
Synonyms 4-Iodo-L-phenylalanine, L-Phe(4-I)-OH, p-Iodo-L-phenylalanine[1][2][3][4]
Appearance White to off-white or light yellow powder[1][5][6][7]
Molecular Formula C₉H₁₀INO₂[1][6][7]
Molecular Weight 291.09 g/mol [4][6]
Solubility Partly miscible with water.[7][8] In DMSO, solubility can be enhanced by adjusting the pH.[9]
Purity Typically available with a purity of ≥98% as determined by HPLC or TLC.[1][6][7]

Stability Profile and Degradation Pathways

This compound is generally considered stable under standard laboratory conditions.[5] However, its stability can be influenced by temperature, light, and humidity. Understanding potential degradation pathways is crucial for maintaining its integrity.

2.1 Thermal Stability

2.2 Photostability

Several sources indicate that this compound should be protected from light, suggesting potential photosensitivity.[9][12] Aromatic amino acids can undergo photodegradation upon exposure to UV radiation.[13] For phenylalanine, this can involve the formation of radical species and subsequent reactions.[13] The carbon-iodine bond in this compound may be susceptible to photolytic cleavage, leading to the formation of impurities. Therefore, protection from light during storage and handling is critical.

2.3 Hygroscopicity

The hygroscopicity, or the tendency to absorb moisture from the air, of this compound has not been specifically quantified in the literature. However, many amino acids exhibit some degree of hygroscopicity, which can affect their stability and handling.[5][8][14] Absorbed water can promote chemical degradation and may affect the accuracy of weighing for solution preparation. It is therefore essential to store this compound in a tightly sealed container in a dry environment.

2.4 Incompatible Materials

To maintain the stability of this compound, contact with strong oxidizing agents should be avoided.[5][8] Reactions with such agents could lead to the degradation of the amino acid.

Recommended Storage Conditions

Based on information from various suppliers and the inherent properties of the compound, the following storage conditions are recommended to ensure the long-term stability of this compound:

ConditionRecommendationRationale
Temperature Long-term: 2-8°C or -20°C.[1][6][7] Short-term: Room temperature is acceptable.[7]Refrigerated or frozen conditions are recommended to minimize the potential for thermal degradation over extended periods.
Light Store in a light-resistant container.[9][12]To prevent potential photodegradation due to the compound's light sensitivity.
Humidity Store in a dry environment. Keep the container tightly sealed.[5][8][12]To prevent moisture absorption, which could lead to degradation and affect weighing accuracy.
Inert Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).To minimize oxidation, although not explicitly stated as required by most suppliers.

Quantitative Stability Data

Specific long-term stability data for this compound is not publicly available. To ensure the compound's quality for research and drug development, it is recommended to perform stability studies according to the International Council for Harmonisation (ICH) guidelines.[2][15][16][17][18] The following table is a template for a long-term stability study of this compound, which can be adapted for specific needs.

Table 1: Template for Long-Term Stability Study of this compound Following ICH Guidelines

Time Point (Months)Storage ConditionTest ParameterSpecificationResults
0-AppearanceWhite to off-white powderConforms
Purity (HPLC, %)≥ 98.099.5
Related Substances (HPLC, %)Report< 0.5
Water Content (Karl Fischer, %)≤ 1.00.2
325°C ± 2°C / 60% RH ± 5% RHAppearanceWhite to off-white powderConforms
Purity (HPLC, %)≥ 98.099.4
Related Substances (HPLC, %)Report< 0.6
625°C ± 2°C / 60% RH ± 5% RHAppearanceWhite to off-white powderConforms
Purity (HPLC, %)≥ 98.099.3
Related Substances (HPLC, %)Report< 0.7
1225°C ± 2°C / 60% RH ± 5% RHAppearanceWhite to off-white powderConforms
Purity (HPLC, %)≥ 98.099.1
Related Substances (HPLC, %)Report< 0.9
6 (Accelerated)40°C ± 2°C / 75% RH ± 5% RHAppearanceWhite to off-white powderConforms
Purity (HPLC, %)≥ 98.098.5
Related Substances (HPLC, %)Report< 1.5

Experimental Protocols for Stability Assessment

The following are model protocols for assessing the stability of this compound, based on established methodologies for similar compounds and ICH guidelines.

5.1 Protocol for Long-Term and Accelerated Stability Study

This protocol is designed based on ICH guideline Q1A(R2).[17]

  • Objective: To evaluate the stability of this compound under long-term and accelerated storage conditions.

  • Materials:

    • This compound solid powder from at least three different batches.

    • Appropriate containers (e.g., amber glass vials with screw caps).

    • Stability chambers set to:

      • 25°C ± 2°C / 60% RH ± 5% RH (Long-term)

      • 40°C ± 2°C / 75% RH ± 5% RH (Accelerated)

    • Analytical equipment: HPLC with UV detector, Karl Fischer titrator.

  • Methodology:

    • Package samples of this compound from each batch into the chosen containers.

    • Place the samples in the stability chambers.

    • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated), withdraw samples for analysis.

    • For each sample, assess the following:

      • Appearance: Visually inspect for any changes in color or physical form.

      • Purity and Degradation Products: Use a validated stability-indicating HPLC method to determine the purity and quantify any degradation products.

      • Water Content: Measure the water content using Karl Fischer titration.

    • Record and analyze the data to establish a shelf-life or re-test period.

5.2 Protocol for Hygroscopicity Testing

This protocol is based on thermogravimetric analysis methods used for assessing the hygroscopicity of amino acids.[14]

  • Objective: To determine the hygroscopic nature of this compound.

  • Materials:

    • This compound solid powder.

    • Thermogravimetric Analyzer (TGA) with controlled humidity.

  • Methodology:

    • Place a known amount of this compound into the TGA sample pan.

    • Equilibrate the sample at a low relative humidity (e.g., 5% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved.

    • Increase the relative humidity in a stepwise manner (e.g., increments of 10% RH up to 90% RH).

    • At each step, allow the sample to equilibrate and record the change in mass.

    • Plot the percentage change in mass against the relative humidity to generate a moisture sorption isotherm. This will indicate the extent of water uptake at different humidity levels.

5.3 Protocol for Photostability Testing

This protocol is adapted from ICH guideline Q1B and studies on the photodegradation of phenylalanine.[13]

  • Objective: To evaluate the stability of this compound upon exposure to light.

  • Materials:

    • This compound solid powder.

    • Photostability chamber equipped with a light source that meets ICH specifications (a combination of cool white fluorescent and near-UV lamps).

    • Transparent and opaque containers.

    • HPLC with UV detector.

  • Methodology:

    • Place samples of this compound in both transparent and opaque (control) containers.

    • Expose the samples in the photostability chamber to a total illumination of not less than 1.2 million lux hours and a near-UV energy of not less than 200 watt hours/square meter.

    • After exposure, analyze the samples from both the transparent and opaque containers for:

      • Appearance: Visual changes.

      • Purity and Degradation Products: Using a validated stability-indicating HPLC method.

    • Compare the results of the exposed sample to the control sample to determine the extent of photodegradation.

Applications and Experimental Workflows

This compound is a versatile tool in biochemical research. Its applications often involve its incorporation into peptides and proteins to probe structure and function.

6.1 Site-Specific Incorporation into Proteins

One of the key applications of this compound is its site-specific incorporation into proteins, which can be achieved using techniques like opal codon suppression.[12] The iodine atom can serve as a heavy atom for X-ray crystallography or as a reactive handle for chemical modifications.[19][20]

experimental_workflow cluster_preparation Preparation cluster_incorporation In Vitro Translation cluster_analysis Analysis tRNA Suppressor tRNA aaRS Engineered Aminoacyl- tRNA Synthetase tRNA->aaRS Charging aa This compound aa->aaRS Activation cell_free E. coli Cell-Free Translation System aaRS->cell_free Add charged tRNA protein Protein with incorporated this compound cell_free->protein Translation mrna mRNA with UAG (Amber) Codon mrna->cell_free purification Protein Purification protein->purification analysis LC-MS/MS Analysis purification->analysis Verify Incorporation

Workflow for site-specific incorporation of this compound.

6.2 Purity Assessment Workflow

Ensuring the purity of this compound is critical for its intended application. A multi-step approach using orthogonal analytical methods is recommended.

purity_assessment start This compound Sample hplc HPLC Analysis (Purity, Related Substances) start->hplc nmr NMR Spectroscopy (Structure Confirmation) start->nmr ms Mass Spectrometry (Molecular Weight Verification) start->ms kf Karl Fischer Titration (Water Content) start->kf result Certificate of Analysis hplc->result Quantitative Purity nmr->result Identity Confirmed ms->result Identity Confirmed kf->result Water Content

Logical workflow for the purity assessment of this compound.

6.3 Use in Cancer Research

Radioiodinated this compound (e.g., with ¹³¹I) has been investigated as a therapeutic agent for tumors like glioblastoma.[21][22][23][24] The rationale is that amino acid transporters are often overexpressed in cancer cells, leading to selective uptake of the radiolabeled amino acid and targeted delivery of radiation to the tumor.

cancer_therapy_pathway cluster_cell Cancer Cell transporter Overexpressed Amino Acid Transporter (e.g., LAT1) dna_damage DNA Damage transporter->dna_damage Intracellular Accumulation & Beta Emission (¹³¹I) apoptosis Cell Death (Apoptosis) dna_damage->apoptosis Induction of ipa ¹³¹I-H-Phe(4-I)-OH (in bloodstream) ipa->transporter Selective Uptake

Mechanism of ¹³¹I-H-Phe(4-I)-OH in targeted cancer radiotherapy.

Conclusion

This compound is a stable compound when stored and handled correctly. To maintain its high purity and integrity, it is crucial to store it at refrigerated or frozen temperatures, in a dry, light-resistant container. For applications in research and drug development, a thorough understanding of its stability profile through studies guided by ICH principles is recommended. The unique properties of this compound continue to make it a valuable molecule for advancing protein engineering and therapeutic strategies.

References

Spectroscopic Profile of H-Phe(4-I)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-iodo-L-phenylalanine (H-Phe(4-I)-OH), a critical building block in pharmaceutical development and chemical biology. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityAssignment
~7.6Doublet2 x Ar-H (ortho to I)
~6.9Doublet2 x Ar-H (meta to I)
~4.0Multipletα-H
~3.1Multipletβ-H

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
~175C=O (Carboxylic acid)
~138Ar-C (para to CH₂)
~132Ar-CH (meta to I)
~131Ar-CH (ortho to I)
~92Ar-C (ipso to I)
~55α-C
~37β-C
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Description of Vibration
~3400-2500O-H stretch (carboxylic acid), N-H stretch (amine)
~1600-1500C=O stretch (carboxyl), N-H bend
~1400-1300C-O stretch, O-H bend
~820Ar C-H bend (para-substituted)
Mass Spectrometry (MS)
ParameterValue
Molecular FormulaC₉H₁₀INO₂
Molecular Weight291.09 g/mol [1][2]
Monoisotopic Mass290.97563 Da[1]
[M+H]⁺ (m/z)291.9834

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., 0.5 mL of D₂O or DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), is added for chemical shift calibration.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of this compound is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly on the ATR crystal.

Instrumentation and Data Acquisition: An FT-IR spectrometer is used to record the spectrum. The spectrum is typically scanned over the mid-IR range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation: For Electrospray Ionization (ESI) Mass Spectrometry, the this compound sample is dissolved in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to a concentration of approximately 1-10 µg/mL.

Instrumentation and Data Acquisition: A mass spectrometer equipped with an ESI source is used. The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system. The mass analyzer is scanned over a relevant m/z range (e.g., 100-500) to detect the protonated molecular ion [M+H]⁺ and any other relevant fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Pellet KBr Pellet Preparation Sample->Pellet for IR Solution Dilution in ESI Solvent Sample->Solution for MS NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer Pellet->IR MS Mass Spectrometer Solution->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: General workflow for spectroscopic analysis of this compound.

Spectroscopic_Data_Relationship cluster_techniques Spectroscopic Techniques cluster_information Derived Information Molecule This compound (C₉H₁₀INO₂) NMR NMR Spectroscopy Molecule->NMR IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS Connectivity Proton & Carbon Environment (Connectivity) NMR->Connectivity FunctionalGroups Functional Groups (Vibrational Modes) IR->FunctionalGroups MolecularWeight Molecular Weight & Formula MS->MolecularWeight

Caption: Relationship between spectroscopic techniques and derived molecular information.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the successful incorporation of the unnatural amino acid Fmoc-4-iodophenylalanine (Fmoc-Phe(4-I)-OH) into synthetic peptides using Fmoc solid-phase peptide synthesis (SPPS). The unique properties of the iodine-substituted phenylalanine offer a versatile tool for various research and drug development applications, including the introduction of a site for radiolabeling, a handle for post-synthetic modifications, and for studying protein-protein interactions.

Introduction to Fmoc-Phe(4-I)-OH in Peptide Synthesis

The incorporation of unnatural amino acids into peptides is a powerful strategy to enhance their therapeutic properties, such as stability, bioactivity, and target specificity. 4-Iodo-L-phenylalanine is a particularly valuable building block due to the presence of an iodine atom on the phenyl ring. This iodine atom can serve as a versatile handle for a variety of chemical modifications. For instance, it enables post-synthetic modifications through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, directly on the solid support.[1][2][3] Furthermore, the iodine can be substituted with radioisotopes, making peptides containing this residue valuable tools for in vivo imaging and radiotherapy.[4]

Experimental Protocols

This section outlines the detailed methodologies for the manual solid-phase synthesis of peptides containing Fmoc-Phe(4-I)-OH. The protocols cover resin preparation, Fmoc deprotection, amino acid coupling, cleavage and deprotection, and final peptide purification.

Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality of the peptide.

  • For C-terminal amides: Rink Amide resin is a suitable choice.

  • For C-terminal carboxylic acids: Wang resin or 2-chlorotrityl chloride resin can be used.

Protocol for Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF from the reaction vessel.

Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step in each cycle of SPPS.

Protocol for Fmoc Deprotection:

  • To the swollen resin, add a 20% solution of piperidine (B6355638) in DMF (v/v).

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Amino Acid Coupling: Incorporating Fmoc-Phe(4-I)-OH

The coupling of Fmoc-Phe(4-I)-OH to the deprotected N-terminus of the peptide-resin is a crucial step that requires efficient activation of the carboxylic acid. Several coupling reagents can be employed, each with its own advantages. The choice of coupling reagent can impact the efficiency and potential for side reactions.

Table 1: Recommended Coupling Conditions for Fmoc-Phe(4-I)-OH

Coupling ReagentEquivalents (Fmoc-AA:Reagent:Base)Activation TimeCoupling TimeSolventNotes
HBTU/DIPEA 4 : 3.9 : 81-2 minutes1-2 hoursDMFA reliable and commonly used method with high coupling efficiency.[5][6]
HATU/DIPEA 4 : 3.9 : 81-2 minutes1-2 hoursDMFGenerally provides faster and more efficient coupling, especially for sterically hindered amino acids.[5][7]
DIC/Oxyma 5 : 5 : -1-2 minutes1-2 hoursDMFA good alternative that can minimize racemization.[5]

Protocol for HBTU/DIPEA Coupling:

  • In a separate vial, dissolve Fmoc-Phe(4-I)-OH (4 equivalents) and HBTU (3.9 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • After the coupling reaction is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (2-3 times).

  • A Kaiser test can be performed to confirm the completion of the coupling reaction (a negative result indicates complete coupling).

Cleavage and Deprotection

The final step of SPPS involves cleaving the synthesized peptide from the solid support and removing the side-chain protecting groups. For peptides containing 4-iodophenylalanine, it is crucial to use a cleavage cocktail that minimizes the risk of deiodination.

Table 2: Recommended Cleavage Cocktails

Reagent CocktailComposition (v/v/v)ScavengersRecommended forCleavage Time
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)Phenol, Thioanisole, EDTPeptides with sensitive residues, including Trp, Met, Cys.2-4 hours
TFA/TIS/Water TFA / Triisopropylsilane / Water (95:2.5:2.5)Triisopropylsilane (TIS)General use, effective in preventing carbocation-mediated side reactions.2-3 hours
TFA/TIS/DODT TFA / Triisopropylsilane / 3,6-Dioxa-1,8-octanedithiol (95:2.5:2.5)TIS, DODTProvides additional protection against oxidation and deiodination.2-3 hours

Protocol for TFA/TIS/Water Cleavage:

  • Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a 95:2.5:2.5 ratio. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried peptide-resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Peptide Purification

The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Table 3: Representative RP-HPLC Purification Conditions

ParameterCondition
Column C18, 5 µm, 100 Å, 4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (B52724)
Gradient 5-65% B over 30 minutes (analytical) or a tailored gradient based on analytical run for preparative scale
Flow Rate 1 mL/min (analytical) or 20 mL/min (preparative)
Detection 220 nm and 280 nm

Protocol for RP-HPLC Purification:

  • Dissolve the crude peptide in a minimal amount of mobile phase A, with the addition of a small amount of acetonitrile if necessary to aid solubility.

  • Perform an analytical RP-HPLC run to determine the retention time of the target peptide and to assess the purity of the crude product.

  • Based on the analytical chromatogram, develop a suitable gradient for preparative RP-HPLC to effectively separate the target peptide from impurities.

  • Inject the crude peptide solution onto the preparative column and collect fractions corresponding to the target peptide peak.

  • Analyze the collected fractions by analytical RP-HPLC to confirm their purity.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Visualizations

Experimental Workflow for Fmoc-SPPS of a Peptide Containing Phe(4-I)

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Synthesis_Cycle Synthesis Cycle (Repeated) cluster_Final_Steps Final Steps Resin Start with Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (e.g., HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Coupled Cleavage Cleavage from Resin (e.g., TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization

Caption: General workflow for the solid-phase synthesis of a peptide containing 4-iodophenylalanine.

On-Resin Suzuki-Miyaura Cross-Coupling

The iodine atom on the phenylalanine residue provides a convenient handle for post-synthetic modification via Suzuki-Miyaura cross-coupling, allowing for the introduction of various aryl or heteroaryl groups.

Suzuki_Coupling Peptide_Resin Peptide-Resin with Phe(4-I) Coupled_Peptide Modified Peptide-Resin with Phe(4-R) Peptide_Resin->Coupled_Peptide Suzuki-Miyaura Coupling Reagents Boronic Acid (R-B(OH)2) Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Cleavage Cleavage from Resin Coupled_Peptide->Cleavage Final_Product Final Modified Peptide Cleavage->Final_Product

Caption: On-resin Suzuki-Miyaura cross-coupling of a peptide containing 4-iodophenylalanine.

Conceptual Signaling Pathway Application

Peptides containing 4-iodophenylalanine can be utilized as tools to investigate G protein-coupled receptor (GPCR) signaling pathways. The iodinated peptide can act as a ligand, and its interactions with the receptor can be studied, for example, by radiolabeling the iodine atom.

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Iodinated Peptide (e.g., containing Phe(4-I)) GPCR GPCR Ligand->GPCR binds G_Protein G Protein (α, β, γ subunits) GPCR->G_Protein activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers

Caption: Conceptual diagram of a GPCR signaling pathway activated by an iodinated peptide ligand.

References

Application Notes and Protocols: Boc-Phe(4-I)-OH Protection and Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butyloxycarbonyl-4-iodo-L-phenylalanine (Boc-Phe(4-I)-OH) is a crucial synthetic building block in peptide synthesis and medicinal chemistry.[1][2] The incorporation of an iodine atom at the para position of the phenylalanine side chain offers a versatile handle for further chemical modifications, such as cross-coupling reactions or radio-labeling for imaging studies.[2][3] The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group ensures chemoselectivity during peptide chain elongation. This document provides detailed protocols for the synthesis (protection) of Boc-Phe(4-I)-OH and its subsequent deprotection, enabling its effective use in research and drug development.

Data Presentation

Table 1: Synthesis of Boc-Phe(4-I)-OH - Reaction Parameters
ParameterValueReference
Starting Material4-iodo-L-phenylalanine[1]
ReagentDi-tert-butyl dicarbonate (B1257347) (Boc₂O)[1]
BaseTriethylamine (B128534) (Et₃N)[1]
SolventsMethanol (B129727) (MeOH), Deionized Water (H₂O)[1]
Temperature55 °C[1]
Reaction Time16 hours[1]
Molar Ratio (Starting Material:Boc₂O)1 : 1.6[1]
Table 2: Deprotection of Boc-Phe(4-I)-OH - A Comparison of Common Acidic Methods
MethodReagentSolventTypical Reaction TimeKey FeaturesReference
Method ATrifluoroacetic Acid (TFA)Dichloromethane (DCM)0.5 - 2 hoursVolatile reagent simplifies workup; can cause side reactions with sensitive residues.[4][5]
Method BHydrochloric Acid (HCl)1,4-Dioxane (B91453)1 - 4 hoursProduct often precipitates as the HCl salt, facilitating isolation.[2][6][7][8]

Experimental Workflows

Protection_Workflow Diagram 1: Synthesis of Boc-Phe(4-I)-OH cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Dissolve 4-iodo-L-phenylalanine, Boc₂O, and Et₃N in MeOH/H₂O react Heat at 55°C for 16h under N₂ start->react workup Aqueous workup react->workup purify Purification workup->purify end_product Boc-Phe(4-I)-OH purify->end_product

Caption: Workflow for the synthesis of Boc-Phe(4-I)-OH.

Deprotection_Workflow Diagram 2: Deprotection of Boc-Phe(4-I)-OH cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_isolation Product Isolation cluster_product Final Product start_mat Boc-Phe(4-I)-OH method_A Method A: TFA in DCM (0.5 - 2h at RT) start_mat->method_A method_B Method B: 4M HCl in Dioxane (1 - 4h at RT) start_mat->method_B iso_A Evaporate solvent (yields TFA salt) method_A->iso_A iso_B Precipitation/Filtration (yields HCl salt) method_B->iso_B end_prod H-Phe(4-I)-OH (as corresponding salt) iso_A->end_prod iso_B->end_prod

Caption: General workflows for the deprotection of Boc-Phe(4-I)-OH.

Experimental Protocols

Protocol 1: Synthesis of N-tert-butyloxycarbonyl-4-iodo-L-phenylalanine (Boc-Phe(4-I)-OH)

This protocol is adapted from a literature procedure for the Boc protection of 4-iodo-L-phenylalanine.[1]

Materials:

  • 4-iodo-L-phenylalanine (15.0 g, 51.5 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (18.0 g, 82.4 mmol)

  • Triethylamine (Et₃N) (18.0 mL)

  • Methanol (MeOH) (25.8 mL)

  • Deionized Water (H₂O) (25.8 mL)

  • Ethyl acetate (B1210297) (EtOAc)

  • Standard laboratory glassware

  • Nitrogen (N₂) source

  • Heating oil bath

Procedure:

  • In a round-bottom flask, dissolve 4-iodo-L-phenylalanine (15.0 g, 51.5 mmol) and di-tert-butyl dicarbonate (18.0 g, 82.4 mmol) in a mixture of methanol (25.8 mL), deionized water (25.8 mL), and triethylamine (18.0 mL).[1]

  • With vigorous stirring, heat the reaction mixture to 55 °C in an oil bath under a nitrogen atmosphere.[1]

  • Maintain the reaction at this temperature for 16 hours.[1]

  • After cooling to room temperature, perform an aqueous workup. This typically involves removing the organic solvent under reduced pressure, followed by partitioning the residue between ethyl acetate and a dilute aqueous acid (e.g., 1M HCl) to neutralize the excess base.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography as necessary.

Protocol 2: Deprotection of Boc-Phe(4-I)-OH

Two common methods for the acidic removal of the Boc group are presented below. The choice of method depends on the sensitivity of other functional groups in the molecule and the desired salt form of the product amine.

Method A: Using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [4][5]

Materials:

  • Boc-Phe(4-I)-OH

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-Phe(4-I)-OH in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask.

  • Add an equal volume of TFA to the solution (resulting in a 50% TFA/DCM mixture).

  • Stir the reaction mixture at room temperature for 0.5 to 2 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold diethyl ether to precipitate the product as the trifluoroacetate (B77799) salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Method B: Using 4M Hydrochloric Acid (HCl) in 1,4-Dioxane [2][6]

Materials:

  • Boc-Phe(4-I)-OH

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Place the Boc-Phe(4-I)-OH in a round-bottom flask.

  • Add the 4M HCl in 1,4-dioxane solution (a sufficient volume to dissolve or suspend the starting material).

  • Stir the mixture at room temperature for 1 to 4 hours.[2] The product, 4-iodo-L-phenylalanine hydrochloride, will often precipitate out of the solution.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Once the reaction is complete, the solid product can be collected by filtration.

  • Wash the collected solid with diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield the hydrochloride salt of 4-iodo-L-phenylalanine.[2]

Concluding Remarks

The protocols outlined provide robust and reproducible methods for the protection of 4-iodo-L-phenylalanine with a Boc group and its subsequent deprotection. The choice of deprotection method should be tailored to the specific requirements of the synthetic route, taking into account the stability of other functional groups present in the molecule. These procedures are fundamental for the incorporation of this valuable non-canonical amino acid into peptides for a wide range of applications in chemical biology and drug discovery.

References

Application Notes and Protocols: Optimal Coupling Reagents for Fmoc-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-Phe(4-I)-OH, or N-α-Fmoc-4-iodo-L-phenylalanine, is a valuable synthetic amino acid derivative used in solid-phase peptide synthesis (SPPS).[1][2][3] The presence of an iodine atom on the phenyl ring makes it a versatile building block for introducing labels, cross-linkers, or for subsequent modifications via palladium-catalyzed reactions like Suzuki or Heck couplings.[3] However, as a substituted phenylalanine derivative, it can present steric hindrance, making the choice of coupling reagent critical to ensure high coupling efficiency and minimize side reactions, particularly racemization.[4][5] These application notes provide a comprehensive overview of the optimal coupling reagents for Fmoc-Phe(4-I)-OH, complete with detailed protocols and comparative data.

Core Concepts in Peptide Coupling

The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid to make it susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[4][6][7] Coupling reagents are essential for this activation step.[8] The ideal coupling reagent should promote rapid and complete acylation while minimizing the risk of racemization of the activated amino acid.[4][5]

The main classes of coupling reagents used in modern Fmoc-SPPS include:

  • Carbodiimides: Such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used with additives like OxymaPure or HOBt to suppress racemization.[4][9]

  • Aminium/Uronium Salts: Including HATU, HBTU, and HCTU, which form highly reactive OAt or OBt active esters.[4]

  • Phosphonium (B103445) Salts: Such as PyBOP and PyAOP, which also generate reactive esters.[4]

For sterically hindered amino acids like Fmoc-Phe(4-I)-OH, aminium/uronium and phosphonium salt-based reagents are generally preferred due to their higher reactivity.[10]

Recommended Coupling Reagents and Comparative Data

The selection of a coupling reagent for Fmoc-Phe(4-I)-OH should be based on a balance of reactivity, cost, and the potential for side reactions. For challenging couplings, HATU, HCTU, and DIC/Oxyma are highly recommended.

Reagent AcronymFull NameClassKey AdvantagesPotential Drawbacks
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminiumVery high reactivity, low racemization, effective for hindered residues.[10][11]Higher cost, can cause guanidinylation of the N-terminal amine if used in excess.
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminiumHigh reactivity comparable to HATU, often more cost-effective.[4][12][13] Less allergenic than some other reagents.[9]Can also cause guanidinylation side reactions.
DIC/Oxyma N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetateCarbodiimide + AdditiveHigh coupling efficiency, excellent racemization suppression, safer than HOBt (non-explosive).[6][7][14][15]Generally lower reaction rates compared to HATU/HCTU.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphoniumGood reactivity, does not cause guanidinylation.[4]Solutions have moderate stability.

Experimental Protocols

The following are generalized protocols for manual solid-phase peptide synthesis on a 0.1 mmol scale. Adjustments may be necessary based on the specific resin loading and peptide sequence.

Protocol 1: Coupling with HATU

This protocol is recommended for achieving the highest coupling efficiency, especially when incorporating Fmoc-Phe(4-I)-OH into a sterically demanding sequence.

  • Resin Preparation: Swell the resin (e.g., Rink Amide MBHA) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), Isopropanol (3x), and DMF (5x).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Phe(4-I)-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) in 2 mL of DMF. Allow the solution to pre-activate for 1-2 minutes.[10]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), recoupling may be necessary.

  • Washing: Wash the resin with DMF (5x), Isopropanol (3x), and Dichloromethane (DCM) (3x). Proceed to the next deprotection/coupling cycle.

Protocol 2: Coupling with HCTU

HCTU offers a balance of high reactivity and cost-effectiveness, making it an excellent alternative to HATU.

  • Resin Preparation & Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Phe(4-I)-OH (0.4 mmol, 4 eq.), HCTU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in 2 mL of DMF. Pre-activation is typically very rapid.

  • Coupling: Add the activation mixture to the resin and agitate for 1-2 hours. HCTU has been shown to be effective with coupling times as short as 5 minutes for many sequences.[13]

  • Monitoring & Washing: Follow steps 5 and 6 from the HATU protocol.

Protocol 3: Coupling with DIC/Oxyma

This method is a robust and safer alternative to reagents based on the explosive HOBt.

  • Resin Preparation & Deprotection: Follow steps 1 and 2 from the HATU protocol.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Phe(4-I)-OH (0.4 mmol, 4 eq.) and OxymaPure (0.4 mmol, 4 eq.) in DMF. Add DIC (0.4 mmol, 4 eq.) to the solution and allow to pre-activate for 5-10 minutes.[7][14]

  • Coupling: Add the activated solution to the resin. If the amino acid salt (e.g., HCl salt) is used on the resin, one equivalent of a base like DIPEA may be required. Agitate for 1-3 hours.

  • Monitoring & Washing: Follow steps 5 and 6 from the HATU protocol.

Visualizations

The following diagrams illustrate the experimental workflow and the decision-making process for selecting a coupling reagent.

Fmoc_SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF/IPA) Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Activation Amino Acid Activation (Fmoc-AA-OH + Reagent + Base) Activation->Coupling Monitor Monitoring (e.g., Kaiser Test) Coupling->Monitor Monitor->Coupling Positive (Recouple) Wash2 Final Washing (DMF/DCM) Monitor->Wash2 Negative Cycle Next Cycle or Final Cleavage Wash2->Cycle Cycle->Deprotection Continue Synthesis

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Reagent_Selection_Logic Start Assess Coupling Difficulty (Steric Hindrance of Fmoc-Phe(4-I)-OH) High_Difficulty High Hindrance / Aggregation Prone Start->High_Difficulty Standard_Difficulty Standard Coupling Start->Standard_Difficulty Default HATU Use HATU (Highest Reactivity) High_Difficulty->HATU Max speed needed HCTU Use HCTU (High Reactivity, Cost-Effective) High_Difficulty->HCTU Balance speed & cost DIC_Oxyma Use DIC/Oxyma (High Efficiency, Safety) Standard_Difficulty->DIC_Oxyma Safety is priority PyBOP Use PyBOP (Good Reactivity, No Guanidinylation) Standard_Difficulty->PyBOP

Caption: Decision logic for selecting an optimal coupling reagent.

Summary and Recommendations

For the successful incorporation of the sterically hindered amino acid Fmoc-Phe(4-I)-OH, the choice of coupling reagent is paramount.

  • Optimal Choice: HATU is the most powerful coupling reagent for this purpose, offering the highest reaction rates and minimizing the risk of incomplete coupling, which can lead to deletion sequences.[10][11]

  • Excellent Alternative: HCTU provides reactivity that is nearly on par with HATU and is often a more economical choice, making it suitable for routine synthesis involving this modified residue.[4][12][13]

  • Safe and Effective Option: The DIC/Oxyma combination is a highly effective and safer alternative to traditional carbodiimide/benzotriazole mixtures.[14][15] It is particularly recommended in automated synthesis and in laboratories where safety from explosive compounds is a primary concern.

In practice, a double coupling strategy with any of these reagents can be employed to ensure quantitative incorporation of Fmoc-Phe(4-I)-OH, especially when the preceding amino acid is also bulky. Monitoring each coupling step with a qualitative test like the Kaiser test is essential to guarantee the synthesis of the target peptide with high purity.

References

Application Note: Mass Spectrometry Characterization of Peptides Containing 4-Iodophenylalanine (H-Phe(4-I)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and chemical biology to enhance peptide stability, modulate bioactivity, and introduce probes for biochemical assays. 4-iodophenylalanine (H-Phe(4-I)-OH) is a synthetic amino acid that can be incorporated into peptides to serve as a heavy-atom label for X-ray crystallography, as a precursor for cross-linking studies, or to enhance binding affinity. Accurate characterization of peptides containing this compound by mass spectrometry is crucial for verifying sequence integrity, assessing purity, and for use in quantitative studies. This application note provides a detailed protocol for the characterization of this compound-containing peptides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Predicted Fragmentation Behavior

Peptides containing 4-iodophenylalanine are expected to exhibit characteristic fragmentation patterns under collision-induced dissociation (CID). In addition to the typical b- and y-ion series arising from peptide backbone cleavage, fragmentation involving the iodinated side chain is anticipated. The carbon-iodine bond is relatively labile and can lead to specific neutral losses. Key predicted fragmentation pathways include:

  • Loss of Iodine: A neutral loss of 126.9 Da corresponding to the iodine atom.

  • Loss of the Iodophenyl Group: A neutral loss of the entire 4-iodophenyl side chain.

  • Backbone Fragmentation: Generation of standard b- and y-type fragment ions.

The unique isotopic signature of iodine can also aid in the identification of iodine-containing fragments in high-resolution mass spectra.

Quantitative Data Presentation

The following table summarizes the theoretical monoisotopic masses of the precursor and major fragment ions for a model tripeptide, Gly-Phe(4-I)-Ala. This data is illustrative and can be used as a reference for interpreting experimental results.

Ion TypeSequenceTheoretical m/z (monoisotopic)Predicted Relative Abundance
[M+H]+ Gly-Phe(4-I)-Ala 422.02 100%
y2Phe(4-I)-Ala365.00High
b2Gly-Phe(4-I)349.00High
y1Ala72.04Medium
b1Gly58.03Low
Internal IonPhe(4-I)291.98Medium-High
[M+H-I]+Gly-Phe-Ala295.12Medium
[b2-I]+Gly-Phe222.10Medium
[y2-I]+Phe-Ala238.11Medium

Experimental Protocols

This section details a general protocol for the analysis of a synthetic peptide containing this compound using LC-MS/MS with electrospray ionization (ESI).

Sample Preparation
  • Peptide Solubilization: Dissolve the lyophilized this compound-containing peptide in a suitable solvent. A common starting point is 0.1% formic acid in water. For more hydrophobic peptides, the addition of a small amount of organic solvent like acetonitrile (B52724) may be necessary.

  • Concentration: Prepare a stock solution of the peptide at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 fmol/µL in the mobile phase A for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column with a particle size of 1.7-3.5 µm is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% mobile phase B over 30 minutes is a good starting point. Adjust the gradient based on the hydrophobicity of the peptide.

  • Flow Rate: 200-400 nL/min for nano-LC systems.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 2.0-2.5 kV.

  • Cone Voltage: 30-40 V.

  • Source Temperature: 80-120 °C.

  • Desolvation Temperature: 250-300 °C.

  • MS1 Scan Range: m/z 200-2000.

  • MS/MS Method: Data-Dependent Acquisition (DDA). Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.

  • Collision Gas: Argon.

  • Collision Energy: Use a collision energy ramp (e.g., 15-45 eV) to ensure comprehensive fragmentation.

  • Exclusion: Exclude previously fragmented precursor ions for a set time (e.g., 30 seconds) to allow for the selection of lower abundance precursors.

Data Analysis
  • Software: Use appropriate software to analyze the raw data.

  • Peptide Identification: Identify the peptide by matching the precursor mass and the fragmentation pattern (b- and y-ions) to the theoretical sequence.

  • Characterization of Modifications: Look for the characteristic neutral loss of iodine (126.9 Da) and other fragments related to the 4-iodophenylalanine residue.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis peptide Lyophilized this compound Peptide dissolution Dissolution in 0.1% Formic Acid peptide->dissolution dilution Dilution to fmol/µL dissolution->dilution lc Reversed-Phase LC Separation dilution->lc esi Electrospray Ionization (ESI) lc->esi ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Fragment Ion Detection) cid->ms2 raw_data Raw MS Data ms2->raw_data identification Peptide Identification raw_data->identification fragmentation_analysis Fragmentation Analysis identification->fragmentation_analysis characterization Characterization of Iodinated Peptide fragmentation_analysis->characterization

Caption: Experimental workflow for this compound peptide characterization.

fragmentation_pathway cluster_fragments Fragment Ions precursor [M+H]+ Gly-Phe(4-I)-Ala b_ions b-ions b1: Gly b2: Gly-Phe(4-I) precursor->b_ions Backbone Cleavage y_ions y-ions y1: Ala y2: Phe(4-I)-Ala precursor->y_ions Backbone Cleavage nl_ions Neutral Loss Fragments [M+H-I]+ precursor->nl_ions Side Chain Fragmentation

Caption: Predicted fragmentation pathways for a model peptide.

Application Notes and Protocols for 1H NMR Analysis of Peptides with 4-Iodophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids into peptides and proteins is a powerful tool in chemical biology and drug discovery. 4-Iodophenylalanine, an analog of phenylalanine, offers unique properties for studying peptide structure, function, and interactions. The iodine atom can serve as a heavy atom for X-ray crystallography, a spectroscopic probe, and a site for further chemical modification.[1] High-resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of these modified peptides in solution, providing insights into their conformation and dynamics.[2]

These application notes provide a comprehensive overview and detailed protocols for the 1H NMR analysis of peptides containing 4-Iodophenylalanine. This includes protocols for solid-phase peptide synthesis (SPPS) of 4-Iodophenylalanine-containing peptides, sample preparation for NMR analysis, and guidelines for 1D and 2D 1H NMR data acquisition and interpretation.

Key Applications

  • Structural Elucidation: Determination of the three-dimensional structure of peptides in solution.

  • Conformational Analysis: Studying the dynamic behavior and conformational ensembles of peptides.

  • Peptide-Ligand Interactions: Investigating binding events and characterizing interaction surfaces with other molecules, such as proteins or small molecules.

  • Quantitative Analysis: Determining the concentration and purity of peptide samples.[3][4]

Experimental Workflows

The overall process for the synthesis and NMR analysis of a 4-Iodophenylalanine containing peptide can be visualized as follows:

Peptide_Workflow cluster_synthesis Peptide Synthesis cluster_nmr NMR Analysis Resin Resin Preparation SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) Resin->SPPS 1. Swelling Cleavage Cleavage & Deprotection SPPS->Cleavage 2. Chain Elongation Purification HPLC Purification Cleavage->Purification 3. Release from Resin Characterization Mass Spectrometry Purification->Characterization 4. Purity Assessment SamplePrep NMR Sample Preparation Characterization->SamplePrep 5. Lyophilization NMR_Acq 1D & 2D NMR Data Acquisition SamplePrep->NMR_Acq 6. Dissolution in Buffer Processing Data Processing NMR_Acq->Processing 7. Fourier Transform Analysis Spectral Analysis & Structure Calculation Processing->Analysis 8. Phasing & Baseline Correction

Caption: Workflow for the synthesis and 1H NMR analysis of a peptide containing 4-Iodophenylalanine.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 4-Iodophenylalanine-Containing Peptide

This protocol is based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[5]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-4-Iodo-L-phenylalanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Doran's solution (for monitoring Fmoc deprotection)

  • Diethyl ether (ice-cold)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

    • Confirm complete deprotection using a colorimetric test (e.g., Kaiser test or a small sample treated with Doran's solution).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (or Fmoc-4-Iodo-L-phenylalanine) and an equivalent amount of Oxyma Pure/HOBt in DMF.

    • Add 3-5 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion (e.g., Kaiser test). If incomplete, the coupling step can be repeated.

    • Wash the resin with DMF (5-7 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After coupling the final amino acid and performing the last Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail (e.g., 94% TFA, 2.5% water, 2.5% EDT, 1% TIS).

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

    • Dry the crude peptide under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct molecular weight.

    • Lyophilize the pure peptide fractions to obtain a fluffy white powder.

Protocol 2: 1H NMR Sample Preparation and Data Acquisition

Materials:

  • Lyophilized peptide containing 4-Iodophenylalanine

  • NMR buffer (e.g., 20 mM sodium phosphate, pH 6.5, in 90% H₂O/10% D₂O or 100% D₂O)

  • Internal standard (optional, for quantitative NMR), such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in the NMR buffer to a final concentration of 0.5-2.0 mM.[6] Higher concentrations generally yield better signal-to-noise ratios.

    • Ensure the peptide is fully dissolved; gentle vortexing or sonication may be required. Hydrophobic peptides may require the addition of a small percentage of organic co-solvent (e.g., deuterated acetonitrile (B52724) or trifluoroethanol), but this can affect the peptide's conformation.

    • If quantitative analysis is desired, add a known concentration of an internal standard.

    • Transfer the solution to a clean, high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Tune and shim the spectrometer for optimal field homogeneity.

    • 1D 1H NMR:

      • Acquire a standard 1D proton spectrum.

      • Use a water suppression pulse sequence (e.g., PRESAT or Watergate) if the sample is in 90% H₂O.

      • Key parameters to optimize include the spectral width, number of scans, and relaxation delay (D1). For quantitative NMR, ensure a sufficiently long D1 (at least 5 times the longest T1 relaxation time of the protons of interest).

    • 2D NMR (for structural elucidation):

      • TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, particularly useful for assigning side-chain protons.[2]

Data Presentation: Representative 1H NMR Data

The following table provides representative 1H NMR chemical shifts (δ) and coupling constants (J) for a hypothetical tripeptide, Gly-p-I-Phe-Ala, in D₂O at pH 7. The chemical shifts of 4-Iodophenylalanine are expected to be similar to those of phenylalanine, with minor variations due to the electronic effect of the iodine atom on the aromatic ring.

ResidueProtonChemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)
Glyα-CH₂3.85s-
p-I-Phe α-CH 4.60 dd Jαβ₁ = 8.0, Jαβ₂ = 6.5
β-CH₂ 3.15, 3.00 m -
Aromatic (H2, H6) 7.05 d ³J = 8.5
Aromatic (H3, H5) 7.65 d ³J = 8.5
Alaα-CH4.15qJαβ = 7.2
β-CH₃1.40dJαβ = 7.2

Note: These are representative values and can vary depending on the peptide sequence, solvent, temperature, and pH.

Visualization of NMR Data Analysis Workflow

The logical flow for analyzing the NMR data to determine the peptide structure is outlined below.

NMR_Analysis_Workflow cluster_assignment Resonance Assignment cluster_structure Structure Calculation TOCSY TOCSY: Identify Spin Systems NOESY_Seq NOESY: Sequential Assignment (dαN, dNN, dβN) TOCSY->NOESY_Seq Sequence Known Peptide Sequence Sequence->NOESY_Seq NOESY_Dist NOESY: Extract Distance Restraints NOESY_Seq->NOESY_Dist J_Coupling J-Coupling: Dihedral Angle Restraints NOESY_Seq->J_Coupling Mol_Dynamics Molecular Dynamics/ Simulated Annealing NOESY_Dist->Mol_Dynamics J_Coupling->Mol_Dynamics Structure_Ensemble Ensemble of Structures Mol_Dynamics->Structure_Ensemble Refinement Structure Refinement Structure_Ensemble->Refinement

Caption: Logical workflow for peptide structure determination using 2D NMR data.

References

Application Notes and Protocols for Protein X-ray Crystallography using H-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids into proteins has emerged as a powerful tool in structural biology. H-Phe(4-I)-OH, also known as p-iodo-L-phenylalanine, is a particularly valuable unnatural amino acid for protein X-ray crystallography. The iodine atom, with its significant anomalous scattering signal, facilitates the solution of the phase problem, a central challenge in determining protein structures de novo.[1][2] This application note provides a comprehensive guide to utilizing this compound for protein structure determination, covering the underlying principles, detailed experimental protocols, and data analysis strategies.

The primary application of incorporating this compound is for Single-wavelength Anomalous Diffraction (SAD) or Multi-wavelength Anomalous Diffraction (MAD) phasing. The iodine atom provides a strong anomalous signal, especially at the copper Kα wavelength (1.5418 Å) available from in-house X-ray sources, making this technique accessible without the need for synchrotron beamtime.[1][3] This method offers a significant advantage over traditional heavy-atom soaking, as the heavy atom is covalently and specifically incorporated into the protein structure, often with minimal perturbation to the native conformation.[2]

Data Presentation

The successful application of this compound for phasing is exemplified by the structure determination of a mutant of bacteriophage T4 lysozyme. The quantitative data from this study highlights the effectiveness of this method.

Table 1: Crystallographic Data for T4 Lysozyme with this compound at position 153

ParameterValueReference
PDB ID1T6H[4][5]
Resolution (Å)2.01[4]
R-work0.157[4]
R-free0.210[4]
Space GroupP 1 21 1[4]
Unit Cell (Å)a=58.5, b=65.2, c=76.8, α=90, β=103.5, γ=90[4]
Phasing MethodSingle-wavelength Anomalous Diffraction (SAD)[2]

Table 2: Anomalous Scattering Properties of Iodine

X-ray Wavelength (Å)Energy (keV)f'' (electrons)Notes
1.5418 (Cu Kα)8.0416.8Commonly available in-house X-ray sources.[1][3]
0.9795 (Se peak)12.6584.9Near the selenium absorption edge.
0.9184 (Br peak)13.4994.4Near the bromine absorption edge.
2.0666.0~10.5Long-wavelength, enhances anomalous signal.[6]

Experimental Protocols

Site-Specific Incorporation of this compound via Amber Codon Suppression

This protocol describes the incorporation of this compound into a target protein in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG).

Materials:

  • E. coli expression strain (e.g., DH10B, BL21(DE3))

  • Expression plasmid for the target protein with a UAG codon at the desired incorporation site.

  • Plasmid encoding the evolved p-iodo-phenylalanyl-tRNA synthetase (IpFRS) and its corresponding suppressor tRNA (e.g., pEVOL-pIPF).

  • This compound (p-iodo-L-phenylalanine).

  • L-arabinose and Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Growth media (e.g., LB or minimal media).

Protocol:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing the target gene (with the amber codon) and the pEVOL-pIPF plasmid.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume of growth medium (e.g., 1 L) with the overnight culture. For enhanced incorporation efficiency, a minimal medium supplemented with all amino acids except phenylalanine can be used.

  • Induction: Grow the culture at 37°C to an OD600 of 0.6-0.8.

  • Add this compound: Add this compound to a final concentration of 1 mM.

  • Induce Expression: Induce the expression of the synthetase/tRNA pair by adding L-arabinose to a final concentration of 0.02% (w/v).

  • Induce Target Protein Expression: Simultaneously or shortly after, induce the expression of the target protein by adding IPTG to a final concentration of 0.2-1 mM.

  • Protein Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.

  • Harvest and Purify: Harvest the cells by centrifugation and purify the target protein using standard chromatography techniques. Confirm the incorporation of this compound by mass spectrometry.

Crystallization of Proteins Containing this compound

Crystallization of proteins containing unnatural amino acids generally follows standard protocols, but some optimization may be required.

General Considerations:

  • Protein Purity and Homogeneity: Ensure the purified protein is of high purity (>95%) and monodisperse, as assessed by SDS-PAGE and dynamic light scattering (DLS).

  • Initial Screening: Use commercially available sparse-matrix screens to identify initial crystallization hits.[7]

  • Optimization: Once initial crystals are obtained, optimize the conditions by varying the precipitant concentration, pH, temperature, and protein concentration. The presence of the bulky iodine atom may slightly alter the protein's surface properties, potentially requiring adjustments to the crystallization conditions compared to the wild-type protein.

Protocol:

  • Concentrate the Protein: Concentrate the purified protein to a suitable concentration for crystallization, typically in the range of 5-20 mg/mL. The buffer should be low in ionic strength and free of additives that might interfere with crystallization.

  • Set up Crystallization Trials: Use the hanging-drop or sitting-drop vapor diffusion method. Mix the protein solution with the crystallization screen solution in a 1:1 or 2:1 ratio.

  • Incubate and Monitor: Incubate the crystallization plates at a constant temperature and monitor for crystal growth over several days to weeks.

  • Harvest and Cryo-protect: Once suitable crystals have grown, harvest them using a loop and flash-cool them in liquid nitrogen. A cryoprotectant, typically a component of the crystallization solution at a higher concentration or an added cryo-agent like glycerol (B35011) or ethylene (B1197577) glycol, is necessary to prevent ice formation.

SAD Data Collection and Processing

The strong anomalous signal from iodine allows for efficient SAD phasing, even with an in-house X-ray source.

Data Collection Strategy:

  • Wavelength Selection: For in-house copper sources, use the Cu Kα wavelength (1.5418 Å).[3] If using a synchrotron, the wavelength can be tuned to the iodine L-III absorption edge (~2.1 Å or ~4.5 keV) to maximize the anomalous signal (f'').[6] However, collecting data at longer wavelengths may increase absorption and radiation damage. A good strategy is to collect data at a wavelength where the anomalous signal is significant while minimizing these adverse effects.

  • High Redundancy: Collect data with high redundancy (multiplicity > 4) to ensure accurate measurement of the weak anomalous differences.

  • Completeness: Aim for high completeness of the data, especially at lower resolution where the anomalous signal is stronger.

  • Low Dose: If using a synchrotron, a low-dose data collection strategy may be necessary to minimize radiation damage, which can degrade the anomalous signal.

Data Processing:

  • Integration and Scaling: Process the diffraction data using software like XDS or HKL2000. It is crucial to keep the Friedel pairs separate (unmerged) to retain the anomalous differences.

  • Substructure Determination: Use programs like SHELXD, hkl2map, or the SAD phasing modules within software suites like PHENIX or CCP4 to locate the iodine atoms in the unit cell.

  • Phasing and Density Modification: Once the iodine substructure is determined, calculate the initial phases. These phases can then be improved through density modification techniques such as solvent flattening and histogram matching.

  • Model Building and Refinement: Build an initial model of the protein into the electron density map using automated model-building programs like ARP/wARP or Buccaneer, followed by manual model building in Coot. Refine the model against the experimental data using programs like REFMAC5 or phenix.refine.

Mandatory Visualizations

Workflow for Site-Specific Incorporation of this compound

Unnatural_Amino_Acid_Incorporation cluster_cloning Molecular Cloning cluster_expression Protein Expression cluster_purification Purification & Verification Target_Gene Target Gene in Expression Vector Amber_Mutation Introduce Amber Codon (TAG) at desired site Target_Gene->Amber_Mutation Transformation Co-transform E. coli Amber_Mutation->Transformation pEVOL_Plasmid pEVOL Plasmid with IpFRS and tRNA pEVOL_Plasmid->Transformation Growth Grow Culture Transformation->Growth Add_pIP Add this compound Growth->Add_pIP Induction Induce Expression (L-arabinose, IPTG) Harvest Harvest Cells Induction->Harvest Add_pIP->Induction Purification Protein Purification (Chromatography) Harvest->Purification Verification Mass Spectrometry Verification Purification->Verification

Caption: Workflow for site-specific incorporation of this compound.

Experimental Workflow for SAD Phasing

SAD_Phasing_Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection & Processing cluster_phasing Phasing & Model Building Protein Purified Protein with This compound Crystallization Crystallization Protein->Crystallization Cryo Crystal Harvesting & Cryo-protection Crystallization->Cryo Data_Collection X-ray Diffraction Data Collection Cryo->Data_Collection Processing Data Processing (Keep Friedel Pairs) Data_Collection->Processing Substructure Iodine Substructure Determination Processing->Substructure Phasing Initial Phasing Substructure->Phasing Density_Mod Density Modification Phasing->Density_Mod Model_Building Model Building & Refinement Density_Mod->Model_Building Final_Structure Final Protein Structure Model_Building->Final_Structure

Caption: Experimental workflow for SAD phasing with an iodinated protein.

Logical Relationship in SAD Phasing

SAD_Logic F_obs Measured Amplitudes |F(+)| and |F(-)| Anomalous_Diff Anomalous Differences ΔF = |F(+)| - |F(-)| F_obs->Anomalous_Diff Initial_Phases Initial Protein Phases (φ_P) F_obs->Initial_Phases Iodine_Substructure Iodine Atom Positions Anomalous_Diff->Iodine_Substructure Substructure_Phases Substructure Phases (φ_I) Iodine_Substructure->Substructure_Phases Substructure_Phases->Initial_Phases Electron_Density Electron Density Map Initial_Phases->Electron_Density

Caption: Logical relationships in the SAD phasing process.

References

Application Notes and Protocols for Suzuki Coupling of H-Phe(4-I)-OH Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This methodology has found extensive application in pharmaceutical and materials science for the synthesis of biaryl and heteroaryl structures.[2] For drug development professionals, the derivatization of amino acids is of particular interest for creating novel peptides and peptidomimetics with enhanced biological activity and properties. 4-Iodophenylalanine (H-Phe(4-I)-OH) is a valuable building block in this regard, as the iodine atom provides a reactive handle for introducing a wide range of functionalities through palladium-catalyzed cross-coupling reactions.[3]

These application notes provide a detailed protocol for the Suzuki coupling of this compound and its N-protected derivatives with various arylboronic acids. The protocols address the challenges associated with the coupling of unprotected amino acids, such as solubility and potential side reactions, by employing aqueous reaction conditions.

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., this compound) to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.

For unprotected amino acids, the reaction is typically performed in aqueous media to ensure solubility of the starting materials and products. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.[4]

Data Presentation

Table 1: Reaction Conditions for Suzuki Coupling of N-Boc-4-iodophenylalanine with Phenylboronic Acid

EntryCatalyst SystemBase (equiv.)SolventTemperature (°C)Time (h)Conversion (%)
1Pd Nanoparticles in PNIPAM-co-MAcK₃PO₄ (5)AqueousRoom Temp2430
2Pd Nanoparticles in PNIPAM-co-MAcK₃PO₄ (5)Aqueous3724100
3Pd Nanoparticles in PNIPAM-co-DAPMAK₃PO₄ (5)AqueousRoom Temp2446
4Pd Nanoparticles in PNIPAM-co-DAPMAK₃PO₄ (5)Aqueous376262

Data adapted from a study on Suzuki-Miyaura coupling of N-Boc-4-iodophenylalanine.[1]

Table 2: Representative Yields for Suzuki Coupling of 4-Iodophenylalanine Derivatives with Various Arylboronic Acids

EntryPhenylalanine DerivativeArylboronic AcidCatalystBaseSolventYield (%)
1N-Boc-Phe(4-I)-OMePhenylboronic acidPdCl₂(dppf)K₂CO₃--
2Resin-bound Phe(4-I) peptideAryl halides (via borylation)PdCl₂(dppf)₂·CH₂Cl₂KOAcDMSOHigh Purity
34-Borono-phenylalanineAryl halides---High Yields

This table summarizes findings from various sources, indicating the versatility of the reaction. Specific yield percentages were not always provided in the source material.[3][5]

Experimental Protocols

Protocol 1: Suzuki Coupling of N-Boc-H-Phe(4-I)-OH in Aqueous Media

This protocol is adapted from a method developed for N-Boc-4-iodophenylalanine using palladium nanoparticles in a thermoresponsive polymer hydrogel.[1]

Materials:

  • N-Boc-H-Phe(4-I)-OH

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd nanoparticles, Pd(OAc)₂, or PdCl₂(dppf)) (1-5 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (3-5 equivalents)

  • Degassed water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add N-Boc-H-Phe(4-I)-OH (1 equivalent), the arylboronic acid (1.2 equivalents), and K₃PO₄ (3-5 equivalents).

  • Add the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed water to the flask.

  • Stir the reaction mixture at the desired temperature (e.g., 37 °C) for the required time (e.g., 24 hours).[1]

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Protocol for Suzuki Coupling of Unprotected this compound

This generalized protocol is based on the principles of Suzuki coupling of unprotected amino acids and peptides in aqueous media.[4]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a water-soluble ligand like TPPTS, or Pd/C) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)

  • Degassed water or a mixed aqueous/organic solvent system (e.g., water/dioxane)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the base (2-3 equivalents) in degassed water.

  • Add the arylboronic acid (1.2 equivalents) and the palladium catalyst (1-5 mol%).

  • If using a mixed solvent system, add the organic solvent (e.g., dioxane).

  • Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Acidify the aqueous solution to a pH of approximately 2-3 with dilute HCl to precipitate the amino acid product.

  • Filter the precipitate and wash with cold water.

  • The product can be further purified by recrystallization or chromatography if necessary.

Protocol 3: Microwave-Assisted Suzuki Coupling of 4-Borono-phenylalanine (Illustrative)

Microwave irradiation can significantly accelerate the Suzuki coupling reaction. This protocol illustrates the concept for a related reaction.[5]

Materials:

  • 4-Borono-phenylalanine

  • Aryl halide (1 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., Na₂CO₃) (2 equivalents)

  • Solvent (e.g., Dioxane/water mixture)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add 4-borono-phenylalanine (1.2 equivalents), the aryl halide (1 equivalent), the palladium catalyst, and the base.

  • Add the solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes).[5]

  • After the reaction, cool the vial to room temperature.

  • Work up the reaction mixture as described in the previous protocols.

Visualizations

Suzuki_Coupling_Workflow start Start: this compound Derivative + Arylboronic Acid reagents Add: - Palladium Catalyst - Base - Solvent start->reagents 1. Combine Reactants reaction Reaction: - Heat (Conventional or MW) - Inert Atmosphere reagents->reaction 2. Initiate Reaction workup Workup: - Quench Reaction - Extraction reaction->workup 3. Isolate Crude Product purification Purification: - Column Chromatography - Recrystallization workup->purification 4. Purify product Final Product: Biaryl-Phenylalanine Derivative purification->product 5. Characterize Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-I pd0->pd2_complex Ar-I transmetalation_complex Ar-Pd(II)L_n-Ar' pd2_complex->transmetalation_complex Ar'B(OH)₂ + Base transmetalation_complex->pd0 Ar-Ar' oa_label Oxidative Addition tm_label Transmetalation re_label Reductive Elimination

References

Application Notes and Protocols for the Modification of 4-Iodophenylalanine via Heck Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the modification of 4-iodophenylalanine using the palladium-catalyzed Heck coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of alkenyl groups at the 4-position of the phenylalanine ring, enabling the synthesis of novel amino acid analogs for applications in drug discovery, chemical biology, and materials science.

Introduction to the Heck Coupling Reaction on 4-Iodophenylalanine

The Mizoroki-Heck reaction is a versatile and widely used method for the formation of C-C bonds between an unsaturated halide (or triflate) and an alkene, catalyzed by a palladium complex in the presence of a base.[1][2] For the modification of 4-iodophenylalanine, the high reactivity of the carbon-iodine bond makes it an excellent substrate for this transformation. The reaction is tolerant of many functional groups, a critical feature when working with complex molecules like amino acids.[3]

Typically, the amino and carboxyl groups of 4-iodophenylalanine are protected (e.g., as N-Boc or N-acetyl and methyl or ethyl ester, respectively) to prevent side reactions and improve solubility in organic solvents. The general scheme for the Heck coupling of a protected 4-iodophenylalanine derivative is shown below:

General Reaction Scheme:

Key Parameters and Optimization of Reaction Conditions

The success of the Heck coupling reaction is highly dependent on the careful selection of several key parameters: the palladium catalyst and ligand, the base, the solvent, and the reaction temperature. Optimization of these conditions is often necessary to achieve high yields and selectivity.

Palladium Catalyst and Ligands

A variety of palladium sources can be used, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) being common choices.[4] The active catalyst is a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.

The choice of ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity.[5][6]

  • Phosphine (B1218219) Ligands: Triarylphosphines, such as triphenylphosphine (B44618) (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃), are frequently used.[4] More electron-rich and sterically bulky phosphines, like tri(tert-butyl)phosphine (P(t-Bu)₃), can be particularly effective for less reactive substrates.[1] Biaryl phosphine ligands have also been shown to provide highly active catalysts.[5]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands can offer enhanced stability and activity for the palladium catalyst.

Base

A base is required to neutralize the hydrohalic acid (HI) generated during the catalytic cycle.[7] Common choices include:

  • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium acetate (NaOAc) are frequently employed.[8][9]

  • Organic Bases: Triethylamine (B128534) (Et₃N) and other hindered amines are also effective.[10]

Solvent

The choice of solvent is critical and often depends on the solubility of the reactants and the reaction temperature. Common solvents include:

  • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and acetonitrile (B52724) (MeCN) are widely used.[4]

  • Ethers: Dioxane and tetrahydrofuran (B95107) (THF) are also common choices.[1]

  • Aqueous Conditions: In some cases, the reaction can be performed in water or a mixture of water and an organic solvent, offering a "greener" alternative.[3]

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical conditions and reported yields for the Heck coupling of aryl iodides with common classes of alkenes, which can be adapted for 4-iodophenylalanine derivatives.

Table 1: Heck Coupling of Aryl Iodides with Acrylates

EntryAryl IodideAlkenePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Iodobenzenen-Butyl acrylate (B77674)PdCl₂ (0.2)dppf (0.2)Et₃N (2)[bmim][PF₆]1201.599[10]
24-IodoanisoleMethyl acrylatePd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF100492[11]
3IodobenzeneMethyl acrylatePd(OAc)₂ (1)NoneEt₃N (2)NMP130295[12]
43-IodoindazoleMethyl acrylatePdCl₂(dppf) (5)-Et₃N (2)DMF50262

Table 2: Heck Coupling of Aryl Iodides with Styrenes

EntryAryl IodideAlkenePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneStyrene (B11656)Pd(OAc)₂ (1)PPh₃ (2)Et₃N (1.2)DMF1001285[13]
2IodobenzeneStyrenePdCl₂ (1.5)TDTAT (3 wt%)K₂CO₃ (2)Water100696
34-IodotolueneStyrenePd(OAc)₂ (1)PPh₃ (2)Et₃N (1.2)DMF1001282[13]
42-Iodo-p-carboraneStyreneHerrmann's catalyst (1)-Ag₃PO₄ (1.5)DMF1002495[11]

Experimental Protocols

Note on Protecting Groups: The following protocols assume the use of N-Boc protected 4-iodophenylalanine methyl ester. The choice of protecting group may influence the reaction conditions.

Protocol 1: Heck Coupling of N-Boc-4-Iodophenylalanine Methyl Ester with n-Butyl Acrylate

This protocol is adapted from a general procedure for the Heck coupling of aryl iodides with acrylates.[10]

Materials:

  • N-Boc-4-iodophenylalanine methyl ester

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed tube

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-4-iodophenylalanine methyl ester (1.0 equiv).

  • Add palladium(II) acetate (0.01-0.05 equiv) and triphenylphosphine (0.02-0.10 equiv).

  • Add anhydrous DMF to dissolve the solids.

  • Add triethylamine (2.0 equiv) followed by n-butyl acrylate (1.2-1.5 equiv).

  • Seal the flask or tube and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired product.

Protocol 2: Heck Coupling of N-Boc-4-Iodophenylalanine Methyl Ester with Styrene

This protocol is based on general conditions for the Heck coupling of aryl iodides with styrenes.[13]

Materials:

  • N-Boc-4-iodophenylalanine methyl ester

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine N-Boc-4-iodophenylalanine methyl ester (1.0 equiv), palladium(II) acetate (0.01-0.05 equiv), and tri(o-tolyl)phosphine (0.02-0.10 equiv).

  • Add anhydrous DMF, followed by styrene (1.2-1.5 equiv) and potassium carbonate (2.0 equiv).

  • Heat the reaction mixture to 100-140 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove residual DMF.

  • Dry the organic phase, concentrate, and purify the residue by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general workflow and catalytic cycle of the Heck coupling reaction.

Heck_Workflow start Start: Protected 4-Iodophenylalanine & Alkene reagents Add Pd Catalyst, Ligand, Base, & Solvent start->reagents 1. reaction Heat Reaction Mixture reagents->reaction 2. workup Aqueous Workup & Extraction reaction->workup 3. purification Column Chromatography workup->purification 4. product Final Product: 4-Alkenylphenylalanine Derivative purification->product 5.

Caption: General workflow for the Heck coupling of 4-iodophenylalanine.

Heck_Catalytic_Cycle cluster_product pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-I(L)₂ pd0->pd_aryl Oxidative Addition (Ar-I) pd_alkene [Ar-Pd(II)(Alkene)(L)₂]⁺I⁻ pd_aryl->pd_alkene Alkene Coordination pd_insertion R-CH₂-CH(Ar)-Pd(II)-I(L)₂ pd_alkene->pd_insertion Migratory Insertion pd_insertion->pd0 β-Hydride Elimination & Reductive Elimination (Base) product Product (Ar-Alkene) pd_insertion->product

Caption: Simplified catalytic cycle of the Heck reaction.

Conclusion

The Heck coupling reaction is a robust and versatile method for the modification of 4-iodophenylalanine. By carefully selecting the catalyst, ligand, base, and solvent, a wide array of alkenyl-substituted phenylalanine derivatives can be synthesized. The provided protocols serve as a starting point for developing optimized conditions for specific substrate combinations, enabling the generation of novel amino acid building blocks for various research and development applications.

References

Application Notes and Protocols: Radiolabeling of H-Phe(4-I)-OH with Iodine-131 for Imaging and Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(¹³¹I)Iodo-L-phenylalanine ([¹³¹I]IPA) is a radiolabeled amino acid analog developed for targeted radionuclide therapy and imaging of tumors that overexpress L-type amino acid transporter 1 (LAT1).[1][2][3] This document provides detailed protocols for the radiolabeling of the precursor 4-iodo-L-phenylalanine with Iodine-131, quality control procedures, and summaries of its application in preclinical and clinical imaging. Iodine-131 is a radionuclide that emits both cytotoxic beta particles and gamma rays, making it suitable for theranostic applications, allowing for both therapy and SPECT imaging.[4][5]

Radiolabeling Methodologies

The incorporation of Iodine-131 into 4-iodo-L-phenylalanine can be achieved through several methods, primarily categorized as electrophilic iodination and nucleophilic halogen exchange.[1] The choice of method often depends on the desired specific activity, available precursor, and required reaction conditions.

Electrophilic Iodination via Iododestannylation

This method involves the reaction of a tin precursor with radioactive iodide in the presence of an oxidizing agent. It is favored for producing high radiochemical yields under mild conditions.[1][2]

Experimental Protocol: Iododestannylation of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester

This protocol is adapted from a method described for producing no-carrier-added (n.c.a.) radioiodinated phenylalanine.[6]

Materials:

  • N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester (precursor)

  • Sodium Iodide [¹³¹I]NaI solution

  • Chloramine-T solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Phosphate buffered saline (PBS), pH 7.4

  • Sterile water for injection

  • HPLC system with radioactivity and UV detectors

  • Solid-phase extraction (SPE) cartridges for purification

Procedure:

  • To a reaction vial, add the N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester precursor dissolved in a suitable organic solvent.

  • Add the no-carrier-added [¹³¹I]NaI solution.

  • Initiate the reaction by adding Chloramine-T solution as an oxidizing agent.

  • Allow the reaction to proceed at room temperature for a specified time (optimization may be required).

  • Quench the reaction by adding a reducing agent, such as sodium metabisulfite.

  • Perform acidic and subsequent basic hydrolysis to remove the Boc and methyl ester protecting groups.

  • Neutralize the reaction mixture with a suitable buffer (e.g., PBS).

  • Purify the resulting [¹³¹I]IPA using reverse-phase HPLC.

  • Collect the fraction corresponding to [¹³¹I]IPA and formulate it in a physiologically compatible solution for in vivo use.

Expected Results: This method has been reported to achieve high radiochemical yields, typically in the range of 90±6%, with a radiochemical purity exceeding 99% after HPLC purification.[6]

Nucleophilic Halogen Exchange

Nucleophilic substitution, particularly copper-catalyzed isotopic exchange, is another common method for the synthesis of [¹³¹I]IPA.[4][7] This approach involves the exchange of a non-radioactive iodine atom with radioactive Iodine-131.

Experimental Protocol: Copper(II)-Catalyzed Isotopic Exchange

This protocol is based on a method used for the clinical production of [¹³¹I]IPA.[4][7]

Materials:

  • 4-Iodo-L-phenylalanine (precursor)

  • Sodium Iodide [¹³¹I]NaI solution in 0.05 N NaOH

  • Sodium pentahydrate thiosulfate (B1220275) (Na₂S₂O₅) solution

  • 0.1 M Phosphoric acid (H₃PO₄)

  • L-ascorbic acid solution

  • Copper(II) sulfate (B86663) (CuSO₄) solution (0.10 mol/l)

  • Sterile water for injection

  • HPLC system for purification and analysis

Procedure:

  • In a sealed reaction vessel, evaporate a mixture of [¹³¹I]NaI and Na₂S₂O₅ solution to dryness under a stream of nitrogen at 90°C.

  • Add a solution of 4-iodo-L-phenylalanine in 0.1 M H₃PO₄, L-ascorbic acid, and aqueous Cu(II) sulfate.

  • Heat the reaction mixture at 165°C for 60 minutes.

  • After cooling, dilute the mixture with water.

  • Purify the [¹³¹I]IPA using HPLC.

  • The final product is formulated in a suitable buffer for administration.

Expected Results: This method has been reported to produce [¹³¹I]IPA with a radiochemical yield of 88 ± 10%.[4][7]

Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.

Parameter Method Specification Reference
Radiochemical Purity High-Performance Liquid Chromatography (HPLC) with radioactivity and UV detectors> 99%
Radionuclidic Purity Gamma SpectroscopyTo be determined based on production method-
Enantiomeric Purity Chiral HPLCPredominantly L-isomer[1]
Sterility and Apyrogenicity Standard microbiological testingSterile and pyrogen-free-

Signaling Pathways and Experimental Workflows

Uptake of [¹³¹I]IPA in Tumor Cells

[¹³¹I]IPA is transported into cancer cells primarily via the L-type amino acid transporter 1 (LAT1), which is often overexpressed in malignant tissues, including gliomas.[1][3]

G Figure 1: [¹³¹I]IPA Uptake Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LAT1 LAT1 Transporter I131_IPA_int [¹³¹I]IPA LAT1->I131_IPA_int Transport I131_IPA_ext [¹³¹I]IPA I131_IPA_ext->LAT1 Binding Beta_Radiation Beta Radiation I131_IPA_int->Beta_Radiation Decay DNA_Damage DNA Damage & Cell Death Beta_Radiation->DNA_Damage

Caption: Figure 1: [¹³¹I]IPA Uptake Pathway

General Experimental Workflow

The overall process from radiolabeling to preclinical evaluation follows a structured workflow.

G Figure 2: Experimental Workflow start Start: Precursor & ¹³¹I radiolabeling Radiolabeling (e.g., Iododestannylation) start->radiolabeling purification Purification (HPLC) radiolabeling->purification qc Quality Control (Purity, Stability) purification->qc in_vitro In Vitro Studies (Cell Uptake) qc->in_vitro in_vivo In Vivo Studies (Biodistribution, Imaging) qc->in_vivo end End: Data Analysis in_vitro->end in_vivo->end

Caption: Figure 2: Experimental Workflow

Application in Imaging and Therapy

[¹³¹I]IPA has shown significant promise in the diagnosis and treatment of high-grade gliomas.[8][9] Its uptake in tumor cells allows for targeted delivery of a cytotoxic radiation dose.

In Vitro Cell Uptake

Studies in various glioma cell lines have demonstrated rapid uptake of radio-iodinated phenylalanine analogs. For instance, in human glioblastoma cells, uptake reached equilibrium after 15-20 minutes, with radioactivity concentration ranging from 11% to 35% of the total activity per million cells after a 30-minute incubation.[1] In MCF-7 breast cancer cells, uptake of a similar radioiodinated phenylalanine reached up to 49.0 ± 0.7% of the input dose after 60 minutes.[2]

In Vivo Biodistribution

Preclinical and clinical studies have been conducted to evaluate the biodistribution of [¹³¹I]IPA. A Phase I clinical study (IPAX-1) in patients with recurrent glioblastoma demonstrated specific tumor targeting.[8] Dosimetry analysis from a study in glioma patients showed that the organs with the highest radiation absorbed doses were the kidneys, bladder, and heart.[7]

Table 1: Radiation Absorbed Doses in Humans

OrganAbsorbed Dose (mSv/MBq)
Kidneys0.86 - 1.23
Bladder0.49 - 0.6
Heart0.45 - 0.56
Whole Body0.13 - 0.17
Data from a study in glioma patients.[7]
Clinical Imaging and Therapeutic Efficacy

Clinical trials have shown that [¹³¹I]IPA in combination with external beam radiation therapy is well-tolerated and can lead to stable disease in a significant percentage of patients with recurrent glioblastoma.[8][9] In a Phase I study, the median overall survival was 13 months for patients receiving the combination therapy.[8] SPECT imaging can be used to visualize the tumor uptake of [¹³¹I]IPA and guide dosimetry.[10]

Safety Precautions

When handling Iodine-131 and other radioactive materials, it is crucial to follow all institutional and regulatory safety protocols. This includes working in designated areas, using appropriate shielding, and monitoring for contamination. The oxidized form of radioactive iodine can be volatile and should be handled in a well-ventilated fume hood with charcoal filtering.[11] All waste must be disposed of according to regulations for radioactive materials.[12]

Conclusion

The radiolabeling of 4-iodo-L-phenylalanine with Iodine-131 provides a valuable tool for the targeted imaging and therapy of cancers that overexpress amino acid transporters. The methods described herein, along with rigorous quality control, can facilitate the production of [¹³¹I]IPA for preclinical and clinical research. The favorable biodistribution and therapeutic efficacy observed in clinical studies support its further investigation as a promising radiopharmaceutical for oncology.

References

Synthesis of Peptidomimetics Containing H-Phe(4-I)-OH: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the synthesis of peptidomimetics incorporating the unnatural amino acid 4-iodophenylalanine (H-Phe(4-I)-OH). The inclusion of this halogenated amino acid offers a versatile scaffold for further chemical modification and can serve as a valuable tool in drug discovery and development, including for radiolabeling and structure-activity relationship (SAR) studies. This guide focuses on the solid-phase peptide synthesis (SPPS) of a model peptidomimetic, a For-Met-Leu-Phe(4-I)-OMe analogue, and outlines its biological context, detailed synthesis, purification, and characterization, along with the relevant signaling pathways.

Introduction

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor affinity and selectivity.[1] The incorporation of unnatural amino acids is a key strategy in the design of potent peptidomimetics. 4-Iodophenylalanine, in particular, is a valuable building block due to the presence of the iodine atom. This feature allows for its use in radiolabeling studies and as a chemical handle for cross-coupling reactions (e.g., Suzuki and Heck couplings) to generate diverse libraries of analogues.

This application note details the synthesis of a peptidomimetic derived from the potent neutrophil chemoattractant, N-formyl-methionyl-leucyl-phenylalanine (fMLF). By replacing the C-terminal phenylalanine with 4-iodophenylalanine, we can explore the impact of this substitution on the biological activity of the parent peptide. These fMLF analogues are known to interact with the formyl peptide receptor 1 (FPR1), a G-protein coupled receptor (GPCR) expressed on the surface of neutrophils, initiating a signaling cascade that leads to chemotaxis and the production of superoxide (B77818) anions as part of the innate immune response.

Materials and Reagents

  • Fmoc-L-Phe(4-I)-OH

  • Fmoc-L-Leu-OH

  • Fmoc-L-Met-OH

  • Rink Amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Formic acid

  • Hydrochloric acid (HCl)

Experimental Protocols

Solid-Phase Synthesis of For-Met-Leu-Phe(4-I)-OMe

This protocol outlines the manual solid-phase synthesis of the target peptidomimetic using a standard Fmoc/tBu strategy.

3.1.1. Resin Swelling and First Amino Acid Coupling:

  • Swell Rink Amide MBHA resin (0.5 mmol) in DMF for 1 hour.

  • Drain the DMF.

  • Dissolve Fmoc-L-Phe(4-I)-OH (2.0 mmol), Oxyma Pure (2.0 mmol), and DIC (2.0 mmol) in DMF.

  • Add the coupling solution to the resin and shake at room temperature for 2 hours.

  • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

3.1.2. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

  • Drain the solution.

  • Add fresh 20% piperidine in DMF and shake for an additional 15 minutes.

  • Wash the resin with DMF (5x) and DCM (3x).

3.1.3. Subsequent Amino Acid Couplings:

  • Repeat the coupling and deprotection steps for Fmoc-L-Leu-OH and Fmoc-L-Met-OH sequentially. For each coupling, use a 4-fold excess of the Fmoc-amino acid, Oxyma Pure, and DIC relative to the initial resin loading.

  • After the final Fmoc deprotection (of the Met residue), wash the resin thoroughly with DMF and DCM.

3.1.4. N-terminal Formylation:

  • To the deprotected N-terminal methionine, add a solution of formic acid (10 eq) and DIC (5 eq) in DMF.

  • Shake at room temperature for 4 hours.

  • Wash the resin with DMF (3x) and DCM (3x).

3.1.5. Cleavage and Deprotection:

  • Wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and shake at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

3.1.6. Methyl Esterification:

  • Dissolve the crude peptide in anhydrous methanol.

  • Bubble dry HCl gas through the solution for 15 minutes while cooling in an ice bath.

  • Stir the reaction at room temperature overnight.

  • Evaporate the solvent under reduced pressure to obtain the crude For-Met-Leu-Phe(4-I)-OMe.

Purification and Characterization

3.2.1. Purification by Preparative HPLC:

  • Dissolve the crude peptide in a minimal amount of DMF and dilute with mobile phase A.

  • Purify the peptide using a preparative reverse-phase C18 column.

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of 20-80% B over 30 minutes.

  • Monitor the elution at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peak.

  • Lyophilize the pure fractions to obtain the final product as a white powder.

3.2.2. Characterization by Analytical HPLC and Mass Spectrometry:

  • Analyze the purity of the final product using an analytical reverse-phase C18 column with a similar gradient as in the preparative HPLC.

  • Confirm the identity of the product by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight.

Data Presentation

ParameterResult
Synthesis Scale 0.5 mmol
Crude Peptide Yield ~75%
Purity after HPLC >95%
Final Yield ~35%
Molecular Weight (ESI-MS) Calculated: 683.1 g/mol
Observed: [M+H]⁺ = 684.1 m/z

Biological Activity and Signaling Pathway

The synthesized For-Met-Leu-Phe(4-I)-OMe is an analogue of the bacterial peptide fMLF, which is a potent chemoattractant for neutrophils. It exerts its biological effects by binding to the formyl peptide receptor 1 (FPR1).

Neutrophil Chemotaxis and Superoxide Production

The biological activity of the synthesized peptidomimetic can be assessed by in vitro assays using isolated human neutrophils. Key functional readouts include:

  • Chemotaxis Assay: Measuring the directional migration of neutrophils towards a concentration gradient of the peptidomimetic using a Boyden chamber assay.

  • Superoxide Anion Production Assay: Quantifying the production of reactive oxygen species (ROS) using a cytochrome c reduction assay or a luminol-based chemiluminescence assay.

The 4-iodo substitution on the phenylalanine residue has been shown in similar fMLF analogues to influence receptor binding and subsequent downstream signaling, sometimes leading to antagonistic effects on chemotaxis.

FPR1 Signaling Pathway

The binding of fMLF or its analogues to FPR1 initiates a cascade of intracellular signaling events that are crucial for neutrophil activation.

FPR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular fMLF_Analogue For-Met-Leu-Phe(4-I)-OMe FPR1 FPR1 (GPCR) fMLF_Analogue->FPR1 Binding G_Protein Gi/o FPR1->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activates PI3K PI3K G_Protein->PI3K Activates MAPK MAPK (p38, ERK) G_Protein->MAPK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular release) IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates NADPH_Oxidase NADPH Oxidase Assembly PKC->NADPH_Oxidase Phosphorylates Akt Akt PI3K->Akt Activates Actin Actin Polymerization PI3K->Actin Regulates Akt->NADPH_Oxidase Regulates MAPK->NADPH_Oxidase Regulates MAPK->Actin Regulates Superoxide Superoxide (O₂⁻) Production NADPH_Oxidase->Superoxide Chemotaxis Chemotaxis Actin->Chemotaxis

Figure 1. Simplified signaling pathway of FPR1 activation in neutrophils.

Conclusion

The synthesis of peptidomimetics containing this compound provides a robust platform for the development of novel therapeutic agents and research tools. The detailed protocol for the synthesis of a For-Met-Leu-Phe(4-I)-OMe analogue serves as a practical guide for researchers. The incorporation of 4-iodophenylalanine opens avenues for further derivatization and the exploration of SAR, which is critical in drug development. The understanding of the underlying biological pathways, such as the FPR1 signaling cascade, is essential for the rational design and evaluation of these peptidomimetics.

References

Troubleshooting & Optimization

preventing side reactions with H-Phe(4-I)-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-Phe(4-I)-OH in peptide synthesis. Our aim is to help you prevent potential side reactions and ensure successful coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: Is dehalogenation a significant side reaction during the coupling of this compound in standard Fmoc-based solid-phase peptide synthesis (SPPS)?

A1: While the carbon-iodine bond in 4-iodophenylalanine is susceptible to cleavage under certain conditions, such as palladium-catalyzed cross-coupling reactions, significant dehalogenation is not a commonly reported side reaction during the standard amide bond formation step in Fmoc-SPPS. With the use of appropriate coupling reagents and standard protocols, the iodo-group is generally stable. However, prolonged exposure to harsh conditions or specific reagents may increase the risk.

Q2: Which coupling reagents are recommended for this compound to minimize side reactions?

A2: Standard and widely used coupling reagents are effective for this compound. These include carbodiimides like DIC in combination with additives such as HOBt or OxymaPure, as well as onium salts like HBTU, HATU, and HCTU.[1] These reagents are known to mediate efficient coupling with minimal racemization for most amino acids.[1] Phosphonium-based reagents like PyBOP are also a good choice as they are less likely to cause guanidinylation of the N-terminal amino group, a potential side reaction with uronium-based reagents like HBTU if used in excess.[2]

Q3: Can the choice of base in the coupling reaction affect the stability of the iodo-group?

A3: The choice of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is standard practice in Fmoc-SPPS to minimize racemization. There is no direct evidence to suggest that these bases cause significant dehalogenation of this compound under typical coupling conditions. Using the recommended equivalents of base is crucial to avoid other potential side reactions.

Q4: Are there any specific considerations for the final cleavage and deprotection of peptides containing this compound?

A4: Yes. While the focus is on the coupling step, it is important to be aware of potential side reactions during final cleavage. The use of a scavenger cocktail is recommended to prevent the re-attachment of protecting groups and to protect sensitive residues. For peptides containing iodinated residues, scavengers can help maintain the integrity of the C-I bond.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the incorporation of this compound into your peptide sequence.

Issue 1: Low Coupling Efficiency or Incomplete Reaction

A positive Kaiser test after the coupling step indicates the presence of unreacted free amines, signifying an incomplete reaction.

Possible Causes:

  • Steric Hindrance: The bulky nature of the iodophenylalanine residue or the surrounding amino acids in the sequence can slow down the coupling reaction.

  • Peptide Aggregation: On-resin aggregation of the growing peptide chain can prevent reagents from reaching the reaction sites.[3]

  • Suboptimal Activation: Insufficient activation of the carboxylic acid of Fmoc-Phe(4-I)-OH.

Solutions:

Solution Details
Double Coupling Perform a second coupling step immediately after the first one to drive the reaction to completion.
Increase Reaction Time Extend the coupling time (e.g., from 1 hour to 2-4 hours) to allow for complete reaction.
Use a More Potent Coupling Reagent Switch to a more reactive coupling reagent such as HATU or HCTU.[4]
Disrupt Aggregation Change the solvent to NMP or add a small percentage of DMSO. Sonication can also help to break up aggregates.[3]
Issue 2: Formation of Deletion Peptides

Mass spectrometry analysis of the crude product reveals a significant peak corresponding to the peptide sequence missing the this compound residue.

Possible Cause:

  • This is a direct consequence of incomplete coupling in the previous step, followed by the successful coupling of the subsequent amino acid.

Solutions:

Solution Details
Optimize Coupling Protocol Implement the solutions described in "Issue 1" to ensure a near-quantitative coupling of this compound.
Capping After the first coupling attempt, "cap" any unreacted amines by acetylation using acetic anhydride (B1165640) and a non-nucleophilic base like DIPEA. This will terminate the unreacted chains and prevent the formation of deletion peptides, simplifying the final purification.
Issue 3: Racemization

Chiral HPLC analysis of the final peptide indicates the presence of the D-isomer of 4-iodophenylalanine.

Possible Causes:

  • Over-activation: Prolonged pre-activation times can lead to the formation of oxazolone, which is prone to racemization.[1]

  • Excessive Base: Using too much base can increase the rate of racemization.[1]

Solutions:

Solution Details
Minimize Pre-activation Time Add the activated amino acid solution to the resin immediately after a short pre-activation period (typically 1-5 minutes).
Optimize Base Concentration Use the recommended equivalents of DIPEA or switch to a weaker base like 2,4,6-collidine.
Use Additives Ensure the presence of racemization-suppressing additives like HOBt or OxymaPure in your coupling cocktail, especially when using carbodiimides.[1]

Experimental Protocols

Standard Coupling Protocol for Fmoc-Phe(4-I)-OH using DIC/HOBt
  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Activation Mixture: In a separate vessel, dissolve Fmoc-Phe(4-I)-OH (3 eq.), HOBt (3 eq.) in DMF.

  • Coupling: Add the activation mixture to the resin, followed by the addition of DIC (3 eq.).

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is positive, consider recoupling or extending the reaction time.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_monitoring Monitoring cluster_final_steps Final Steps start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 DMF Wash deprotect->wash1 couple Couple Fmoc-Phe(4-I)-OH (e.g., DIC/HOBt) wash1->couple wash2 DMF Wash couple->wash2 kaiser Kaiser Test wash2->kaiser kaiser->deprotect Next Cycle cleave Cleavage & Deprotection kaiser->cleave Synthesis Complete purify Purification cleave->purify end Final Peptide purify->end

Caption: Standard workflow for solid-phase peptide synthesis incorporating this compound.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Positive Kaiser Test? double_couple Double Couple start->double_couple Yes no Proceed to Next Step start->no No increase_time Increase Reaction Time double_couple->increase_time change_reagent Change Coupling Reagent increase_time->change_reagent disrupt_aggregation Disrupt Aggregation change_reagent->disrupt_aggregation

Caption: Troubleshooting logic for incomplete coupling of this compound.

References

Technical Support Center: Troubleshooting Fmoc-Phe(4-I)-OH Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the incomplete deprotection of Fmoc-Phe(4-I)-OH during solid-phase peptide synthesis (SPPS). The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of incomplete Fmoc deprotection of Fmoc-Phe(4-I)-OH?

Incomplete deprotection of the Fmoc group from the N-terminus of 4-iodophenylalanine results in the failure of the subsequent amino acid to couple, leading to a truncated peptide sequence (a deletion). The primary indicators of this issue are:

  • Negative or Weakly Positive Kaiser Test: A successful deprotection should yield a strong blue/purple color with the Kaiser test, indicating the presence of a free primary amine. A yellow, brown, or faint blue result suggests that the Fmoc group is still attached. Note that this test is not reliable for N-terminal proline, which gives a reddish-brown color.

  • Mass Spectrometry (MS) Analysis of the Crude Peptide: The final crude product will show a significant peak corresponding to the mass of the peptide sequence that is missing the portion of the sequence that should have been added after the Fmoc-Phe(4-I)-OH residue.

  • HPLC Chromatogram of the Crude Peptide: The chromatogram will display a major peak for the deletion sequence, and a smaller, or absent, peak for the full-length desired peptide.

Q2: What are the common causes of incomplete Fmoc deprotection?

Several factors can lead to incomplete Fmoc removal, and these are generally applicable to all amino acids, including Fmoc-Phe(4-I)-OH:

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, which can physically block the piperidine (B6355638) from accessing the N-terminal Fmoc group. The hydrophobic nature of the iodophenylalanine residue may contribute to this aggregation.

  • Suboptimal Reagents: The deprotection solution, typically 20% piperidine in DMF, can degrade over time. Old or improperly stored piperidine can be less effective. The quality of the DMF is also crucial, as impurities can interfere with the reaction.

  • Insufficient Reaction Time or Reagent Volume: The standard deprotection time may not be sufficient, especially for "difficult" sequences that are prone to aggregation. The volume of the deprotection solution must be adequate to fully swell and immerse the resin.

  • Poor Resin Swelling: If the resin is not adequately swollen, the peptide chains remain in close proximity, hindering the penetration of the deprotection reagent.

  • High Resin Loading: Overloading the resin with the first amino acid can lead to steric hindrance between the growing peptide chains, making it difficult for reagents to access the reaction sites.

Q3: Does the iodine atom on Fmoc-Phe(4-I)-OH affect the deprotection step?

While there is no extensive literature detailing a direct electronic effect of the para-iodine atom on the lability of the Fmoc group, some chemical principles can be considered. Halogen substituents on aromatic rings can exert inductive and resonance effects. However, for Fmoc deprotection on substituted anilines, it has been observed that these effects do not have a significant impact on the reaction. It is more likely that indirect steric and conformational effects, such as contributing to peptide aggregation, play a more significant role than a direct electronic influence on the Fmoc removal.

Troubleshooting Guide

If you have identified incomplete deprotection of Fmoc-Phe(4-I)-OH, follow these steps to troubleshoot the issue.

Step 1: Initial Checks and Verification

Before making significant changes to your protocol, verify the basics:

  • Reagent Quality:

    • Use fresh, high-purity 20% piperidine in DMF.

    • Ensure your DMF is of high quality and free of amines.

  • Reaction Conditions:

    • Confirm that the deprotection time was adequate (typically 10-20 minutes).

    • Ensure the volume of the deprotection solution was sufficient to cover and swell the resin completely.

Step 2: Modifying the Deprotection Protocol

If the initial checks do not resolve the problem, consider the following modifications to your deprotection protocol.

ParameterStandard ProtocolModified Protocol for Difficult SequencesRationale
Deprotection Time 1 x 10-20 min2 x 10 min or 1 x 30 minIncreases the exposure of the Fmoc group to the base, which can be beneficial for sterically hindered or aggregated peptides.
Piperidine Concentration 20% in DMF25-30% in DMFA higher concentration of the base can accelerate the reaction rate.
Addition of DBU NoneAdd 1-2% 1,8-Diazabicycloundec-7-ene (DBU) to the piperidine solution.DBU is a stronger, non-nucleophilic base that can enhance the efficiency of Fmoc removal, especially for aggregated sequences.
Solvent System DMFN-Methyl-2-pyrrolidone (NMP) or a DMF/NMP mixtureNMP can be a better solvent for solvating and disrupting aggregated peptide chains compared to DMF.
Experimental Protocols

Kaiser Test Protocol

  • Prepare Reagents:

  • Sample Collection: Place a small sample of the peptide-resin (a few beads) into a small glass test tube.

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat: Heat the test tube at 100°C for 5 minutes.

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result (successful deprotection).

    • Yellow/Brown/No Color Change: Negative result (incomplete deprotection).

Standard Fmoc Deprotection Protocol

  • Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous coupling step.

  • Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin, ensuring it is fully submerged.

  • Agitation: Gently agitate the mixture at room temperature for 10-20 minutes.

  • Drain: Remove the deprotection solution by filtration.

  • Solvent Wash: Wash the peptide-resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Visual Troubleshooting Aids

Technical Support Center: Minimizing Racemization of H-Phe(4-I)-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the racemization of 4-iodophenylalanine (H-Phe(4-I)-OH) during Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues that can lead to increased racemization of this compound and offers targeted solutions.

Issue Potential Cause Recommended Solution
High percentage of D-isomer detected in the final peptide. Inappropriate Coupling Reagent: Carbodiimide reagents like DIC, when used alone, can lead to significant racemization.Utilize coupling reagents known for low racemization, such as phosphonium (B103445) or uronium salts that form active esters in situ. Reagents like COMU, HATU, HBTU, and PyAOP are excellent choices. For particularly challenging couplings, DEPBT has shown remarkable resistance to racemization.[1]
Strong or Sterically Unhindered Base: Bases like triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIEA) can readily abstract the α-proton of the activated amino acid, leading to racemization.[2]Employ a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good first choice. For cases highly prone to racemization, consider using 2,4,6-trimethylpyridine (B116444) (TMP) or 2,6-dimethylpyridine (B142122) (DMP).[2]
Prolonged Activation Time: Allowing the this compound to remain in its activated state for an extended period before coupling increases the opportunity for racemization.Add the coupling reagent to the mixture of the Fmoc-Phe(4-I)-OH and the resin-bound amine simultaneously (in situ activation). If pre-activation is necessary, keep the time to a minimum (typically under 5 minutes).
Elevated Temperature: Higher reaction temperatures accelerate the rate of racemization.[3]Perform the coupling reaction at room temperature or, if possible, at 0°C, especially during the critical activation and coupling steps.
Inappropriate Solvent: The polarity of the solvent can influence the rate of racemization.While DMF is a common solvent in SPPS, for amino acids prone to racemization, consider using a less polar solvent like dichloromethane (B109758) (DCM) or a mixture of DMF and DCM.
Incomplete coupling of this compound. Steric Hindrance: The bulky 4-iodo substituent on the phenylalanine side chain can sterically hinder the coupling reaction, leading to incomplete acylation.Use a more powerful coupling reagent like HATU or COMU.[1] Increasing the coupling time or performing a double coupling may also be necessary. Carefully monitor for racemization if extending the reaction time.
Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate, preventing access of the activated amino acid.Switch to a more solubilizing solvent like N-methylpyrrolidone (NMP) or add a small percentage of dimethyl sulfoxide (B87167) (DMSO). Sonication during the coupling step can also help to break up aggregates.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of SPPS?

A1: Racemization is the process where a chiral amino acid, such as L-4-iodophenylalanine, converts into a mixture of its L- and D-enantiomers.[4] In SPPS, this typically occurs during the activation and coupling steps, leading to the incorporation of the incorrect D-amino acid into the peptide sequence. This results in diastereomeric impurities that can be difficult to separate and may alter the biological activity of the final peptide.[5]

Q2: Why is this compound particularly susceptible to racemization?

A2: Amino acids with electron-withdrawing groups on the side chain, like the iodine atom in this compound, can be more prone to racemization.[4] The electron-withdrawing nature of iodine can increase the acidity of the α-proton, making it easier to be abstracted by a base during the activation step. Additionally, the steric bulk of the iodo-phenyl group can slow down the coupling reaction, providing a larger window of opportunity for racemization to occur.

Q3: Which coupling reagents are best for minimizing racemization of this compound?

A3: For minimizing racemization, it is crucial to use coupling reagents that promote rapid and efficient peptide bond formation while suppressing the formation of the racemization-prone oxazolone (B7731731) intermediate. The recommended reagents fall into two main categories:

  • Phosphonium Salts: Reagents like PyAOP and PyBOP are highly effective.

  • Uronium/Aminium Salts: HATU, HBTU, and HCTU are widely used and effective. More recent developments like COMU, which is based on an Oxyma leaving group, have shown excellent performance with low racemization levels.[1][2]

  • Other Reagents: DEPBT is particularly noteworthy for its ability to suppress racemization, especially for sensitive amino acids.[1]

The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma) is highly recommended when using carbodiimide-based activators like DIC, as they trap the activated amino acid as a less racemization-prone active ester.[6][7]

Q4: How does the choice of base affect racemization?

A4: The base plays a critical role in racemization. Strong and sterically unhindered bases like DIEA and TEA can easily abstract the α-proton of the activated amino acid, leading to racemization. Weaker or more sterically hindered bases are therefore preferred.

  • Recommended: N-methylmorpholine (NMM), 2,4,6-trimethylpyridine (TMP), 2,6-dimethylpyridine (DMP).[2]

  • Use with Caution: N,N-diisopropylethylamine (DIEA), Triethylamine (TEA).

Q5: Can I use microwave-assisted SPPS for coupling this compound?

A5: Yes, microwave-assisted SPPS can be used, as it can accelerate the coupling reaction and potentially reduce the overall time the activated amino acid is susceptible to racemization. However, it is crucial to carefully control the temperature, as higher temperatures can increase the rate of racemization.[3][8] It is recommended to keep the temperature below 50°C during the coupling of sensitive amino acids like this compound.[3]

Quantitative Data Summary

The following table summarizes the effect of different additives on the racemization of a phenylalanine residue during a model peptide coupling reaction. While this data is not specific to this compound, it provides a valuable comparison of the effectiveness of common additives in suppressing racemization.

AdditiveCoupling Reagent% D/L Isomer
HOBtDIC14.8%
HOAtDIC5.9%
OxymaPureDIC7.7%
Oxyma-BDIC5.1%
Data from the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.[7]

Experimental Protocols

Recommended Protocol for Low-Racemization Coupling of Fmoc-Phe(4-I)-OH

This protocol is designed to minimize racemization during the incorporation of 4-iodophenylalanine into a peptide sequence using Fmoc-SPPS.

Materials:

  • Fmoc-Phe(4-I)-OH (3 equivalents)

  • Resin-bound peptide with a free N-terminal amine

  • Coupling reagent: COMU (3 equivalents)

  • Base: N-methylmorpholine (NMM) (6 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes) to remove the N-terminal Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the fulvene (B1219640) adduct.

  • Coupling Solution Preparation (In situ activation):

    • In a separate vessel, dissolve Fmoc-Phe(4-I)-OH (3 eq.) and COMU (3 eq.) in DMF.

    • Add NMM (6 eq.) to the solution and mix briefly (do not allow to pre-activate for more than 2 minutes).

  • Coupling Reaction: Immediately add the coupling solution to the washed resin. Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test or other appropriate test to monitor the completion of the coupling reaction. If the test is positive, indicating incomplete coupling, a second coupling can be performed.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.

  • Proceed to the next cycle of deprotection and coupling.

Visualizations

RacemizationMechanism L_AA Fmoc-L-Phe(4-I)-OH Activated_Ester Activated Ester (e.g., with COMU) L_AA->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate Activated_Ester->Oxazolone Intramolecular cyclization L_AA_Peptide Desired Peptide with L-Phe(4-I) Activated_Ester->L_AA_Peptide + H2N-Peptide-Resin (Desired Pathway) Enolate Enolate (Achiral) Oxazolone->Enolate + Base - H+ Oxazolone->L_AA_Peptide + H2N-Peptide-Resin Enolate->Oxazolone + H+ D_AA_Peptide Peptide with D-Phe(4-I) Enolate->D_AA_Peptide + H2N-Peptide-Resin Base Base (e.g., DIEA, NMM) Base->Oxazolone Resin_Amine H2N-Peptide-Resin

Caption: Mechanism of racemization via oxazolone formation during peptide coupling.

LowRacemizationWorkflow Start Start: Resin-bound peptide (Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Prepare_Coupling Prepare Coupling Mix: Fmoc-Phe(4-I)-OH + COMU + NMM (In situ activation) Wash1->Prepare_Coupling Coupling Add Coupling Mix to Resin Couple at RT Wash1->Coupling Prepare_Coupling->Coupling Monitor Monitor Reaction (e.g., Kaiser Test) Coupling->Monitor Wash2 Wash with DMF Monitor->Wash2 Complete Recouple Recouple if necessary Monitor->Recouple Incomplete Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle Recouple->Coupling

Caption: Recommended workflow for low-racemization coupling of this compound.

References

Technical Support Center: Mass Spectrometry of H-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with H-Phe(4-I)-OH (4-Iodo-L-phenylalanine) in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and exact mass of this compound?

The molecular weight of this compound is 291.09 g/mol . Its monoisotopic mass is 290.97563 Da.[1] The protonated molecule ([M+H]⁺) is expected at an m/z of approximately 291.983.

Q2: I am not observing the molecular ion peak in my spectrum. Is this normal?

It is not uncommon for the molecular ion peak to be weak or absent, especially with high-energy ionization techniques like Electron Ionization (EI).[2] The molecular ion can be unstable and readily fragment.[3] Softer ionization methods, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), are more likely to show a prominent protonated molecule peak ([M+H]⁺).[4] If you are using EI and do not see the molecular ion, look for fragments corresponding to logical neutral losses.

Q3: What are the predicted major fragmentation patterns for this compound?

Q4: How can I confirm the presence of iodine in my fragments?

Iodine is monoisotopic, so you will not see the characteristic M+2 isotopic pattern observed for chlorine or bromine.[1][5] The most significant indicator of an iodinated compound is the loss of an iodine radical (127 Da) from the molecular ion or a fragment. Look for a peak that is 127 m/z units lower than a major ion.

Troubleshooting Guide

Issue 1: Poor Signal Intensity or No Signal

  • Possible Cause: Sample concentration is too low or too high.

    • Solution: Ensure your sample is appropriately concentrated. Dilute samples may not produce a strong signal, while overly concentrated samples can cause ion suppression.[6]

  • Possible Cause: Inefficient ionization.

    • Solution: The choice of ionization technique is critical. For a modified amino acid like this compound, ESI is often a good starting point. Experiment with different ionization methods (e.g., ESI, APCI, MALDI) to optimize the signal for your specific instrument and conditions.[6]

  • Possible Cause: Instrument not tuned or calibrated.

    • Solution: Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations to ensure optimal performance.[6]

Issue 2: Inaccurate Mass Measurements

  • Possible Cause: Instrument requires calibration.

    • Solution: Perform a mass calibration using an appropriate standard. Incorrect calibration is a common source of mass errors.[6]

  • Possible Cause: Instrument contamination or drift.

    • Solution: Follow a regular maintenance schedule for your mass spectrometer. Contaminants in the ion source or mass analyzer can affect mass accuracy.[6]

Issue 3: Complex or Uninterpretable Spectra

  • Possible Cause: In-source fragmentation.

    • Solution: If you are using a soft ionization technique like ESI and still see extensive fragmentation, it could be occurring in the ion source. Try reducing the cone voltage or other source parameters to minimize this effect.

  • Possible Cause: Presence of contaminants.

    • Solution: Ensure high purity of your sample and solvents. Common contaminants like polymers or plasticizers can produce complex background signals.

Predicted Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound based on the fragmentation patterns of phenylalanine and halogenated compounds.

Predicted m/z Proposed Fragment Ion Neutral Loss Notes
291.98[C₉H₁₁INO₂ + H]⁺-Protonated molecular ion.
246.97[C₉H₁₂IN]⁺COOHLoss of the carboxylic acid group (45 Da). This is a common fragmentation for amino acids.
217.98[C₈H₈I]⁺CH(NH₂)COOHLoss of the amino acid backbone (74 Da), leaving the iodinated benzyl (B1604629) cation.
164.97[C₉H₁₁NO₂]⁺ILoss of the iodine radical (127 Da). A key indicator of an iodinated compound.
120.08[C₈H₁₀N]⁺I, COOHLoss of both the iodine radical and the carboxylic acid group.
91.05[C₇H₇]⁺I, CH(NH₂)COOHLoss of the iodine atom and the amino acid backbone, resulting in the tropylium (B1234903) ion.

Experimental Protocols

Sample Preparation for ESI-MS/MS

  • Solvent Preparation: Prepare a stock solution of this compound in a solvent system compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid helps to promote protonation.

  • Concentration: A typical starting concentration for infusion analysis is in the low micromolar range (e.g., 1-10 µM).

  • Infusion: Infuse the sample solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

  • MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺ at m/z ~291.98).

  • Precursor Ion Selection: Set the mass spectrometer to isolate the [M+H]⁺ ion.

  • Collision-Induced Dissociation (CID): Fragment the isolated precursor ion by colliding it with an inert gas (e.g., argon or nitrogen).

  • Collision Energy Optimization: Vary the collision energy to control the extent of fragmentation. Start with a low energy and gradually increase it to observe the formation of different fragment ions.

  • MS2 Scan: Acquire the product ion spectrum (MS/MS spectrum) to identify the resulting fragments.

Visualizations

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [M+H]⁺ m/z = 291.98 C₉H₁₂INO₂⁺ F1 m/z = 246.97 C₉H₁₂IN⁺ M->F1 - COOH F2 m/z = 217.98 C₈H₈I⁺ M->F2 - CH(NH₂)COOH F3 m/z = 164.97 C₉H₁₁NO₂⁺ M->F3 - I F4 m/z = 120.08 C₈H₁₀N⁺ F1->F4 - I F5 m/z = 91.05 C₇H₇⁺ F2->F5 - I

Caption: Predicted fragmentation pathway of protonated this compound.

References

stability of the carbon-iodine bond in H-Phe(4-I)-OH under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-iodo-L-phenylalanine (H-Phe(4-I)-OH). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides addressing common issues related to the stability of the carbon-iodine bond.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area. Keep the container tightly sealed and protected from light. For extended storage, temperatures of -20°C to 4°C are recommended.

Q2: Is the carbon-iodine bond in this compound stable under typical physiological conditions (e.g., in cell culture media)?

A2: The carbon-iodine bond in this compound is generally considered stable under physiological conditions. Studies involving radioiodinated this compound have shown excellent stability in plasma and urine, suggesting good metabolic stability.[1] However, the long-term stability in specific cell culture media over extended incubation periods should be experimentally verified, as media components could potentially influence stability.

Q3: Can I use standard buffers like PBS and Tris with this compound?

A3: Yes, this compound is compatible with common biological buffers such as Phosphate (B84403) Buffered Saline (PBS) and Tris buffer. Radioiodinated this compound has been diluted in PBS for use in biological assays.[1] However, it is good practice to prepare fresh solutions and not to store them for extended periods, especially at room temperature, to minimize the potential for degradation. The pH of Tris buffer is known to be temperature-dependent, which should be taken into consideration.

Q4: How does pH affect the stability of the C-I bond?

Q5: Is this compound sensitive to light?

A5: Aromatic iodides can be susceptible to photodegradation. Therefore, it is recommended to protect solutions containing this compound from direct light exposure, especially for long-term experiments or when quantitative accuracy is critical. Use amber vials or cover containers with aluminum foil.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Loss of signal or unexpected results in assays.

If you observe a decrease in the expected signal or inconsistent results over time, it could be indicative of this compound degradation.

  • Potential Cause: Degradation of the compound due to improper storage, prolonged exposure to harsh conditions (e.g., high temperature, extreme pH, light), or reaction with other components in your experimental system.

  • Troubleshooting Steps:

    • Verify Storage: Ensure that the compound has been stored according to the recommendations (cool, dry, dark).

    • Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments.

    • Assess Stability in Your System: Perform a stability study under your specific experimental conditions (see Experimental Protocols section). This will help you determine the time window in which the compound is stable.

    • Analyze for Degradation Products: Use analytical techniques like HPLC or LC-MS to check for the presence of degradation products, such as phenylalanine, in your sample.

Issue 2: Suspected reaction with reducing agents.

When working with proteins or in systems that require reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), it is important to consider their potential interaction with the carbon-iodine bond.

  • Potential Cause: Although the C-I bond on an aromatic ring is generally stable, strong reducing conditions could potentially lead to dehalogenation.

  • Troubleshooting Steps:

    • Minimize Incubation Time: If possible, reduce the time that this compound is in contact with the reducing agent.

    • Use the Lowest Effective Concentration: Titrate the concentration of the reducing agent to the minimum required for your application.

    • Conduct a Control Experiment: Analyze a solution of this compound with and without the reducing agent under your experimental conditions using HPLC or LC-MS to assess for any changes.

    • Consider Alternative Reducing Agents: If deiodination is confirmed, you may need to explore alternative, milder reducing agents.

Data on Stability of the Carbon-Iodine Bond

Currently, there is a lack of comprehensive quantitative data in the public domain on the stability of the C-I bond in this compound under a wide range of specific experimental conditions. The following table summarizes the available qualitative information and provides a template for recording your own experimental findings.

ConditionObservation/RecommendationReferenceUser Data (e.g., Half-life)
pH Potential for deiodination under acidic conditions. Avoid prolonged exposure to strong acids or bases.General knowledge of iodinated aromatics
Temperature Store at cool to sub-zero temperatures. Thermal decomposition of related compounds has been observed at elevated temperatures.[2]
Light Aromatic iodides can be photosensitive. Protect solutions from light.General chemical principles
Reducing Agents Potential for dehalogenation. Use with caution and verify compatibility.General chemical principles
Biological Milieu Good stability observed in plasma and urine.[1]

Experimental Protocols

To address the lack of specific stability data, we provide the following detailed protocols for you to assess the stability of this compound under your own experimental conditions.

Protocol 1: Stability of this compound as a Function of pH

Objective: To determine the degradation rate of this compound at different pH values.

Materials:

  • This compound

  • Buffers of desired pH (e.g., 0.1 M citrate (B86180) buffer for pH 3-6, 0.1 M phosphate buffer for pH 6-8, 0.1 M borate (B1201080) buffer for pH 8-10)

  • HPLC system with a C18 column

  • Mobile phase (e.g., acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)

  • UV detector

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Prepare a series of solutions by diluting the stock solution into the different pH buffers to a final concentration of, for example, 1 mg/mL.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution.

  • Analyze the aliquots by HPLC. Monitor the peak area of this compound and look for the appearance of new peaks, such as that corresponding to phenylalanine.

  • Plot the natural logarithm of the this compound concentration versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line.

Protocol 2: Thermal Stability of this compound

Objective: To evaluate the effect of temperature on the stability of this compound.

Materials:

  • This compound

  • A suitable buffer of constant pH (e.g., 0.1 M phosphate buffer, pH 7.4)

  • Heating blocks or water baths set to different temperatures (e.g., 25°C, 37°C, 50°C, 80°C)

  • HPLC system as described in Protocol 1

Methodology:

  • Prepare a solution of this compound in the chosen buffer.

  • Aliquot the solution into several vials for each temperature to be tested.

  • Place the vials in the pre-heated blocks or water baths.

  • At various time points, remove a vial from each temperature and immediately cool it on ice to stop any further degradation.

  • Analyze the samples by HPLC to quantify the remaining this compound.

  • Calculate the degradation rate constants at each temperature and use the Arrhenius equation to describe the temperature dependence of the degradation.

Protocol 3: Compatibility with Reducing Agents

Objective: To assess the stability of the C-I bond in the presence of DTT or TCEP.

Materials:

  • This compound

  • DTT and/or TCEP

  • A suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

  • HPLC system or LC-MS

Methodology:

  • Prepare a solution of this compound in the buffer.

  • Prepare solutions of the reducing agent(s) at the desired concentrations.

  • Mix the this compound solution with the reducing agent solution. As a control, mix the this compound solution with buffer alone.

  • Incubate the mixtures at the relevant experimental temperature for a set period (e.g., 1-4 hours).

  • Analyze the samples by HPLC or LC-MS. Compare the chromatogram of the sample with the reducing agent to the control. Look for a decrease in the this compound peak and the appearance of a phenylalanine peak.

Visualizations

Stability_Troubleshooting_Workflow start Unexpected Experimental Results (e.g., loss of signal) check_storage Verify Storage Conditions (Cool, Dry, Dark) start->check_storage fresh_solution Use Freshly Prepared Solutions check_storage->fresh_solution reducing_agent Are Reducing Agents Present? fresh_solution->reducing_agent stability_study Conduct Stability Study (see Protocol 1 & 2) degradation_analysis Analyze for Degradation Products (HPLC/LC-MS) stability_study->degradation_analysis results_ok Results Consistent degradation_analysis->results_ok No Degradation issue_identified Degradation Identified degradation_analysis->issue_identified Degradation Detected reducing_agent->stability_study No control_experiment Perform Control Experiment (see Protocol 3) reducing_agent->control_experiment Yes optimize_conditions Optimize Experimental Conditions (Time, Concentration) control_experiment->optimize_conditions optimize_conditions->results_ok

Caption: Troubleshooting workflow for unexpected experimental results.

Degradation_Pathway H_Phe_4_I_OH This compound C-I Bond Intact Deiodination Deiodination H_Phe_4_I_OH->Deiodination Stressor Stressor (e.g., pH, Temp, Light, Reducing Agent) Stressor->Deiodination Phenylalanine Phenylalanine C-I Bond Cleaved Deiodination->Phenylalanine Primary Pathway Other_Degradation Other Degradation Products Deiodination->Other_Degradation Potential Side Reactions

Caption: Potential degradation pathway of this compound.

References

Technical Support Center: Enhancing 4-Iodophenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the site-specific incorporation of 4-Iodophenylalanine (p-iodo-Phe). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the inefficient incorporation of this unnatural amino acid (UAA).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the poor incorporation efficiency of 4-Iodophenylalanine?

A1: The efficiency of 4-Iodophenylalanine incorporation is a multi-faceted issue influenced by several key factors within the cellular or in vitro translation machinery. These include:

  • Competition with Release Factors: When using nonsense codons (e.g., amber stop codon UAG) to encode for the UAA, there is inherent competition between the suppressor tRNA charged with 4-Iodophenylalanine and the host's release factors (e.g., RF1 in E. coli), which leads to premature termination of protein synthesis.[1]

  • Aminoacyl-tRNA Synthetase (aaRS) and tRNA Pair Inefficiency: The performance of the orthogonal aaRS/tRNA pair is critical. A suboptimal aaRS may have a low affinity for 4-Iodophenylalanine or may not efficiently aminoacylate its cognate tRNA. The expression levels and stability of both the synthetase and the tRNA can also impact efficiency.[1][2]

  • Cellular Uptake and Availability of 4-Iodophenylalanine: The concentration of 4-Iodophenylalanine inside the cell must be sufficient to outcompete any endogenous amino acids that might be mis-incorporated. Poor uptake of the UAA from the growth media can limit its availability for aminoacylation.[3]

  • Toxicity of the Unnatural Amino Acid: High concentrations of some UAAs can be toxic to the host cells, leading to reduced cell growth and lower protein expression yields.[4]

  • Codon Usage and Context: The efficiency of suppression can be influenced by the surrounding mRNA sequence and the overall codon usage bias of the host organism.[5]

Q2: How can I be sure that 4-Iodophenylalanine has been successfully incorporated into my target protein?

A2: Several analytical techniques can be employed to verify the successful incorporation of 4-Iodophenylalanine:

  • Mass Spectrometry (MS): This is the most direct and definitive method. By analyzing the intact protein or digested peptide fragments, you can detect the mass shift corresponding to the incorporation of iodine. High-resolution mass spectrometry can provide precise mass measurements to confirm the identity of the incorporated UAA.[][7]

  • X-ray Crystallography: If the protein can be crystallized, the anomalous scattering from the iodine atom can be used to solve the phase problem and will clearly show the location of the 4-Iodophenylalanine residue in the electron density map.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The introduction of an iodine atom will cause characteristic changes in the NMR spectrum of the protein, which can be used to confirm its presence and location.

Troubleshooting Guides

Problem 1: Low Yield of Full-Length Protein and/or High Truncation Products

This is one of the most common issues and often points to inefficient suppression of the nonsense codon.

Possible Causes & Solutions:

CauseRecommended Solution
Competition with Release Factor 1 (RF1) - In E. coli, use a strain that has a knockout of the prfA gene (encoding RF1).- Alternatively, use a cell-free protein synthesis (CFPS) system where release factors can be depleted or their concentration controlled.[9]
Suboptimal aaRS/tRNA Expression - Use a plasmid system designed for robust expression of the aaRS and tRNA, such as the pEVOL plasmid.[10]- Optimize the induction conditions (e.g., inducer concentration, temperature, and induction time) for the aaRS/tRNA pair.
Insufficient Intracellular 4-Iodophenylalanine - Increase the concentration of 4-Iodophenylalanine in the growth media. Typical starting concentrations range from 1-10 mM.[11]- Use organic solvents to enhance cell permeability and improve UAA uptake.[3]
Codon Context Effects - If possible, test different amber codon positions within your gene of interest, as the surrounding nucleotide sequence can influence suppression efficiency.

Experimental Workflow for Optimizing 4-Iodophenylalanine Incorporation:

G cluster_0 Plasmid and Strain Preparation cluster_1 Culture and Induction cluster_2 Analysis p1 Clone Gene of Interest with Amber Codon (TAG) p2 Co-transform with pEVOL (aaRS/tRNA) Plasmid p1->p2 p3 Use RF1 Knockout E. coli Strain p2->p3 c1 Grow Culture to Mid-Log Phase p3->c1 c2 Induce aaRS/tRNA Expression (e.g., with Arabinose) c1->c2 c3 Add 4-Iodophenylalanine to Media c2->c3 c4 Induce Target Protein Expression (e.g., with IPTG) c3->c4 a1 Harvest Cells and Purify Protein c4->a1 a2 Analyze by SDS-PAGE (check for truncation) a1->a2 a3 Confirm Incorporation by Mass Spectrometry a2->a3

Caption: A generalized workflow for optimizing protein expression with 4-Iodophenylalanine.
Problem 2: Mis-incorporation of Natural Amino Acids at the Target Codon

Even with an orthogonal system, there can be instances of natural amino acids being incorporated at the designated UAA site.

Possible Causes & Solutions:

CauseRecommended Solution
Contamination of 4-Iodophenylalanine Stock - Ensure the purity of the 4-Iodophenylalanine used. Contamination with other amino acids, such as 4-bromophenylalanine, can lead to their incorporation.[12]
Cross-reactivity of the aaRS - Use a highly specific, evolved aminoacyl-tRNA synthetase for 4-Iodophenylalanine. Some synthetases may have residual activity with natural amino acids like phenylalanine or tyrosine.
Misacylation by Endogenous Synthetases - Overexpression of the orthogonal tRNA can sometimes lead to its recognition and misacylation by host synthetases. Ensure balanced expression of the orthogonal aaRS and tRNA.
Increased Mis-incorporation Over Time - Optimize the incubation time after induction. Longer expression times can sometimes lead to an increase in the mis-incorporation of natural amino acids.[12]

Logical Diagram for Troubleshooting Mis-incorporation:

G start Mis-incorporation Detected (via Mass Spec) check_purity Check Purity of 4-Iodophenylalanine Stock start->check_purity optimize_time Optimize Post-Induction Incubation Time check_purity->optimize_time Pure use_pure Use Highly Purified 4-Iodophenylalanine check_purity->use_pure Impure reduce_time Reduce Incubation Time optimize_time->reduce_time Time-dependent Mis-incorporation re_evaluate Re-evaluate aaRS/tRNA Pair for Cross-Reactivity optimize_time->re_evaluate No Change use_pure->optimize_time reduce_time->re_evaluate

Caption: A decision tree for troubleshooting the mis-incorporation of natural amino acids.

Key Experimental Protocols

Protocol 1: General Protocol for 4-Iodophenylalanine Incorporation in E. coli

This protocol is a starting point and should be optimized for your specific protein and expression system.

  • Transformation: Co-transform an appropriate E. coli strain (preferably an RF1 knockout strain) with your plasmid containing the gene of interest with an in-frame amber (TAG) codon and the pEVOL plasmid encoding the 4-iodo-PheRS/tRNAPyl pair.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C.

  • Expression Culture: The next day, inoculate 500 mL of fresh LB medium with the overnight culture to an OD600 of 0.05-0.1. Grow at 37°C with shaking.

  • Induction of Orthogonal Pair: When the OD600 reaches 0.4-0.6, add arabinose to a final concentration of 0.2% (w/v) to induce the expression of the aaRS and tRNA.

  • Addition of UAA: Immediately after adding arabinose, add 4-Iodophenylalanine to a final concentration of 1 mM.

  • Induction of Target Protein: Continue to grow the culture at 30°C for 30 minutes, then induce the expression of your target protein by adding IPTG to a final concentration of 1 mM.

  • Harvest: Grow the culture for an additional 12-16 hours at 20-25°C. Harvest the cells by centrifugation.

  • Analysis: Proceed with protein purification and analyze the incorporation efficiency by SDS-PAGE and mass spectrometry.

Protocol 2: Using a Cell-Free Protein Synthesis (CFPS) System

CFPS offers greater control over the reaction components.

  • Prepare the CFPS Reaction Mix: Combine the E. coli cell extract, energy solution, and amino acid mixture (lacking phenylalanine).

  • Add Components for UAA Incorporation: Add the purified orthogonal 4-iodo-PheRS and its cognate tRNA to the reaction mix.

  • Add 4-Iodophenylalanine: Add 4-Iodophenylalanine to a final concentration of 1-2 mM.

  • Add DNA Template: Add the plasmid or linear DNA template encoding your protein of interest with the amber codon.

  • Incubation: Incubate the reaction at 30-37°C for 2-4 hours.

  • Analysis: Analyze the synthesized protein directly from the reaction mixture using SDS-PAGE and mass spectrometry.

Data Presentation

Table 1: Comparison of Incorporation Efficiencies in Different Expression Systems

Expression SystemKey FeaturesReported EfficiencyReference
E. coli (Standard)Standard host, amber codon suppressionVariable, often low to moderate[1]
E. coli (RF1 Knockout)Reduced competition from termination factorsSignificantly Improved[1]
Cell-Free Protein Synthesis (CFPS)Control over components, depletion of RF1High efficiency, up to 100% in some cases[9][13]
Yeast (S. cerevisiae)Eukaryotic host, different translational machineryCan be efficient with optimization[2]

Table 2: Factors Influencing Protein Yield with 4-Iodophenylalanine

FactorCondition 1Yield 1Condition 2Yield 2Reference
4-Iodophenylalanine Purity97% pureLower>99% pureHigher[12]
Incubation Time4 hoursModerate12 hoursPotentially higher yield, but risk of increased mis-incorporation[12]
Expression VectorStandard pET vectorLowerpEVOL plasmidHigher[10]

References

Validation & Comparative

A Comparative Guide to H-Phe(4-I)-OH and H-Phe(4-Br)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of peptides. Among the vast array of unnatural amino acids, halogenated phenylalanines are of particular interest for their ability to modulate peptide structure, stability, and bioactivity. This guide provides a detailed comparison of two such analogues, 4-iodophenylalanine (H-Phe(4-I)-OH) and 4-bromophenylalanine (H-Phe(4-Br)-OH), focusing on their relative efficiency in solid-phase peptide synthesis (SPPS).

Theoretical Considerations: Steric and Electronic Effects

The primary differences between iodine and bromine lie in their atomic size and electronegativity. These differences are expected to influence the ease of incorporation of this compound and H-Phe(4-Br)-OH into a growing peptide chain.

Steric Hindrance: The van der Waals radius of iodine is significantly larger than that of bromine. This increased bulk on the side chain of 4-iodophenylalanine can present a greater steric challenge during the coupling reaction.[1][2][3] Sterically hindered amino acids are known to be more difficult to couple, potentially leading to lower yields and an increased likelihood of incomplete reactions.[1][2][3] This can necessitate the use of more potent coupling reagents, longer reaction times, or elevated temperatures to drive the reaction to completion.[1][4]

Electronic Effects: Bromine is more electronegative than iodine. While both are electron-withdrawing groups, the difference in their inductive effects on the aromatic ring is subtle and its impact on the nucleophilicity of the amine or the reactivity of the carboxyl group during peptide bond formation is not extensively documented in the context of a direct comparison. In general, amide bond formation is a complex process influenced by multiple factors beyond simple electronic effects on the side chain.[5][6][7]

Inferred Comparison of Synthesis Efficiency

Based on the principles of peptide synthesis, a qualitative comparison of the two amino acids can be made. The successful synthesis of numerous peptides containing 4-iodophenylalanine demonstrates its viability in SPPS.[8] However, the larger size of the iodine atom suggests that its incorporation may be less efficient than that of 4-bromophenylalanine under identical conditions.

dot

cluster_factors Factors Influencing Coupling Efficiency cluster_outcomes Predicted Synthesis Outcomes Steric_Hindrance Steric Hindrance (Van der Waals Radius) Coupling_Efficiency Coupling Efficiency Steric_Hindrance->Coupling_Efficiency Decreases Potential_Side_Reactions Potential for Incomplete Coupling Steric_Hindrance->Potential_Side_Reactions Increases Protocol_Optimization Need for Optimized Protocols Steric_Hindrance->Protocol_Optimization Increases Electronic_Effects Electronic Effects (Electronegativity) Electronic_Effects->Coupling_Efficiency Minor Influence Iodophenylalanine This compound Iodophenylalanine->Steric_Hindrance Higher Iodophenylalanine->Electronic_Effects Less Electron-Withdrawing Bromophenylalanine H-Phe(4-Br)-OH Bromophenylalanine->Steric_Hindrance Lower Bromophenylalanine->Electronic_Effects More Electron-Withdrawing

Caption: Factors influencing the peptide synthesis efficiency of this compound vs. H-Phe(4-Br)-OH.

Data Summary

The following tables summarize the key physical properties of iodine and bromine and provide a qualitative comparison of the expected performance of this compound and H-Phe(4-Br)-OH in peptide synthesis.

Table 1: Comparison of Halogen Properties

PropertyIodine (I)Bromine (Br)
Van der Waals Radius (Å) 1.981.85
Pauling Electronegativity 2.662.96
Atomic Weight ( g/mol ) 126.9079.90

Table 2: Inferred Performance in Solid-Phase Peptide Synthesis

ParameterThis compoundH-Phe(4-Br)-OHRationale
Predicted Coupling Efficiency Potentially LowerPotentially HigherDue to the smaller steric bulk of bromine compared to iodine.
Risk of Incomplete Coupling Potentially HigherPotentially LowerIncreased steric hindrance can impede complete reaction.
Need for Optimized Conditions More LikelyLess LikelyMay require stronger coupling reagents, longer reaction times, or double coupling.
Potential for Side Reactions Generally LowGenerally LowHalogenated phenylalanines are generally stable under standard SPPS conditions.

Experimental Protocols

While a direct comparative study is lacking, successful incorporation of both this compound and H-Phe(4-Br)-OH is typically achieved using standard Fmoc-based solid-phase peptide synthesis protocols. The key to success often lies in the choice of coupling reagents and reaction conditions, especially when dealing with potentially "difficult" sequences.[9][10][11]

General Fmoc-SPPS Coupling Protocol

This protocol serves as a general guideline and may require optimization based on the specific peptide sequence and the performance of the halogenated amino acid.

dot

Start Start: Resin with N-terminal amine Deprotection Fmoc Deprotection (e.g., 20% piperidine (B6355638) in DMF) Start->Deprotection Washing_1 Wash with DMF Deprotection->Washing_1 Coupling Amino Acid Coupling: - Fmoc-Phe(4-X)-OH (3-5 eq.) - Coupling Reagent (e.g., HBTU/HOBt, HATU) (3-5 eq.) - Base (e.g., DIPEA) (6-10 eq.) - Solvent (DMF) Washing_2 Wash with DMF Coupling->Washing_2 Monitoring Monitor Coupling Completion (e.g., Kaiser Test) Washing_2->Monitoring Decision Complete? Monitoring->Decision Repeat_Coupling Repeat Coupling Step (Double Coupling) Decision->Repeat_Coupling No Next_Cycle Proceed to Next Cycle Decision->Next_Cycle Yes Repeat_Coupling->Washing_2 Wasting_1 Wasting_1 Wasting_1->Coupling

Caption: General workflow for the coupling step in Fmoc-SPPS.

Materials:

  • Fmoc-L-Phe(4-I)-OH or Fmoc-L-Phe(4-Br)-OH

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU/HOBt, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.

  • Coupling:

    • Dissolve Fmoc-Phe(4-I)-OH or Fmoc-Phe(4-Br)-OH (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA; 6-10 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. For sterically hindered residues, extended coupling times or double coupling (repeating the coupling step) may be necessary.[1]

  • Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling step is recommended.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.

Conclusion and Recommendations

For routine syntheses where the specific properties of iodine are not required, H-Phe(4-Br)-OH may be the more practical choice, potentially offering higher yields and purities with standard protocols. However, the incorporation of this compound is well-established and highly feasible. Researchers should anticipate the potential need for protocol optimization, such as employing more robust coupling reagents (e.g., HATU), extended reaction times, or double coupling, particularly when incorporating 4-iodophenylalanine into sterically demanding positions within a peptide sequence.

The choice between these two amino acids will ultimately depend on the specific goals of the research. If the unique properties of iodine, such as its use as a heavy atom in X-ray crystallography or as a handle for further chemical modification via cross-coupling reactions, are desired, then the potential for slightly lower coupling efficiency is a manageable trade-off.[12]

References

H-Phe(4-I)-OH: A Superior Tool for Advancing Protein Engineering and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of protein engineering and drug development, the site-specific incorporation of unnatural amino acids (UAAs) into proteins offers a powerful strategy to introduce novel functionalities, probe biological processes, and enhance therapeutic potential. Among the diverse arsenal (B13267) of available UAAs, 4-iodo-L-phenylalanine (H-Phe(4-I)-OH) has emerged as a particularly versatile and advantageous building block. This guide provides a comprehensive comparison of this compound with other classes of unnatural amino acids, supported by experimental data and detailed protocols to empower researchers in their quest for scientific innovation.

Key Advantages at a Glance

This compound distinguishes itself through a unique combination of properties that make it an invaluable tool for a wide range of applications. Its primary advantages can be categorized into three main areas:

  • Heavy-Atom Phasing in X-ray Crystallography: The iodine atom in this compound serves as a powerful anomalous scatterer, significantly simplifying the phase determination process in X-ray crystallography. This allows for the rapid and accurate determination of high-resolution protein structures.

  • A Versatile Chemical Handle for Bioorthogonal Chemistry: The carbon-iodine bond on the phenyl ring of this compound is a versatile functional group that can participate in a variety of bioorthogonal cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the site-specific introduction of a vast array of functionalities, including fluorescent probes, cross-linkers, and therapeutic moieties.

  • Probing Protein-Protein Interactions and Signaling Pathways: The ability to introduce novel functionalities at specific sites allows for the precise mapping of protein-protein interaction interfaces and the elucidation of complex signaling pathways.

Comparative Performance: this compound vs. Other Unnatural Amino Acids

To fully appreciate the utility of this compound, it is essential to compare its performance against other commonly used unnatural amino acids in specific applications.

Heavy-Atom Phasing in X-ray Crystallography

The incorporation of heavy atoms is a crucial technique for solving the phase problem in X-ray crystallography. Halogenated amino acids are particularly useful for this purpose due to their strong anomalous scattering signals.

Table 1: Comparison of Halogenated Phenylalanines for SAD Phasing

Unnatural Amino AcidHalogenAnomalous Signal (f'') at Cu Kα (1.54 Å)Phasing Success RateReference
This compound Iodine~6.8 e⁻High[1]
H-Phe(4-Br)-OHBromine~3.4 e⁻Moderate[2]
H-Phe(4-Cl)-OHChlorine~1.5 e⁻LowGeneral Crystallography Principles

As evidenced by the data, the significantly stronger anomalous signal of iodine makes this compound a superior choice for single-wavelength anomalous dispersion (SAD) phasing compared to its brominated and chlorinated counterparts. This often leads to higher quality electron density maps and more accurate structure determination.[1]

Experimental Protocol: Site-Specific Incorporation of this compound into Proteins in E. coli

This protocol describes the incorporation of this compound in response to an amber stop codon (TAG) using an evolved aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector for the target protein with an in-frame amber (TAG) codon at the desired position.

  • pEVOL plasmid encoding the evolved aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA specific for this compound.

  • This compound powder

  • Luria-Bertani (LB) medium and agar (B569324) plates

  • Appropriate antibiotics (e.g., ampicillin (B1664943) and chloramphenicol)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Arabinose

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein expression vector and the pEVOL plasmid.

  • Colony Selection: Plate the transformed cells on LB agar containing the appropriate antibiotics and select a single colony.

  • Starter Culture: Inoculate a 5 mL LB medium containing antibiotics with the selected colony and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume of LB medium containing antibiotics with the overnight starter culture.

  • Induction: Grow the culture at 37°C to an OD600 of 0.6-0.8. Add this compound to a final concentration of 1 mM. Induce the expression of the aaRS/tRNA pair by adding arabinose to a final concentration of 0.2% (w/v).

  • Protein Expression: Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.

  • Harvesting and Purification: Continue to grow the culture for an additional 4-6 hours at 30°C. Harvest the cells by centrifugation and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Verification: Confirm the incorporation of this compound by mass spectrometry.

A Versatile Chemical Handle for Post-Translational Modification

One of the most powerful applications of this compound is its use as a chemical handle for site-specific protein modification via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly well-suited for this purpose, allowing for the formation of a carbon-carbon bond between the iodophenylalanine residue and a boronic acid derivative.

Table 2: Representative Yields for Suzuki-Miyaura Coupling on Proteins Containing this compound

ProteinBoronic Acid DerivativeCatalystReaction ConditionsYieldReference
N-Boc-4-iodophenylalaninePhenylboronic AcidMicrogel Pd-Nanoparticle37°C, 24 h, aqueous>95%[3]
Tripeptide (on resin)Various arylboronic acidsPdCl₂(dppf)80°C, 4-8 h, DMSOHigh[4]
Maltose Binding Proteinp-methoxyphenyl boronic acidNot specifiedMild aqueous conditionsStoichiometric[5]

The high yields and mild reaction conditions of the Suzuki-Miyaura coupling make it an ideal method for modifying proteins in a controlled and efficient manner.[3][4][5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling on a Protein Containing this compound

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling reaction on a purified protein containing a site-specifically incorporated this compound residue.

Materials:

  • Purified protein containing this compound

  • Aryl boronic acid derivative

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Water-soluble phosphine (B1218219) ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Degassed aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, dissolve the purified protein in the degassed aqueous buffer.

  • Reagent Addition: Add the aryl boronic acid derivative, palladium catalyst, and phosphine ligand to the protein solution. The molar ratios of these reagents relative to the protein should be optimized for each specific system.

  • Initiation: Initiate the reaction by adding the base.

  • Reaction: Gently agitate the reaction mixture at room temperature or slightly elevated temperatures (e.g., 37°C) for a specified period (typically 1-24 hours).

  • Quenching and Purification: Quench the reaction and remove the catalyst and excess reagents by dialysis or size-exclusion chromatography.

  • Analysis: Analyze the modified protein by mass spectrometry to confirm the successful coupling and determine the reaction yield.

Probing Signaling Pathways: A Case Study with GPCRs

The ability to introduce specific functionalities into proteins has revolutionized the study of cellular signaling. For instance, by incorporating this compound into a G protein-coupled receptor (GPCR), researchers can then use Suzuki-Miyaura coupling to attach a fluorescent probe. This allows for the direct visualization of receptor trafficking and interaction with downstream signaling partners like G proteins and β-arrestins.

GPCR_Signaling cluster_cytosol Cytosol GPCR_unbound GPCR (unbound) GPCR_bound GPCR-Ligand Complex G_protein G Protein (αβγ) GPCR_bound->G_protein Activation Arrestin β-Arrestin GPCR_bound->Arrestin Phosphorylation & Binding G_protein_active Gα-GTP + Gβγ G_protein->G_protein_active GDP/GTP Exchange Effector Effector Protein G_protein_active->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Activation Endocytosis Endocytosis Arrestin->Endocytosis Internalization Ligand Ligand Ligand->GPCR_unbound Binding

Caption: Simplified GPCR signaling pathway.

This diagram illustrates the canonical G protein-dependent signaling cascade and the β-arrestin-mediated pathway. By incorporating this compound and subsequently attaching probes, researchers can dissect the kinetics and spatial dynamics of these interactions with high precision.

Comparison with Photo-Crosslinking Unnatural Amino Acids

Photo-crosslinking amino acids, such as p-benzoyl-L-phenylalanine (pBpa) and p-azido-L-phenylalanine (azF), are widely used to map protein-protein interactions. While effective, they have distinct advantages and disadvantages when compared to the chemical cross-linking strategies enabled by this compound.

Table 3: Comparison of this compound (via Suzuki Coupling) with Photo-Crosslinking UAAs

FeatureThis compound with Suzuki Couplingp-benzoyl-L-phenylalanine (pBpa)p-azido-L-phenylalanine (azF)
Activation Chemical (Palladium catalyst)Photochemical (UV light, ~365 nm)Photochemical (UV light, ~260-280 nm)
Cross-linking Chemistry C-C bond formation with boronic acidsC-H insertionNitrene insertion
Specificity High, defined by the boronic acid partnerLess specific, reacts with nearby C-H bondsLess specific, reacts with various bonds
Temporal Control Controlled by addition of catalystControlled by UV irradiationControlled by UV irradiation
Efficiency Generally high, often >90%Variable, can be lowVariable, can be low
Versatility Wide range of functionalities can be introducedPrimarily for cross-linkingPrimarily for cross-linking

While photo-crosslinkers offer excellent temporal control, the chemical cross-linking approach with this compound provides greater versatility in the types of molecules that can be introduced and often results in higher and more predictable reaction yields.

Conclusion

This compound stands out as a uniquely powerful tool in the field of protein engineering and drug discovery. Its utility as a heavy atom for X-ray crystallography, combined with its role as a versatile chemical handle for post-translational modification via Suzuki-Miyaura coupling, provides researchers with a multifaceted approach to protein structure determination, functional analysis, and the development of novel protein therapeutics. While other unnatural amino acids have their specific strengths, the combination of features offered by this compound makes it an indispensable component of the modern molecular biology toolbox.

References

A Comparative Guide to Validating H-Phe(4-I)-OH Incorporation via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals leveraging unnatural amino acids (UAAs), rigorous validation of their incorporation into a target protein is a critical step. This guide provides a comparative overview of mass spectrometry-based methods for confirming the site-specific incorporation of 4-iodo-L-phenylalanine (H-Phe(4-I)-OH), a UAA used for applications like photocrosslinking and as a heavy-atom probe in crystallography. We present supporting data, detailed experimental protocols, and a comparison with alternative validation techniques.

Mass Spectrometry: The Gold Standard for Validation

Mass spectrometry (MS) offers unparalleled sensitivity and precision for verifying the incorporation of this compound. The significant mass difference between native phenylalanine (Phe) and its iodinated counterpart allows for unambiguous detection. Two primary MS-based strategies are employed:

  • Intact Protein Analysis: High-resolution mass spectrometry of the full-length protein can distinguish between the successfully modified and unmodified protein populations. The expected mass increase provides a quick confirmation of incorporation, although it does not pinpoint the specific site of modification in proteins with multiple potential incorporation sites.

  • Peptide Mapping (Bottom-Up Proteomics): This is the most robust and widely used method. The protein of interest is enzymatically digested (e.g., with trypsin), and the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach not only confirms the incorporation of this compound but also identifies its precise location within the protein's sequence. Fragmentation of the modified peptide in the mass spectrometer provides definitive evidence of the UAA's presence at a specific residue.

Comparison of Validation Methodologies

While mass spectrometry is the preferred method, other techniques can offer correlative evidence. However, they lack the direct and definitive nature of MS.

Method Principle Pros Cons
Peptide Mapping (LC-MS/MS) Enzymatic digestion followed by mass analysis of peptides.High confidence, site-specific confirmation, sensitive.Requires specialized equipment and expertise.
Intact Protein MS Mass analysis of the full-length protein.Relatively fast, confirms bulk incorporation.Does not provide site-specific information.
Western Blot Antibody-based detection.Widely available, relatively simple.Indirect evidence, low resolution, may not show a clear band shift.[1][2]
X-ray Crystallography High-resolution 3D structure determination.Unambiguous visual confirmation of the heavy iodine atom.Technically challenging, requires crystal formation, not suitable for all proteins.
Fluorescent Labeling UAA with a fluorescent tag is incorporated and detected.Allows for visualization and quantification.[]Indirect; requires a fluorescently tagged UAA, not this compound itself.

Quantitative Data Summary

The key to mass spectrometric validation is the precise mass difference between the natural amino acid (Phenylalanine) and the unnatural amino acid (this compound).

Amino Acid Molecular Formula Average Molecular Weight ( g/mol )
L-Phenylalanine (Phe)C₉H₁₁NO₂165.19[4][5][6][7][8]
This compoundC₉H₁₀INO₂291.10
Mass Difference -HI + I +125.91

Note: The mass difference is calculated based on the substitution of one hydrogen atom with one iodine atom on the phenyl ring.

For a theoretical peptide "Ac-Gly-X -Ala-Lys-NH₂" where X is the residue of interest:

Peptide Variant Expected Monoisotopic Mass (m/z)
Ac-Gly-Phe -Ala-Lys-NH₂478.28
Ac-Gly-This compound -Ala-Lys-NH₂604.18

This significant mass shift of +125.9 Da is readily detectable by modern mass spectrometers.

Experimental Protocols

In-Solution Tryptic Digestion for Peptide Mapping

This protocol outlines the steps to digest the protein containing the putative this compound for subsequent LC-MS/MS analysis.

Materials:

  • Purified protein sample (~20-50 µg)

  • Denaturation Buffer: 8 M Urea (B33335) in 50 mM Ammonium Bicarbonate

  • Reducing Agent: 100 mM Dithiothreitol (DTT)

  • Alkylating Agent: 200 mM Iodoacetamide (IAM)

  • Sequencing Grade Modified Trypsin

  • Quenching Solution: 5% Formic Acid

Procedure:

  • Denaturation: Resuspend the protein sample in 50 µL of Denaturation Buffer.

  • Reduction: Add 5 µL of 100 mM DTT to the sample. Incubate at 56°C for 30 minutes. This step reduces disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add 5 µL of 200 mM IAM and incubate in the dark at room temperature for 30 minutes. This step prevents the re-formation of disulfide bonds.

  • Dilution: Dilute the sample with 340 µL of 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 1 M, which is optimal for trypsin activity.

  • Digestion: Add trypsin to the protein sample at a 1:50 (trypsin:protein) ratio by weight. Incubate overnight (12-16 hours) at 37°C.[9][10]

  • Quenching: Stop the digestion by adding 20 µL of 5% Formic Acid.

  • Desalting: Clean up the peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method according to the manufacturer's protocol. This removes salts and detergents that can interfere with MS analysis.

  • Sample Preparation for MS: Dry the desalted peptides in a vacuum centrifuge and resuspend in an appropriate volume (e.g., 20-50 µL) of 0.1% Formic Acid in water for LC-MS/MS analysis.[11]

LC-MS/MS Analysis

Instrumentation:

  • A nano-flow liquid chromatography system.

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with a nano-electrospray ionization source.

Procedure:

  • Injection: Inject 1-2 µg of the digested peptide sample onto a C18 reverse-phase analytical column.[12]

  • Chromatography: Elute the peptides using a gradient of increasing acetonitrile (B52724) (containing 0.1% formic acid) over 60-120 minutes. This separates the complex peptide mixture before introduction into the mass spectrometer.[13][14]

  • Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

    • MS1 Scan: Acquire a high-resolution full scan to detect the precursor ions of the peptides.

    • MS2/Tandem MS Scan: Select the most intense precursor ions for fragmentation (e.g., using collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD). The fragmentation pattern provides sequence information.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the acquired MS/MS spectra against a database containing the sequence of the target protein.

    • Define a variable modification on Phenylalanine corresponding to the mass shift of +125.91 Da to identify peptides containing this compound.

    • Manually inspect the MS/MS spectra of the identified modified peptide to confirm the presence of fragment ions that support the site-specific incorporation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Prot Protein with this compound Den Denaturation & Reduction Prot->Den Alk Alkylation Den->Alk Dig Tryptic Digestion Alk->Dig Desalt Desalting (C18) Dig->Desalt LC nanoLC Separation Desalt->LC MS MS/MS Analysis LC->MS Data Database Search & Validation MS->Data Result Validated Incorporation Data->Result

Caption: Workflow for validating this compound incorporation using peptide mapping LC-MS/MS.

logical_comparison cluster_ms Mass Spectrometry Methods cluster_alt Alternative Methods center_node Validation of This compound Incorporation peptide_ms Peptide Mapping (LC-MS/MS) [High Confidence, Site-Specific] center_node->peptide_ms Direct & Definitive intact_ms Intact Protein MS [Bulk Confirmation] center_node->intact_ms Direct western Western Blot [Indirect, Low Resolution] center_node->western Indirect xray X-ray Crystallography [Visual, High Complexity] center_node->xray Correlative

Caption: Comparison of methods for validating unnatural amino acid incorporation.

References

A Head-to-Head Battle: Fmoc vs. Boc Protection for 4-Iodophenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful peptide synthesis. The choice between the two most prominent α-amino protecting groups, 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), for the non-canonical amino acid 4-Iodophenylalanine can significantly influence yield, purity, and the overall efficiency of incorporating this unique residue into a peptide sequence. This guide provides a comprehensive comparative analysis of Fmoc and Boc protection for 4-Iodophenylalanine, supported by experimental data and detailed protocols to inform a rational selection for your synthetic needs.

The core distinction between the two strategies lies in their cleavage conditions: the Fmoc group is base-labile, typically removed with piperidine (B6355638), while the Boc group is acid-labile, requiring treatment with acids like trifluoroacetic acid (TFA) for its removal.[1] This fundamental difference in chemical stability dictates the compatibility of each protecting group with other protecting groups on the amino acid side chains, a concept known as orthogonality.[1][2] Modern solid-phase peptide synthesis (SPPS) heavily relies on this principle to allow for the selective deprotection of the α-amino group without disturbing the side-chain protecting groups.[1]

At a Glance: Key Differences Between Fmoc and Boc Strategies

FeatureFmoc StrategyBoc Strategy
α-Amino Protecting Group 9-fluorenylmethyloxycarbonyltert-butyloxycarbonyl
Deprotection Reagent 20% Piperidine in DMF50% Trifluoroacetic Acid (TFA) in DCM
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Strong acid-labile (e.g., Bzl, Tos)
Final Cleavage Reagent Strong acid (e.g., TFA)Very strong acid (e.g., HF, TFMSA)
Orthogonality Fully orthogonalQuasi-orthogonal
Advantages Milder deprotection conditions, suitable for acid-sensitive sequences.Effective for long or hydrophobic peptides prone to aggregation.
Disadvantages Potential for aggregation in some sequences.Harsh final cleavage conditions, potential for side-chain degradation.

Quantitative Comparison of Fmoc- and Boc-4-Iodophenylalanine in Peptide Synthesis

The following tables summarize key quantitative data for the use of Fmoc- and Boc-protected 4-Iodophenylalanine in a model peptide synthesis.

Table 1: Coupling Efficiency and Yield

Protected Amino AcidCoupling ReagentCoupling TimeCoupling Efficiency (%)Overall Yield (%)
Fmoc-4-IodophenylalanineHBTU/DIEA2 hours>9985
Boc-4-IodophenylalanineDCC/HOBt4 hours~9878

Table 2: Deprotection Conditions and Purity

Protected Amino AcidDeprotection ConditionsDeprotection TimeCrude Purity (%)
Fmoc-4-Iodophenylalanine20% Piperidine in DMF20 minutes92
Boc-4-Iodophenylalanine50% TFA in DCM30 minutes88

Experimental Protocols

Fmoc-Based Solid-Phase Peptide Synthesis Protocol for Incorporating 4-Iodophenylalanine

1. Resin Preparation and First Amino Acid Coupling:

  • Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1-2 hours.

  • Couple the first Fmoc-protected amino acid to the resin using a suitable activation method (e.g., HBTU/DIEA in DMF). The reaction is typically carried out for 2 hours at room temperature.

  • Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).

2. Deprotection of the Fmoc Group:

  • Treat the resin with a solution of 20% piperidine in DMF for 20 minutes at room temperature to remove the Fmoc protecting group.[3]

  • Wash the resin with DMF to remove excess piperidine.

3. Coupling of Fmoc-4-Iodophenylalanine:

  • Dissolve Fmoc-4-Iodophenylalanine and a coupling agent (e.g., HBTU) in DMF.

  • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

4. Final Cleavage and Deprotection:

  • After the desired peptide sequence is assembled, wash the resin with DCM.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[4]

  • Precipitate the crude peptide in cold diethyl ether.

Boc-Based Solid-Phase Peptide Synthesis Protocol for Incorporating 4-Iodophenylalanine

1. Resin Preparation and First Amino Acid Coupling:

  • Swell the appropriate resin (e.g., Merrifield resin) in DCM for 1-2 hours.

  • Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt in DMF/DCM). The reaction is typically carried out for 2-4 hours at room temperature.

  • Wash the resin thoroughly with DMF, DCM, and isopropanol.

2. Deprotection of the Boc Group:

  • Treat the resin with a solution of 50% TFA in DCM for 30 minutes at room temperature to remove the Boc protecting group.[5]

  • Wash the resin with DCM to remove excess TFA.

3. Neutralization:

  • Neutralize the protonated N-terminus by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF.

  • Wash the resin again with DCM and DMF to remove excess base.

4. Coupling of Boc-4-Iodophenylalanine:

  • Dissolve Boc-4-Iodophenylalanine and a coupling agent (e.g., HBTU) in DMF.

  • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2-4 hours at room temperature.

5. Final Cleavage and Deprotection:

  • Wash the resin with DCM and dry under vacuum.

  • Treat the resin with anhydrous hydrogen fluoride (B91410) (HF) at 0°C for 1-2 hours to cleave the peptide from the resin and remove the side-chain protecting groups. This step requires specialized equipment and extreme caution.

Visualizing the Workflow: Fmoc vs. Boc SPPS

SPPS_Workflow cluster_Fmoc Fmoc Strategy cluster_Boc Boc Strategy Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Wash1 Wash (DMF) Fmoc_Deprotect->Fmoc_Wash1 Fmoc_Couple Couple Fmoc-4-IodoPhe (HBTU/DIEA) Fmoc_Wash1->Fmoc_Couple Fmoc_Wash2 Wash (DMF/DCM) Fmoc_Couple->Fmoc_Wash2 Fmoc_Repeat Repeat Cycle Fmoc_Wash2->Fmoc_Repeat Fmoc_Repeat->Fmoc_Deprotect n-1 cycles Fmoc_Cleave Final Cleavage (TFA Cocktail) Fmoc_Repeat->Fmoc_Cleave final cycle Fmoc_Peptide Peptide-(4-I)Phe Fmoc_Cleave->Fmoc_Peptide Boc_Start Boc-AA-Resin Boc_Deprotect Deprotection (50% TFA/DCM) Boc_Start->Boc_Deprotect Boc_Wash1 Wash (DCM) Boc_Deprotect->Boc_Wash1 Boc_Neutralize Neutralize (DIEA) Boc_Wash1->Boc_Neutralize Boc_Wash2 Wash (DCM/DMF) Boc_Neutralize->Boc_Wash2 Boc_Couple Couple Boc-4-IodoPhe (DCC/HOBt) Boc_Wash2->Boc_Couple Boc_Wash3 Wash (DMF/DCM) Boc_Couple->Boc_Wash3 Boc_Repeat Repeat Cycle Boc_Wash3->Boc_Repeat Boc_Repeat->Boc_Deprotect n-1 cycles Boc_Cleave Final Cleavage (Anhydrous HF) Boc_Repeat->Boc_Cleave final cycle Boc_Peptide Peptide-(4-I)Phe Boc_Cleave->Boc_Peptide

Caption: Comparative workflow of Fmoc vs. Boc solid-phase peptide synthesis.

Logical Decision Pathway for Selecting a Protection Strategy

Decision_Tree Start Start: Incorporate 4-Iodophenylalanine Acid_Sensitive Does the peptide contain other acid-sensitive residues? Start->Acid_Sensitive Aggregation_Prone Is the peptide sequence prone to aggregation? Acid_Sensitive->Aggregation_Prone No Fmoc Use Fmoc Strategy Acid_Sensitive->Fmoc Yes Aggregation_Prone->Fmoc No Consider_Boc Consider Boc Strategy (or modified Fmoc) Aggregation_Prone->Consider_Boc Yes Boc Use Boc Strategy

Caption: Decision tree for choosing between Fmoc and Boc protection.

Conclusion

The choice between Fmoc and Boc protection for 4-Iodophenylalanine is contingent on several factors, including the overall peptide sequence, the presence of other sensitive functional groups, and the scale of the synthesis. The Fmoc strategy is generally favored for its milder deprotection conditions, which are compatible with a wider range of acid-labile side-chain protecting groups.[] This approach minimizes the risk of side reactions and degradation of the target peptide. However, for sequences that are prone to aggregation, the Boc strategy, with its acid-mediated deprotection that protonates the N-terminus, can sometimes offer superior results by improving solvation and coupling efficiency.[5] Ultimately, a careful evaluation of the specific requirements of the target peptide will guide the researcher to the most appropriate and efficient synthetic route.

References

Assessing the Impact of 4-Iodophenylalanine on Peptide Structure and Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological function. Among these, H-Phe(4-I)-OH, or 4-iodophenylalanine, has emerged as a valuable tool for researchers in peptide design and drug development. The introduction of an iodine atom onto the phenyl ring of phenylalanine offers unique properties that can be leveraged for various applications, from enhancing biological activity to facilitating structural studies.

This guide provides a comparative analysis of this compound against its natural counterpart, L-phenylalanine, and other halogenated analogues. We will explore its impact on peptide secondary structure, thermodynamic stability, and binding affinity, supported by experimental data and detailed protocols.

Impact on Peptide Secondary Structure

The substitution of phenylalanine with 4-iodophenylalanine can influence the local conformation and the propensity of a peptide to adopt specific secondary structures, such as α-helices and β-sheets. The bulky and hydrophobic nature of the iodine atom can lead to altered side-chain packing and intermolecular interactions, including halogen bonding, which can stabilize or destabilize certain folds.

Qualitative Observations from Literature:

  • Self-Assembly and Aggregation: Studies have shown that iodination can significantly impact the self-assembly of peptides. For instance, in diphenylalanine peptides, iodination was found to augment the stability of the resulting hydrogel but hindered the formation of well-ordered nanotubes that were observed with fluorinated analogues.[1] In other contexts, iodination of an amyloid-forming peptide sequence led to the formation of a strong hydrogel at lower concentrations compared to the non-halogenated peptide, suggesting that the iodine atom can promote intermolecular interactions that drive self-assembly.

  • Secondary Structure Propensity: The introduction of a large halogen atom like iodine can influence the peptide backbone's conformational preferences. While specific quantitative data on the percentage of helicity or beta-sheet content is sparse in direct comparative studies, the observed effects on aggregation and hydrogelation suggest a significant impact on secondary structure.

Table 1: Comparative Impact of Phenylalanine Analogs on Peptide Secondary Structure (Illustrative)

Amino AcidTypical Impact on Secondary StructureRepresentative Mean Residue Ellipticity at 222 nm (deg·cm²·dmol⁻¹)
H-Phe-OH Contributes to hydrophobic cores that stabilize both α-helices and β-sheets, depending on the sequence context.-15,000 (for a model helical peptide)
This compound The bulky iodine atom can enhance hydrophobic interactions and potentially form halogen bonds, which may favor β-sheet formation and aggregation. In some contexts, it may disrupt helical packing.-10,000 (hypothetical value suggesting decreased helicity)
H-Phe(4-F)-OH The small, highly electronegative fluorine atom can lead to subtle conformational changes and potentially enhance helical stability through favorable dipole interactions.-18,000 (hypothetical value suggesting increased helicity)
H-Phe(4-Br)-OH Intermediate in size and electronegativity between chlorine and iodine, it can also influence packing and promote aggregation, often with effects between those of chloro- and iodo-phenylalanine.-12,000 (hypothetical value suggesting decreased helicity)

Note: The ellipticity values are illustrative for a hypothetical helical peptide to demonstrate potential trends. Actual values are highly dependent on the specific peptide sequence and experimental conditions.

Impact on Peptide Thermodynamic Stability

The thermodynamic stability of a peptide, often quantified by its melting temperature (Tm), is a critical parameter for its potential as a therapeutic agent. The introduction of 4-iodophenylalanine can alter the stability profile through changes in intramolecular and intermolecular forces.

Qualitative Observations from Literature:

  • Enhanced Stability: The increased hydrophobicity and potential for halogen bonding conferred by the iodine atom can lead to more stable folded structures or self-assembled states. For example, the augmented stability of hydrogels formed by iodinated diphenylalanine suggests a more thermodynamically stable final state.[1]

Table 2: Comparative Thermodynamic Stability of Peptides with Phenylalanine Analogs (Illustrative)

Peptide containingMelting Temperature (Tm) (°C)Enthalpy of Unfolding (ΔH) (kcal/mol)
H-Phe-OH 60.550.2
This compound 65.258.7
H-Phe(4-F)-OH 62.153.4
H-Phe(4-Br)-OH 63.856.1

Note: These values are illustrative and represent a hypothetical trend where halogenation, particularly with larger halogens, increases the thermal stability of a folded peptide. Actual values will vary based on the peptide and experimental conditions.

Impact on Peptide Function and Binding Affinity

A key application of unnatural amino acids is to modulate the biological activity of a peptide, often by altering its binding affinity to a target protein. The unique electronic and steric properties of 4-iodophenylalanine can lead to enhanced or diminished binding.

Quantitative Data from Experimental Studies:

  • Inhibition of Cellular Uptake: A study investigating the uptake of radiolabeled phenylalanine into breast cancer cells compared the inhibitory effects of unlabeled phenylalanine and 4-iodophenylalanine. The IC50 values, representing the concentration required to inhibit 50% of the uptake, were determined for both compounds.[2]

Table 3: Comparative Functional Activity of Phenylalanine vs. 4-Iodophenylalanine

TracerInhibitorIC50 (mM)[2]
[¹⁴C]PhenylalaninePhenylalanine1.45
[¹⁴C]Phenylalanine4-Iodophenylalanine2.50
[¹²⁵I]4-IodophenylalaninePhenylalanine1.3
[¹²⁵I]4-Iodophenylalanine4-Iodophenylalanine1.0

This data indicates that 4-iodophenylalanine is a slightly more potent inhibitor of its own uptake than phenylalanine is, and that both amino acids can compete for the same transport mechanism.[2]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the impact of this compound on peptide properties. Below are representative protocols for key experiments.

Peptide Synthesis and Purification

Peptides containing this compound are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids.

Protocol:

  • Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for C-terminal amides).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-Phe(4-I)-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA. Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Thoroughly wash the resin with DMF and other solvents to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. Ensure the buffer has low absorbance in the far-UV region.

  • Instrument Setup: Use a CD spectrometer equipped with a temperature controller. Set the wavelength range from 190 to 260 nm. Use a quartz cuvette with a 1 mm path length.

  • Blank Measurement: Record a baseline spectrum of the buffer alone.

  • Sample Measurement: Record the CD spectrum of the peptide solution.

  • Data Processing: Subtract the buffer baseline from the peptide spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE) using the following formula: MRE = (θ * 100) / (c * n * l) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.

  • Secondary Structure Estimation: Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil from the MRE spectrum.

Differential Scanning Calorimetry (DSC) for Thermal Stability

DSC measures the heat capacity of a sample as a function of temperature to determine its thermal stability.

Protocol:

  • Sample Preparation: Prepare a solution of the peptide (typically 0.5-1.0 mg/mL) and a matching buffer solution. Thoroughly degas both solutions to prevent bubble formation.

  • Instrument Setup: Load the sample solution into the sample cell and the buffer into the reference cell of the DSC instrument.

  • Thermal Scan: Heat the sample and reference cells at a constant rate (e.g., 1°C/min) over a desired temperature range (e.g., 20-100°C).

  • Data Analysis: The instrument records the differential heat flow between the sample and reference cells. The resulting thermogram shows a peak corresponding to the unfolding of the peptide. The temperature at the apex of this peak is the melting temperature (Tm). The area under the peak corresponds to the enthalpy of unfolding (ΔH).

Visualizations

Workflow for Assessing the Impact of this compound

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Biophysical & Functional Analysis cluster_comparison Comparative Analysis s1 Solid-Phase Peptide Synthesis (Incorporate this compound) s2 Cleavage & Deprotection s1->s2 s3 RP-HPLC Purification s2->s3 s4 Mass Spectrometry (Verification) s3->s4 a1 Circular Dichroism (Secondary Structure) s4->a1 Purified Peptide a2 Differential Scanning Calorimetry (Thermal Stability) s4->a2 Purified Peptide a3 Binding Assay (e.g., SPR) (Binding Affinity) s4->a3 Purified Peptide c1 Compare CD Spectra (% Helicity, % Sheet) a1->c1 c2 Compare DSC Thermograms (Tm, ΔH) a2->c2 c3 Compare Binding Kinetics (Kd, IC50) a3->c3

Caption: Experimental workflow for comparing peptides containing this compound.

Signaling Pathway Inhibition by a Modified Peptide

G Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylates Ligand Native Ligand Ligand->Receptor Binds & Activates PeptideI Peptide with This compound PeptideI->Receptor Binds & Inhibits Kinase2 Kinase 2 Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Inhibition of a signaling pathway by a peptide antagonist containing this compound.

References

A Researcher's Guide to Antibody Specificity: Cross-Reactivity Analysis of Antibodies Targeting H-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the specificity of an antibody is a critical parameter that dictates its reliability and potential for therapeutic use. This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of antibodies targeting the synthetic amino acid H-Phe(4-I)-OH (4-iodo-L-phenylalanine). Given the potential for off-target effects, a thorough understanding and evaluation of antibody cross-reactivity against structurally similar molecules is paramount.

Understanding Cross-Reactivity

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, this compound), binds to other non-target molecules that share similar structural features or epitopes.[1][2] This can lead to inaccurate experimental results and potential off-target effects in therapeutic applications. For antibodies targeting this compound, potential cross-reactants include the parent amino acid L-phenylalanine, other halogenated derivatives of phenylalanine, and structurally related amino acids such as tyrosine.

A common and effective method to quantify antibody specificity is through competitive Enzyme-Linked Immunosorbent Assay (ELISA).[3][4] This technique allows for the direct comparison of antibody binding to the target antigen versus its binding to potential cross-reactants.

Comparative Cross-Reactivity Data

The following table presents hypothetical data from a competitive ELISA designed to assess the cross-reactivity of a monoclonal antibody raised against this compound. The data illustrates the antibody's binding affinity for this compound in comparison to other structurally related compounds. The IC50 value represents the concentration of the competitor that inhibits 50% of the antibody's binding to the target antigen. A lower IC50 value indicates a higher binding affinity.

CompoundStructureIC50 (nM)Cross-Reactivity (%)
This compound 4-iodo-L-phenylalanine10 100%
H-Phe(4-Br)-OH4-bromo-L-phenylalanine5020%
H-Phe(4-Cl)-OH4-chloro-L-phenylalanine2005%
L-PhenylalanineC9H11NO2>1000<1%
L-TyrosineC9H11NO3>1000<1%

Cross-reactivity (%) is calculated as (IC50 of this compound / IC50 of competitor) x 100.

This hypothetical data demonstrates high specificity of the antibody for its target antigen, this compound, with significantly lower affinity for other halogenated phenylalanine analogs and negligible binding to L-phenylalanine and L-tyrosine.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cross-reactivity studies. Below are the protocols for key experiments used to assess antibody specificity.

Competitive ELISA Protocol

This protocol is designed to determine the specificity of an antibody to this compound by measuring its ability to bind to the target in the presence of competing, structurally similar compounds.

  • Plate Coating:

    • Coat a 96-well microtiter plate with a conjugate of this compound and a carrier protein (e.g., BSA) at a concentration of 1-5 µg/mL in carbonate buffer (pH 9.6).

    • Incubate overnight at 4°C.[5]

  • Washing and Blocking:

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).[5]

    • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 3% BSA in PBST) to each well and incubate for 1-2 hours at 37°C.[5]

  • Competitive Inhibition:

    • Prepare serial dilutions of the competitor compounds (this compound as the positive control, and potential cross-reactants like H-Phe(4-Br)-OH, H-Phe(4-Cl)-OH, L-Phenylalanine, and L-Tyrosine).

    • In separate tubes, pre-incubate a fixed concentration of the primary antibody with each dilution of the competitor compounds for 30 minutes at room temperature.

  • Incubation:

    • Add 100 µL of the antibody-competitor mixtures to the corresponding wells of the coated plate.

    • Incubate for 1 hour at 37°C.[5]

  • Secondary Antibody and Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.[6]

    • Wash the plate five times with wash buffer.[6]

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.[6]

  • Data Analysis:

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).[6]

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance against the log of the competitor concentration and determine the IC50 value for each compound.

Western Blot Protocol for Specificity Testing

Western blotting can be used to confirm the specificity of the antibody by testing its ability to detect the target molecule when conjugated to a carrier protein, and to show a lack of binding to other conjugated analogs.

  • Protein Preparation and Electrophoresis:

    • Prepare samples of different carrier protein conjugates (e.g., BSA-H-Phe(4-I)-OH, BSA-L-Phenylalanine, BSA-L-Tyrosine).

    • Separate the protein conjugates by SDS-PAGE.

  • Membrane Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody against this compound (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7]

  • Washing and Secondary Antibody Incubation:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7]

  • Detection:

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A specific band should only appear for the BSA-H-Phe(4-I)-OH conjugate.

Visualizing Experimental Workflows and Concepts

Diagrams are provided below to illustrate the experimental workflow for competitive ELISA and the concept of antibody cross-reactivity.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Inhibition cluster_detection Detection node_coat Coat Plate with This compound Conjugate node_wash1 Wash Plate node_coat->node_wash1 node_block Block with BSA node_wash1->node_block node_add_mixture Add Antibody-Competitor Mixture to Plate node_block->node_add_mixture node_competitors Prepare Serial Dilutions of Competitors node_preincubate Pre-incubate Antibody with Competitors node_competitors->node_preincubate node_preincubate->node_add_mixture node_wash2 Wash Plate node_add_mixture->node_wash2 node_secondary Add HRP-conjugated Secondary Antibody node_wash2->node_secondary node_wash3 Wash Plate node_secondary->node_wash3 node_substrate Add TMB Substrate node_wash3->node_substrate node_stop Add Stop Solution node_substrate->node_stop node_read Read Absorbance at 450 nm node_stop->node_read

Caption: Workflow for Competitive ELISA to assess antibody cross-reactivity.

Cross_Reactivity_Concept cluster_antibody Primary Antibody cluster_antigens Antigens Ab Antibody to This compound Target This compound (Target) Ab->Target High Affinity (Specific Binding) CrossReactant1 H-Phe(4-Br)-OH (Similar Structure) Ab->CrossReactant1 Low Affinity (Cross-Reactivity) NonReactant L-Phenylalanine (Different Structure) Ab->NonReactant No Binding

Caption: Conceptual diagram of antibody cross-reactivity.

References

comparing the efficiency of different coupling reagents for H-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate coupling reagent is a critical step in solid-phase peptide synthesis (SPPS). This is particularly true when incorporating unnatural amino acids such as H-Phe(4-I)-OH, where steric hindrance and electronic effects can influence coupling efficiency and the propensity for racemization. This guide provides an objective comparison of common coupling reagents, supported by experimental data from analogous "difficult" couplings, to assist in the selection of the optimal reagent for your synthesis needs.

Data Presentation: Performance of Common Coupling Reagents

While direct comparative studies on this compound are not extensively available in peer-reviewed literature, the relative performance of coupling reagents is often transferable from studies on other challenging amino acid couplings. The following table summarizes the expected efficiency and racemization potential of several widely used coupling reagents. The data is synthesized from studies on difficult peptide sequences, which present challenges such as steric hindrance and potential for aggregation, analogous to what might be expected with this compound.[1]

Coupling ReagentAdditiveTypical Yield (%)Racemization LevelKey Considerations
HATU HOAt~99LowHighly efficient, especially for sterically hindered amino acids. The HOAt moiety actively suppresses racemization.[1][2][3][4]
HBTU HOBt~95-98ModerateA robust and cost-effective option for many standard couplings. May show slightly lower efficiency and higher racemization than HATU for difficult couplings.[2][5]
COMU OxymaPure>99Very LowA third-generation uronium salt with efficiency comparable to or exceeding HATU.[6][7][8] The OxymaPure leaving group is highly effective at preventing racemization and COMU is considered a safer alternative to benzotriazole-based reagents.[1][6]
DIC/HOBt HOBtVariableModerateA classic carbodiimide-based method. While effective, it can be less efficient and more prone to racemization than onium salt reagents, especially for challenging couplings.[9][10]
DIC/Oxyma OxymaPure~94Very LowThe use of OxymaPure as an additive significantly reduces racemization compared to HOBt and improves coupling efficiency.[1][7]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible peptide synthesis. Below are representative protocols for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy, which can be adapted for the coupling of this compound.

Protocol 1: SPPS using HATU

This protocol is recommended for the synthesis of peptides where high coupling efficiency is paramount, especially for sterically hindered residues like this compound.[3]

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes. Drain and repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-H-Phe(4-I)-OH (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and mix for 1-2 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Monitoring and Washing: Monitor the reaction's completion using a qualitative method (e.g., Kaiser test).[1] Once complete, wash the resin as described in step 3.

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

Protocol 2: SPPS using COMU

COMU is an excellent choice for achieving high efficiency while minimizing racemization.[11][12]

  • Resin Preparation and Deprotection: Follow steps 1-3 as in the HATU protocol.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-H-Phe(4-I)-OH (3 equivalents) and COMU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 30-60 minutes.

  • Monitoring and Washing: Monitor the reaction's completion and wash the resin as described in the HATU protocol.

  • Chain Elongation: Repeat the cycle for subsequent amino acids.

Protocol 3: SPPS using DIC/HOBt

A traditional and cost-effective method suitable for less demanding coupling steps.[13]

  • Resin Preparation and Deprotection: Follow steps 1-3 as in the HATU protocol.

  • Amino Acid Activation and Coupling:

    • Dissolve Fmoc-H-Phe(4-I)-OH (5 equivalents) and HOBt (5.5 equivalents) in DMF.

    • Add this solution to the resin suspension.

    • Add DIC (5.5 equivalents) to the resin mixture.

    • Shake the mixture at room temperature.

  • Monitoring and Washing: Monitor the reaction's completion and wash the resin as described in the HATU protocol.

  • Chain Elongation: Repeat the cycle for subsequent amino acids.

Mandatory Visualization

The following diagrams illustrate the generalized workflows for peptide coupling reactions.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Washing_1 Washing Fmoc_Deprotection->Washing_1 Coupling Coupling Washing_1->Coupling Amino_Acid_Activation Amino Acid Activation Amino_Acid_Activation->Coupling Washing_2 Washing Coupling->Washing_2 Kaiser_Test Kaiser Test Washing_2->Kaiser_Test Kaiser_Test->Coupling Positive Repeat_Cycle Repeat Cycle Kaiser_Test->Repeat_Cycle Negative Repeat_Cycle->Fmoc_Deprotection

Caption: General workflow for a single coupling cycle in SPPS.

G cluster_activation Carboxylic Acid Activation Pathways Carboxylic_Acid R-COOH Active_Ester Reactive Activated Ester Carboxylic_Acid->Active_Ester Activation Onium_Salt Onium Salt (HATU, HBTU, COMU) Onium_Salt->Active_Ester Carbodiimide Carbodiimide (DIC) + Additive (HOBt, Oxyma) Carbodiimide->Active_Ester Peptide_Bond Peptide Bond Active_Ester->Peptide_Bond Peptide_Amine H2N-Peptide Peptide_Amine->Peptide_Bond

References

Comparative Stability of Iodinated vs. Brominated Phenylalanine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between incorporating an iodinated or a brominated phenylalanine derivative into a peptide or small molecule therapeutic can have significant implications for the compound's overall stability and performance. This guide provides a comparative analysis of the stability of these two classes of halogenated phenylalanine analogs, supported by fundamental chemical principles and established experimental protocols.

The introduction of a halogen atom onto the phenyl ring of phenylalanine can modulate a compound's pharmacokinetic and pharmacodynamic properties, including binding affinity and metabolic stability. The nature of the halogen, specifically iodine versus bromine, further refines these characteristics, with notable differences in chemical, thermal, and metabolic stability.

Key Stability Considerations: A Comparative Overview

The primary determinant of the differential stability between iodinated and brominated phenylalanine derivatives lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is inherently weaker and longer than the carbon-bromine (C-Br) bond. This fundamental difference in bond dissociation energy dictates their relative reactivity and stability across various conditions. The general trend for carbon-halogen bond energies is C-F > C-Cl > C-Br > C-I, indicating that the C-I bond is the most labile among them.[1]

Chemical Stability

In the context of synthetic chemistry, particularly palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the trend: I > Br > Cl.[2] This heightened reactivity of iodinated compounds is a direct consequence of the lower C-I bond dissociation energy, which facilitates the rate-determining oxidative addition step.[2] Consequently, while advantageous for synthesis, this suggests that iodinated phenylalanine derivatives may exhibit lower chemical stability in environments conducive to reductive dehalogenation or other chemical transformations.

Metabolic Stability

Halogenation of phenylalanine can significantly alter its metabolic profile. Both iodinated and brominated derivatives are generally poor substrates for phenylalanine hydroxylase, the primary enzyme in phenylalanine catabolism, which can lead to increased metabolic stability compared to the parent amino acid. However, dehalogenation can be a metabolic pathway. Studies on iodinated peptides have shown that deiodination can occur, and its rate is influenced by the position and number of iodine atoms on the aromatic ring.[3] While direct comparative data with brominated analogs is scarce, the weaker C-I bond suggests that iodinated derivatives may be more susceptible to enzymatic dehalogenation than their brominated counterparts.

Thermal Stability

Quantitative Stability Data

The following tables provide a generalized comparison based on the established principles of chemical bonding and reactivity. The values are illustrative and would need to be determined experimentally for specific derivatives.

Table 1: Comparison of Carbon-Halogen Bond Properties

PropertyC-I Bond (in Phenylalanine)C-Br Bond (in Phenylalanine)
Average Bond Energy (kJ/mol)~213~285
Relative Bond StrengthWeakerStronger
Susceptibility to CleavageHigherLower

Table 2: Illustrative Comparative Stability Profile

Stability ParameterIodinated Phenylalanine DerivativeBrominated Phenylalanine Derivative
Thermal Stability
Onset of Decomposition (TGA)LowerHigher
Chemical Stability
Relative ReactivityHigherLower
Susceptibility to DehalogenationHigherLower
Metabolic Stability
In Vitro Half-life (microsomes)Potentially Shorter (due to dehalogenation)Potentially Longer

Experimental Protocols

To empirically determine the comparative stability of iodinated and brominated phenylalanine derivatives, the following experimental protocols are recommended.

Thermal Stability Assessment using TGA and DSC

Objective: To determine and compare the thermal decomposition profiles of iodinated and brominated phenylalanine derivatives.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)[6]

  • Differential Scanning Calorimeter (DSC)[6]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the phenylalanine derivative into an inert TGA or DSC pan (e.g., alumina (B75360) or platinum).[7]

  • TGA Analysis:

    • Purge the TGA furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.[7]

    • Equilibrate the sample at a starting temperature (e.g., 25°C).

    • Apply a linear heating ramp, typically 10°C/min, up to a final temperature where complete decomposition is observed (e.g., 600°C).[7]

    • Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.[8]

  • DSC Analysis:

    • Purge the DSC cell with an inert gas.

    • Use an empty, sealed pan as a reference.[7]

    • Subject the sample to a controlled temperature program, including heating and cooling cycles, to observe thermal events such as melting, crystallization, and decomposition.[7]

    • Record the heat flow into or out of the sample relative to the reference. Endothermic or exothermic peaks corresponding to mass loss in the TGA will confirm the nature of the decomposition.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of Phe derivative pan Place in TGA/DSC pan weigh->pan tga_purge Purge with N2 pan->tga_purge dsc_purge Purge with N2 pan->dsc_purge tga_heat Heat at 10°C/min tga_purge->tga_heat tga_record Record mass loss vs. temperature tga_heat->tga_record compare Compare decomposition onset temperatures and thermal events tga_record->compare dsc_heat Apply temperature program dsc_purge->dsc_heat dsc_record Record heat flow vs. temperature dsc_heat->dsc_record dsc_record->compare

Workflow for comparative thermal stability analysis using TGA and DSC.
In Vitro Metabolic Stability Assessment

Objective: To determine and compare the metabolic half-life of iodinated and brominated phenylalanine derivatives in liver microsomes.

Materials:

  • Rat or human liver microsomes[9]

  • NADPH regenerating system

  • Test compounds (iodinated and brominated phenylalanine derivatives)

  • Incubation buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Quenching solution (e.g., cold acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detection[10]

Methodology:

  • Incubation:

    • Prepare a reaction mixture containing liver microsomes, the test compound, and incubation buffer in a microcentrifuge tube.

    • Pre-warm the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately add the aliquot to a tube containing a cold quenching solution to stop the reaction.

  • Sample Preparation:

    • Centrifuge the quenched samples to precipitate proteins.

    • Collect the supernatant for analysis.

  • HPLC Analysis:

    • Inject the supernatant into the HPLC system.

    • Separate the parent compound from any metabolites using a suitable column and mobile phase gradient.[11]

    • Quantify the remaining parent compound at each time point by measuring the peak area from the chromatogram.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the metabolic half-life (t½) from the slope of the linear regression.

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis cluster_data Data Interpretation mix Prepare reaction mixture: Microsomes, buffer, test compound prewarm Pre-warm at 37°C mix->prewarm start Initiate with NADPH prewarm->start aliquot Take aliquots at time points start->aliquot quench Quench with cold acetonitrile aliquot->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge supernatant Collect supernatant centrifuge->supernatant hplc Analyze by HPLC-MS supernatant->hplc quantify Quantify remaining parent compound hplc->quantify calculate Calculate metabolic half-life (t½) quantify->calculate

Workflow for in vitro metabolic stability assessment.

Conclusion

The choice between an iodinated and a brominated phenylalanine derivative requires a careful consideration of the desired stability profile for a given application. Based on fundamental principles of bond energies, iodinated derivatives are expected to be more chemically reactive and potentially less thermally and metabolically stable than their brominated counterparts. However, the actual stability will be context-dependent, influenced by the overall molecular structure and the specific environmental conditions. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically determine these stability parameters, enabling an informed selection of the appropriate halogenated phenylalanine derivative for their drug discovery and development programs.

References

Safety Operating Guide

Proper Disposal of H-Phe(4-I)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 4-Iodo-L-phenylalanine (H-Phe(4-I)-OH) are critical for maintaining a secure and compliant research environment. This document provides immediate, procedural guidance for researchers, scientists, and drug development professionals.

Proper disposal of this compound, a phenylalanine derivative, is governed by local, state, and federal regulations.[1] While not classified as a hazardous substance under OSHA's Hazard Communication Standard, it is imperative to handle it with the care afforded to all laboratory chemicals.[2] This involves preventing its release into the environment and ensuring the safety of all personnel.

Immediate Safety and Handling

Before disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, a lab coat, and chemical-resistant gloves. Handling should be conducted in a well-ventilated area or a fume hood to avoid the inhalation of dust particles.[3][4] In case of a spill, sweep up the solid material and place it in a suitable, labeled container for disposal.[2] Do not allow the product or wash water from cleaning to enter drains.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C9H10INO2[5][6]
Molecular Weight 291.1 g/mol [5][6]
Appearance White powder[3][5]
Melting Point ~240°C[5]
Solubility Partly miscible with water[5]
Storage Temperature 4°C for long-term storage[5]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and contaminated materials is as follows:

  • Waste Characterization: Classify waste this compound as chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) guidelines.

  • Container Selection: Use a dedicated, leak-proof, and clearly labeled waste container made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).

  • Solid Waste Collection: Collect unused, expired, or spilled solid this compound, along with contaminated consumables like weighing paper, pipette tips, and gloves, in the designated solid chemical waste container.

  • Labeling: Ensure the waste container is accurately labeled with "Hazardous Waste," the full chemical name "this compound" or "4-Iodo-L-phenylalanine," and the associated hazards.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Professional Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste by a licensed hazardous waste disposal service.

Disposal Workflow for this compound

A Identify this compound Waste B Wear Appropriate PPE A->B C Segregate as Chemical Waste B->C D Place in Labeled, Compatible Container C->D E Store in a Secure, Ventilated Area D->E F Contact EHS for Pickup E->F G Professional Disposal F->G

Caption: Decision-making process for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling H-Phe(4-I)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety protocols and logistical plans for the use of H-Phe(4-I)-OH (4-Iodo-L-phenylalanine), a key reagent in various research applications.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound has no known OSHA hazards, it is crucial to handle it with care to mitigate potential health effects. The primary risks include irritation upon inhalation, skin contact, or eye contact, and it may be harmful if swallowed.[1]

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes and airborne particles.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Inspect gloves before use and change them frequently, especially after direct contact with the chemical.[3][4]
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from potential spills.[2][4]
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols.[5][6]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure laboratory safety and maintain the integrity of this compound.

Handling Protocol:

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.

  • Weighing : When weighing the solid compound, do so in a chemical fume hood to minimize the risk of inhalation. Avoid the formation of dust and aerosols.[5]

  • Dissolving : When preparing solutions, add the solid this compound to the solvent slowly.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage Protocol:

Storage ConditionRecommendation
Temperature Store in a cool, dry place.[7] Some suppliers recommend storage at 2-8°C. For stock solutions, -20°C for up to one month or -80°C for up to six months is recommended (protect from light).[8]
Container Keep the container tightly closed in a dry and well-ventilated place.[6]
Incompatibilities Store away from incompatible materials.

Disposal Plan: Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Solid Waste : Collect unused solid this compound in a designated, labeled hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a labeled hazardous waste container for liquid organic waste. Do not pour down the drain.[9]

  • Contaminated Materials : Any materials, such as gloves, weighing paper, or pipette tips, that come into direct contact with this compound should be disposed of as solid hazardous waste.

  • Container Disposal : Empty containers should be decontaminated before disposal. Observe all label safeguards until containers are cleaned and destroyed.[7]

  • Consult Local Regulations : Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines, as regulations can vary.[7]

Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures immediately.

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water.[1][6]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][6]
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[1][6]
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6][10] Clean the spill area with soap and water. For large spills, evacuate the area and contact your institution's EHS office.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Lab Coat, Gloves, Safety Goggles) A->B C Weigh this compound B->C Proceed to Handling D Prepare Solution C->D E Conduct Experiment D->E F Dispose of Contaminated Materials (Gloves, Pipette Tips, etc.) E->F Proceed to Cleanup G Dispose of Liquid/Solid Chemical Waste F->G H Decontaminate Work Area G->H I Remove PPE and Wash Hands H->I

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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